molecular formula C22H26N2O4 B602799 N1-Methoxymethyl picrinine CAS No. 1158845-78-3

N1-Methoxymethyl picrinine

Katalognummer: B602799
CAS-Nummer: 1158845-78-3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N1-Methoxymethyl picrinine is a useful research compound. Its molecular formula is C22H26N2O4. The purity is usually 95%.
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Eigenschaften

CAS-Nummer

1158845-78-3

Molekularformel

C22H26N2O4

Aussehen

Powder

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Source of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid belonging to the picrinine-type of akuammiline alkaloids.[1] Its natural occurrence is highly specific, having been exclusively identified in the leaves of Alstonia scholaris (L.) R. Br., a large evergreen tree from the Apocynaceae family.[1][2][3] This guide provides a comprehensive overview of its natural source, outlines established protocols for its extraction and isolation, and discusses its biosynthesis and physicochemical properties. The document serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction: The Alkaloid and its Botanical Origin

This compound (C₂₂H₂₆N₂O₄, M.W. 382.45 g/mol ) is a structurally complex secondary metabolite.[4] To date, the sole confirmed natural source of this compound is the leaves of Alstonia scholaris.[1][2][4] This tree, commonly known as the "devil tree" or "saptaparni," is native to the Indian subcontinent and Southeast Asia and has a rich history in traditional medicine systems for treating ailments like malaria, jaundice, and gastrointestinal issues.[1][5][6][7] While the genus Alstonia is renowned for producing a wide array of over 300 indole alkaloids, this compound is a distinct constituent of the leaf extracts of A. scholaris.[1][8]

It is important to distinguish A. scholaris from its close relative, Alstonia macrophylla. Although sometimes used interchangeably in traditional preparations, the two species are distinct in their phytochemical profiles and pharmacological activities, making such substitution unjustifiable from a scientific standpoint.[5]

Physicochemical and Quantitative Data

While qualitative analysis has confirmed the presence of this compound in A. scholaris leaves, there is a notable lack of specific quantitative data in the published literature regarding its precise concentration or extraction yield.[1][4] However, studies on the total alkaloid content of the leaves provide a general context for potential yields.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄MedChemExpress[4]
Molecular Weight 382.45 g/mol MedChemExpress[4]
CAS Number 1158845-78-3MedChemExpress[4]
Class Indole Alkaloid[1][2][4]
Natural Source Leaves of Alstonia scholaris[1][2][4]

Biosynthesis Pathway

The complete biosynthetic pathway for this compound has not yet been fully elucidated.[1] However, as a monoterpenoid indole alkaloid, its formation is understood to originate from two primary precursors: tryptophan, which provides the indole core, and secologanin, a monoterpenoid derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.[1]

The crucial first step is the condensation of tryptophan and secologanin to form strictosidine, the universal precursor for thousands of indole alkaloids. The subsequent enzymatic steps that modify the strictosidine skeleton into the complex, caged picrinine framework, and the final N-methoxymethylation step, remain areas for future investigation.[1]

Generalized Biosynthesis of this compound cluster_precursors Primary Precursors Tryptophan Tryptophan Strictosidine Strictosidine (Key Intermediate) Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Picrinine_Scaffold Picrinine-type Scaffold Strictosidine->Picrinine_Scaffold Multiple Enzymatic Steps (Uncharacterized) Final_Compound N1-Methoxymethyl picrinine Picrinine_Scaffold->Final_Compound N-methoxymethylation (Uncharacterized)

Caption: Generalized biosynthetic pathway of indole alkaloids.

Experimental Protocols: Extraction and Isolation

While a single, standardized protocol specifically for this compound is not explicitly published, a robust, generalized workflow can be constructed based on established methods for isolating alkaloids from Alstonia scholaris leaves.[1] The core of this process is an acid-base extraction, which leverages the basic nature of alkaloids to separate them from other plant constituents, followed by chromatographic purification.

Step-by-Step Methodology

Part A: Plant Material Preparation and Crude Extraction

  • Collection and Preparation: Collect fresh leaves of Alstonia scholaris. Authenticate the plant material. Wash the leaves, allow them to dry in the shade to preserve phytochemical integrity, and then pulverize them into a coarse powder.[4]

  • Maceration/Extraction:

    • Accurately weigh 1.0 g of the powdered leaf material.[9]

    • Transfer the powder to a suitable flask and add 20 mL of 90% ethanol.[9]

    • Causality: Ethanol is an effective solvent for extracting a broad range of bioactive compounds, including alkaloids.[10]

    • Perform the extraction using ultrasonication for 30 minutes at room temperature. This technique uses sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[9]

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[9]

    • Collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine all supernatants to yield the crude ethanolic extract.

Part B: Acid-Base Extraction for Alkaloid Fractionation

  • Solvent Removal: Evaporate the combined ethanol extract to dryness under reduced pressure using a rotary evaporator.[1][9]

  • Acidification:

    • Dissolve the dried residue in a 1-5% aqueous hydrochloric acid (HCl) solution (e.g., 20 mL of 0.3% HCl).[1][9][11]

    • Causality: In the acidic solution (pH ~2), the basic nitrogen atoms of the alkaloids become protonated (R₃N → R₃NH⁺), forming salts that are soluble in the aqueous solution.[1][11]

    • Filter the solution to remove any undissolved, non-alkaloidal material.

  • Basification:

    • Make the acidic aqueous solution alkaline by adding a base, such as 10-25% ammonium hydroxide (NH₄OH), until the pH reaches 9-10.[1][4][9]

    • Causality: This step deprotonates the alkaloid salts (R₃NH⁺ → R₃N), converting them back to their free base form, which has low solubility in water but high solubility in organic solvents.[1][11]

  • Solvent Partitioning:

    • Transfer the alkaline solution to a separatory funnel and extract it repeatedly (3x) with an immiscible organic solvent like chloroform, dichloromethane, or ethyl acetate (e.g., 3 x 20 mL).[1][4][9]

    • The deprotonated alkaloids will partition from the aqueous layer into the organic layer.

    • Combine the organic fractions, dry them over anhydrous sodium sulfate to remove residual water, and concentrate under reduced pressure to yield the crude alkaloidal residue.[4]

Part C: Chromatographic Purification

  • Column Chromatography:

    • Subject the crude alkaloidal extract to column chromatography using silica gel as the stationary phase.[1][11]

    • Causality: Silica gel is a polar adsorbent. Compounds are separated based on their polarity; less polar compounds elute first, while more polar compounds are retained longer.

    • Elute the column with a solvent system of increasing polarity. A common system for alkaloid separation is a gradient of hexane and ethyl acetate, with the proportion of the more polar ethyl acetate being gradually increased.[1]

  • Fraction Monitoring: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.[1][11]

  • Final Purification: The pooled fractions may require further purification steps, such as preparative TLC, preparative HPLC, or recrystallization, to obtain pure this compound.[1][11]

Extraction and Isolation Workflow Plant Powdered Leaves of Alstonia scholaris Extraction Ethanolic Extraction (Ultrasonication) Plant->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning (HCl / NH4OH / Chloroform) Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom Fractions Collected Fractions (Monitored by TLC) Column_Chrom->Fractions Pure_Compound Pure N1-Methoxymethyl picrinine Fractions->Pure_Compound Pooling & Final Purification (e.g., Prep-HPLC)

Caption: General workflow for the isolation of this compound.

Biological Context and Future Directions

While specific biological activity data for this compound is limited in publicly accessible literature, its parent compound, picrinine, has demonstrated anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2][3][11] The alkaloidal fraction of A. scholaris leaves, which contains this compound, has shown anti-inflammatory and analgesic bioactivity in vivo.[12][13]

The study of this compound presents several opportunities for future research:

  • Quantitative Analysis: Development of validated analytical methods (e.g., HPLC, UPLC-MS) to accurately quantify the concentration of this compound in A. scholaris.[1][9][14]

  • Pharmacological Screening: Comprehensive evaluation of the biological activities of the pure compound, particularly its anti-inflammatory, cytotoxic, and antimicrobial potential.[11]

  • Biosynthesis Elucidation: Investigation into the specific enzymes and genetic pathways responsible for its formation from strictosidine.

Conclusion

This compound is an intriguing indole alkaloid with a highly specific natural source: the leaves of Alstonia scholaris. While its presence is confirmed, significant research gaps remain concerning its quantitative abundance, detailed biological activities, and complete biosynthetic pathway. The established protocols for alkaloid extraction and isolation provide a solid foundation for researchers to obtain this compound for further study, paving the way for a deeper understanding of its chemical and pharmacological properties.

References

  • BenchChem. (n.d.). This compound: A Technical Guide to its Natural Occurrence and Distribution.
  • BenchChem. (n.d.). This compound: A Technical Guide on Natural Abundance, Yield, and Experimental Protocols.
  • BenchChem. (n.d.). A Comparative Analysis of this compound and Other Bioactive Alkaloids from Alstonia scholaris.
  • MedChemExpress. (n.d.). Alstonia scholaris (L.) R. Br. extract | Natural Compounds.
  • Arulmozhi, S., Mazumder, P. M., Purnima, A., & Narayanan, L. S. (2011). Alstonia scholaris: It's Phytochemistry and pharmacology. Drug Development and Therapeutics.
  • Sobana, V., Sivapriya, O., Kanmani, K., Sathyabama, N., Radhakrishnan, N., & Sankareswaran, M. (2024). Phytochemical, Antimicrobial, And Antioxidant Properties Of Alstonia Macrophylla Leaf Extract: A Comprehensive Analysis Using GC-MS And HPTLC.
  • Dutta, A., et al. (2014). Alstonia scholaris (L.) R. Br. and Alstonia macrophylla Wall. ex G. Don: A comparative review on traditional uses, phytochemistry and pharmacology. PubMed.
  • Cai, X. H., Shang, J. H., Feng, T., & Luo, X. D. (2010).
  • Liu, Y., et al. (2022). Indole alkaloids of Alstonia scholaris (L.) R. Br.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of this compound by HPLC and LC-MS.
  • BenchChem. (n.d.). Application Notes & Protocols for this compound Analysis.
  • MedChemExpress. (n.d.). Alstonia scholaris (L.) R. Br. | MCE Life Science Reagents.
  • Kaushik, D., et al. (2011). Alstonia scholaris: It's Phytochemistry and pharmacology.
  • Wang, Y., et al. (2009). Picrinine-type Alkaloids from the Leaves of Alstonia scholaris.
  • Caring Sunshine. (n.d.). Ingredient: Alstonia macrophylla.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of N1-methoxymethyl picrinine, a complex monoterpenoid indole alkaloid. Moving beyond a simple recitation of methods, this document delves into the strategic rationale behind the analytical workflow, emphasizing the synergistic interplay of modern spectroscopic techniques to solve the intricate puzzle of its molecular structure.

Introduction: The Enigmatic Architecture of a Picrinine Alkaloid

This compound belongs to the akuammiline family of alkaloids, a class of natural products renowned for their complex, cage-like structures and significant biological activities.[1][2] Isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine, this specific derivative presents a unique analytical challenge.[3][4] Its parent compound, picrinine, is known for its anti-inflammatory properties, suggesting potential therapeutic relevance for its derivatives.[5][6] The addition of a methoxymethyl (MOM) group at the N1 position of the indole nucleus introduces an additional layer of complexity to its structure.

This guide will walk through a systematic and self-validating approach to confirm the planar structure, establish the relative stereochemistry, and ultimately verify the absolute configuration of this compound.

Foundational Analysis: Establishing the Molecular Blueprint

The initial step in the structure elucidation of any unknown compound is to determine its molecular formula and gain preliminary insights into its structural features. High-Resolution Mass Spectrometry (HRMS) and 1D Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this foundational analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is selected for its ability to provide a highly accurate mass measurement of the parent ion, which is essential for determining the elemental composition and, consequently, the molecular formula of the compound. For complex alkaloids, Electrospray Ionization (ESI) is often the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[7]

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.[4]

  • Chromatography: The sample is injected into a Liquid Chromatography (LC) system, typically with a C18 column, to ensure the purity of the analyte entering the mass spectrometer. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used for the separation of indole alkaloids.[6]

  • Mass Spectrometry: The eluent is introduced into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in positive ion mode, as the nitrogen atoms in the alkaloid are readily protonated.

  • Data Analysis: The mass of the protonated molecule [M+H]⁺ is determined with high precision (typically to four or five decimal places). This accurate mass is then used to calculate the elemental composition using software that considers the isotopic abundances of the elements.

Expected Data and Interpretation:

ParameterExpected ValueInterpretation
Molecular Formula C₂₂H₂₆N₂O₄Derived from the accurate mass measurement of the [M+H]⁺ ion.
Calculated [M+H]⁺ 383.1965Based on the molecular formula.
Observed [M+H]⁺ 383.1968 (example)Confirms the elemental composition with a high degree of confidence.
Molecular Weight 382.45 g/mol Calculated from the molecular formula.[5]
1D NMR Spectroscopy: A First Look at the Proton and Carbon Skeleton

Causality of Choice: ¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[8] The chemical shifts, signal integrations, and multiplicities in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, offer the first clues to the types of functional groups and the overall complexity of the molecule.[9]

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[10] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution should be filtered to remove any particulate matter.[11]

  • ¹H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion. Standard parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR and DEPT Acquisition: A ¹³C NMR spectrum is acquired to identify the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is also performed to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ signals appear positive, while CH₂ signals are negative).[12]

Expected Data and Interpretation:

The ¹H NMR spectrum is expected to show a complex pattern of signals, including aromatic protons from the indole ring, olefinic protons, aliphatic protons of the polycyclic core, and singlets for the methoxy and methoxymethyl groups. The ¹³C NMR and DEPT-135 spectra will reveal the total number of carbons and their types, confirming the molecular formula derived from HRMS. The presence of signals corresponding to the N-CH₂-O-CH₃ group would be a key indicator of the N1-methoxymethyl substituent.

Assembling the Pieces: 2D NMR for Connectivity Mapping

With the molecular formula and preliminary functional group information in hand, the next critical phase is to establish the connectivity between the atoms using a suite of 2D NMR experiments.

Workflow for 2D NMR-Based Structure Elucidation

The following diagram illustrates the logical flow of information from various 2D NMR experiments to assemble the final structure.

StructureElucidationWorkflow cluster_1D 1D NMR Data cluster_2D 2D NMR Connectivity cluster_structure Structural Fragments cluster_final Final Structure H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Couplings) H1_NMR->COSY Identifies spin systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) C13_NMR->HSQC Assigns protonated carbons Fragments Assemble Structural Fragments COSY->Fragments HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Provides starting points for long-range correlations HMBC->Fragments Connects fragments Planar_Structure Determine Planar Structure Fragments->Planar_Structure

Caption: Logical workflow for 2D NMR-based structure elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

Causality of Choice: COSY is the primary experiment for identifying proton-proton coupling networks (spin systems).[13][14] By revealing which protons are scalar-coupled (typically through 2-4 bonds), we can piece together fragments of the molecule, such as the ethylidene group and the aliphatic chains within the polycyclic core.

Interpretation of Expected Data: Cross-peaks in the COSY spectrum will connect coupled protons. For this compound, we would expect to see correlations that define the spin systems of the indole aromatic ring, the ethylidene side chain, and the protons within the complex bridged ring system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Causality of Choice: HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[15][16] This experiment is crucial for unambiguously assigning the chemical shifts of all protonated carbons.

Interpretation of Expected Data: Each cross-peak in the HSQC spectrum represents a C-H bond. This allows for the direct mapping of proton chemical shifts to their corresponding carbon chemical shifts, providing a highly reliable dataset for further analysis. The signals for the N-CH₂-O-CH₃ group would be clearly identified in this experiment.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Causality of Choice: HMBC is arguably the most powerful tool for elucidating the overall carbon skeleton.[17][18] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations are instrumental in connecting the spin systems identified by COSY and in placing quaternary carbons within the molecular framework.

Interpretation of Expected Data: Key HMBC correlations would be expected to connect the different fragments of the molecule. For instance, correlations from the protons of the N-methoxymethyl group to carbons in the indole ring would definitively place this substituent at the N1 position. Similarly, correlations between protons on the bridged ring system and carbons in the indole and furoindoline moieties would allow for the assembly of the complete pentacyclic core.

Hypothetical Key HMBC Correlations for this compound:

Proton(s)Correlating Carbon(s)Structural Significance
N-CH₂-O C2, C7a (indole)Confirms attachment of the MOM group at N1.
O-CH₃ N-CH₂-OConfirms the methoxymethyl group.
H-14 (ethylidene) C15, C16Defines the connectivity of the ethylidene group.
H-17 C2, C16, C18Links the furoindoline and cyclohexyl portions.
Aromatic Protons Various indole carbonsConfirms the indole substructure.

Stereochemical Determination: Defining the 3D Arrangement

Once the planar structure is established, the next challenge is to determine the relative stereochemistry of the multiple chiral centers within the molecule.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

Causality of Choice: These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei), making it an excellent tool for determining the relative orientation of substituents and the conformation of rings.

Interpretation of Expected Data: Cross-peaks in a NOESY or ROESY spectrum indicate spatial proximity between protons. By analyzing these correlations, the relative stereochemistry of the six stereogenic centers in the picrinine core can be deduced. For example, strong NOEs between specific axial and equatorial protons in the cyclohexyl ring can help define its chair conformation and the relative orientation of its substituents.

X-ray Crystallography: The Definitive Answer

Causality of Choice: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[15] This technique is considered the "gold standard" for structure elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The purified compound is dissolved in a suitable solvent system and allowed to slowly evaporate, or another crystallization technique like vapor diffusion is employed to grow single crystals of sufficient quality.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Data Interpretation: The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and the absolute configuration of all stereocenters. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[19][20]

Tandem Mass Spectrometry (MS/MS): Corroborating the Structure through Fragmentation

Causality of Choice: Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of a particular molecular scaffold and can be used to confirm the proposed structure.[21]

Experimental Protocol: LC-MS/MS Analysis

The same LC-ESI-MS setup as for HRMS can be used, but the mass spectrometer is operated in MS/MS mode. The [M+H]⁺ ion is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

Expected Fragmentation Pattern:

FragmentationPathway MOM_Picrinine This compound [M+H]⁺ m/z 383 Loss_MOM Loss of -CH₂OCH₃ m/z 338 MOM_Picrinine->Loss_MOM - 45 Da Loss_COOCH3 Loss of -COOCH₃ m/z 279 Loss_MOM->Loss_COOCH3 - 59 Da Indole_Fragment Indole Core Fragment e.g., m/z 130 Loss_COOCH3->Indole_Fragment Further Fragmentation

Sources

An In-Depth Technical Guide to the Biosynthesis of Picrinine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the intricate biosynthetic pathway leading to picrinine-type alkaloids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of steps to explain the causal biochemistry, experimental validation, and enzymatic machinery that govern the synthesis of this important subclass of monoterpenoid indole alkaloids (MIAs).

Introduction: The Architectural Complexity of Picrinine Alkaloids

Picrinine-type alkaloids belong to the expansive family of akuammiline alkaloids, characterized by a complex, cage-like polycyclic framework.[1][2] First isolated in 1965 from the leaves of Alstonia scholaris, the eponymous compound picrinine features a furoindoline core fused to a bridged [3.3.1]-azabicyclic system, presenting a formidable synthetic challenge.[1][2][3] These molecules, found in plant genera such as Alstonia and Vinca, are of significant interest due to their potential pharmacological activities, including anti-inflammatory properties.[2][4] Understanding their biosynthesis is critical for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches.

This guide will dissect the biosynthetic journey from primary metabolites to the central precursor strictosidine, through the critical branch-point intermediate geissoschizine, and finally to the late-stage enzymatic tailoring that yields the picrinine scaffold.

The Universal Gateway: Strictosidine Biosynthesis

The biosynthesis of virtually all of the more than 2,500 known monoterpenoid indole alkaloids begins with the formation of a single key precursor: 3-α(S)-strictosidine.[5][6][7] This foundational step represents the convergence of two major metabolic pathways: the shikimate pathway, which provides tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the iridoid monoterpene secologanin.[7]

The condensation of these two precursors is a stereospecific Pictet-Spengler reaction catalyzed by the enzyme Strictosidine Synthase (STR) .[8][9]

  • Causality of the STR-Catalyzed Reaction: STR acts as a molecular scaffold, creating a binding pocket that orients tryptamine and secologanin optimally for reaction.[5][8] Key residues, such as Glutamate-309 in Rauvolfia serpentina STR, function as the catalytic acid/base necessary to activate the secologanin aldehyde for nucleophilic attack by the tryptamine ethylamino group, leading to the formation of an iminium species that subsequently cyclizes.[5] This enzymatic control ensures the exclusive formation of the 3-α(S) stereoisomer, which is essential for all subsequent downstream diversification.[5][6] In the absence of the enzyme, the reaction is slow and non-selective.[6]

Experimental Workflow: Characterization of Strictosidine Synthase Activity

The function of STR is typically validated through in vitro enzymatic assays. This protocol serves as a self-validating system to confirm catalytic activity.

  • Enzyme Source : Recombinant STR is expressed in a heterologous host (e.g., E. coli, insect cells) and purified to homogeneity.[9] This eliminates confounding activities from native plant extracts.

  • Substrate Incubation : Purified STR is incubated with tryptamine and secologanin in a buffered solution at an optimal pH (typically 6.0-7.0).

  • Reaction Termination : The reaction is quenched after a defined time period by adding a strong base (e.g., Na₂CO₃) or organic solvent.

  • Product Extraction : The product, strictosidine, is extracted using an organic solvent such as ethyl acetate.

  • Analysis : The extracted product is analyzed and quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the retention time and mass-to-charge ratio (m/z) to an authentic strictosidine standard.

G cluster_0 Shikimate Pathway cluster_1 MEP Pathway cluster_2 MIA Core Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multi-step Secologanin->Strictosidine Strictosidine Synthase (STR) G cluster_pathways Divergent Pathways from Geissoschizine Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD & Reductase Strychnos_Scaffold Strychnos Scaffold (e.g., Akuammicine) Geissoschizine->Strychnos_Scaffold Geissoschizine Oxidase (GO) (C2-C16 bond) Sarpagan_Scaffold Sarpagan Scaffold (e.g., Polyneuridine Aldehyde) Geissoschizine->Sarpagan_Scaffold Sarpagan Bridge Enzyme (SBE) (C5-C16 bond) Akuammiline_Scaffold Akuammiline Scaffold (e.g., Rhazimal, Picrinine) Geissoschizine->Akuammiline_Scaffold Rhazimal Synthase (RHS) (C7-C16 bond)

Caption: Divergent synthesis of alkaloid scaffolds from geissoschizine.

Late-Stage Tailoring: The Final Steps to Picrinine

The final steps in picrinine biosynthesis involve a series of oxidative transformations and rearrangements of the akuammiline core. While the complete enzymatic sequence is still under active investigation, recent studies in Vinca minor have identified promiscuous CYPs that likely perform these "tailoring" reactions.

One such enzyme, Pseudoakuammigine 10-hydroxylase (VmPs10H) , has been shown to hydroxylate various akuammiline-type substrates, including picrinine itself. [10]This suggests that the biosynthesis likely involves a series of hydroxylations, methylations, and cyclizations to construct the final, highly complex furoindoline and bis(N,O-acetal) moieties characteristic of picrinine. [1]The pathway likely proceeds from a simpler akuammiline precursor, such as rhazimal or a related intermediate, which is then sequentially modified by a suite of tailoring enzymes.

Enzyme ClassProbable Role in Picrinine BiosynthesisExperimental Evidence
Cytochrome P450s (e.g., VmPs10H) Regiospecific hydroxylation of the akuammiline core.In vitro assays with recombinant enzymes show activity on picrinine and related alkaloids. [10]
Dehydrogenases/Reductases Modification of oxidation states within the molecule.Inferred from the structures of co-occurring alkaloids.
Methyltransferases Addition of methyl groups (e.g., methoxy groups).Inferred from structural analysis of related alkaloids like 5-methoxyaspidophylline. [3]
Unknown Cyclases Formation of the furoindoline ring and N,O-acetal linkages.Hypothesized based on the final chemical structure of picrinine. [1]

Conclusion: A Blueprint for Metabolic Engineering

The biosynthetic pathway of picrinine-type alkaloids is a testament to the elegant efficiency of plant specialized metabolism. From the universal precursor strictosidine, a cascade of precisely controlled enzymatic reactions, dominated by the versatile chemistry of cytochrome P450s, generates immense structural complexity. The elucidation of this pathway, from the foundational role of strictosidine synthase to the divergent cyclizations at the geissoschizine hub, provides a detailed blueprint for future research. This knowledge is invaluable for drug development professionals seeking to produce these valuable compounds through metabolic engineering in microbial or plant-based systems, potentially enabling sustainable production and the generation of novel, bioactive analogues.

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Sources

N1-Methoxymethyl Picrinine: A Technical Guide to its Discovery, Isolation, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid that has been identified within the rich chemical diversity of Alstonia scholaris, a large evergreen tree of the Apocynaceae family.[1][2] This plant, commonly known as the devil tree, has a long history of use in traditional medicine across Asia and is a well-documented source of numerous bioactive alkaloids.[2] this compound, a derivative of the more widely studied alkaloid picrinine, represents a molecule of interest for natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the discovery and isolation history of this compound, detailed experimental protocols for its extraction and purification, and a discussion of its scientific context, including the known biological activities of its parent compound.

While the presence of this compound in the hydro-alcoholic extract of Alstonia scholaris leaves was reported by Wang et al. in 2009, access to the full primary publication is limited.[1][3] Consequently, this guide synthesizes information from publicly available sources and provides a robust, generalized methodology for its isolation based on established principles of alkaloid chemistry.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for any research and development endeavor. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄[1]
Molecular Weight 382.45 g/mol [1]
CAS Number 1158845-78-3[1]
Class Indole Alkaloid (Picrinine-type)[1][2]
Natural Source Leaves of Alstonia scholaris[1][2]

Discovery and Isolation History

This compound was first reported as a constituent of the leaves of Alstonia scholaris in a 2009 publication by Wang and colleagues.[3] This discovery was part of a broader investigation into the chemical constituents of this medicinally important plant. The initial identification was made from a hydro-alcoholic extract of the leaves, indicating its polarity and solubility characteristics.[3]

The isolation of this compound, like many alkaloids from their natural sources, relies on a multi-step process that leverages the basic nature of the nitrogen atoms within its structure. The general strategy involves an initial crude extraction from the plant material, followed by an acid-base partitioning to selectively separate the alkaloids from other classes of compounds. The final purification is achieved through chromatographic techniques.

Causality Behind Experimental Choices in Alkaloid Isolation

The choice of an acid-base extraction is a cornerstone of alkaloid isolation. Most alkaloids exist in plants as salts. Macerating the powdered plant material in an acidic solution protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous medium.[2] This allows for their separation from neutral and acidic compounds, which can be removed by washing with an immiscible organic solvent. Subsequent basification of the aqueous layer deprotonates the alkaloid salts, converting them back into their free base form. In this state, they become soluble in non-polar organic solvents, allowing for their extraction and concentration. This process yields a "total alkaloid fraction," which is a complex mixture of all the alkaloids present in the initial plant material.

The separation of the individual alkaloids within this fraction necessitates the use of chromatography. The choice of silica gel as the stationary phase is common for the separation of compounds with varying polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent, allows for the differential partitioning of the alkaloids based on their affinity for the stationary phase and solubility in the mobile phase. This results in the separation of the mixture into its individual components.

Experimental Protocols

The following is a detailed, step-by-step methodology for the isolation of this compound from the leaves of Alstonia scholaris. This protocol is a generalized representation based on established methods for alkaloid extraction from this plant species.[1][2][4]

Part 1: Preparation of Plant Material and Crude Extraction
  • Collection and Preparation : Collect fresh leaves of Alstonia scholaris. The leaves should be thoroughly washed and shade-dried until brittle. Once dried, pulverize the leaves into a coarse powder using a mechanical grinder.[1]

  • Maceration : Place 500 g of the powdered leaf material into a large container and add a sufficient volume of 1% hydrochloric acid to completely submerge the powder.[2] Allow the mixture to macerate overnight at room temperature with occasional stirring.

  • Filtration : Filter the acidic mixture through cheesecloth or a fine-mesh sieve to remove the solid plant material. Collect the acidic aqueous filtrate.

Part 2: Acid-Base Partitioning for Total Alkaloid Fraction
  • Basification : Slowly add a 25% solution of ammonium hydroxide to the acidic filtrate while stirring until the pH of the solution reaches 9-10.[2] This will cause the alkaloids to precipitate out of the solution.

  • Solvent Extraction : Transfer the alkaline mixture to a large separatory funnel. Add an equal volume of chloroform and shake vigorously for 5-10 minutes. Allow the layers to separate and collect the lower chloroform layer. Repeat this extraction process three times with fresh chloroform to ensure complete extraction of the alkaloids.[2]

  • Concentration : Combine all the chloroform extracts and dry them over anhydrous sodium sulfate. Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to yield the total alkaloid fraction as a crude residue.

Part 3: Chromatographic Purification
  • Column Chromatography : Prepare a silica gel column (60-120 mesh) using a non-polar solvent such as hexane. Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto the top of the prepared column.

  • Gradient Elution : Begin eluting the column with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform. Collect fractions of the eluate in separate test tubes.

  • Thin-Layer Chromatography (TLC) Monitoring : Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 95:5). Visualize the spots under UV light or by using an appropriate staining reagent (e.g., Dragendorff's reagent).

  • Pooling and Final Purification : Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound. Concentrate the pooled fractions. Further purification, if necessary, can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).[1]

Structure Elucidation

The final step in the isolation process is the confirmation of the structure of the purified compound. This is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) : To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

  • Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the electronic transitions within the molecule.[1]

Visualizing the Workflow

Isolation Workflow Diagram

Isolation_Workflow cluster_extraction Part 1: Extraction cluster_partitioning Part 2: Acid-Base Partitioning cluster_purification Part 3: Purification & Elucidation plant_material Powdered Alstonia scholaris Leaves acid_maceration Maceration in 1% HCl plant_material->acid_maceration filtration Filtration acid_maceration->filtration acidic_filtrate Acidic Aqueous Filtrate filtration->acidic_filtrate basification Basification (NH4OH, pH 9-10) acidic_filtrate->basification solvent_extraction Solvent Extraction (Chloroform) basification->solvent_extraction concentration Concentration solvent_extraction->concentration total_alkaloids Total Alkaloid Fraction concentration->total_alkaloids column_chrom Silica Gel Column Chromatography total_alkaloids->column_chrom tlc_monitoring TLC Monitoring column_chrom->tlc_monitoring hplc Preparative HPLC/TLC tlc_monitoring->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Structure Elucidation (NMR, MS, IR) pure_compound->spectroscopy

Caption: Generalized workflow for the isolation of this compound.

Scientific Context and Future Directions

While specific biological activity data for this compound is not widely available in the current literature, the pharmacological profile of its parent compound, picrinine, offers valuable insights. Picrinine has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[5] This suggests that this compound may possess similar or related biological activities that warrant further investigation.

The total synthesis of picrinine has been successfully achieved, which opens up avenues for the synthetic production of this compound and its analogs.[5] This would not only provide a sustainable source of the compound for research but also allow for the creation of a library of related molecules for structure-activity relationship (SAR) studies.

Future research should focus on the following key areas:

  • Quantitative Analysis : Development of validated analytical methods to determine the precise yield and natural abundance of this compound in Alstonia scholaris.

  • Pharmacological Screening : A comprehensive evaluation of the biological activities of purified this compound, with a focus on its potential anti-inflammatory, cytotoxic, and neuroactive properties.

  • Chemical Synthesis : The development of a synthetic route to this compound to facilitate further research and drug development efforts.

Conclusion

This compound is a fascinating indole alkaloid from the medicinally important plant Alstonia scholaris. While its discovery is relatively recent and specific data on its biological activity are limited, its chemical relationship to the known anti-inflammatory compound picrinine makes it a compelling target for further investigation. The generalized isolation protocols outlined in this guide provide a solid foundation for researchers to obtain this compound for further study, paving the way for a deeper understanding of its chemical and biological properties and its potential as a lead compound in drug discovery.

References

  • Picrinine-type Alkaloids from the Leaves of Alstonia scholaris. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Smith, J. M., Moreno, J., Boal, B. W., & Garg, N. K. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society, 136(12), 4504–4507. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to N1-Methoxymethyl Picrinine and the Rationale for Spectroscopic Analysis

This compound belongs to the akuammiline class of monoterpenoid indole alkaloids, a group of natural products known for their complex structures and diverse biological activities.[1] The parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[4] The addition of a methoxymethyl group at the N1 position of the indole nucleus may modulate its biological activity, making this compound a compound of significant interest for further investigation.[2]

Accurate structural elucidation and purity assessment are paramount for any further pharmacological studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for achieving this. This guide will walk you through the theoretical and practical aspects of applying these techniques to this compound.

Predicted Spectroscopic Data

Based on the structure of this compound, which is derived from the well-characterized picrinine, we can predict the key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complex carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous stereocenters. Key predicted resonances include:

  • Aromatic Protons: Signals corresponding to the protons on the indole ring.

  • Methoxymethyl Group: A characteristic singlet for the O-CH₃ protons and a singlet or AB quartet for the N-CH₂-O protons.

  • Aliphatic Protons: A series of complex multiplets in the upfield region corresponding to the intricate polycyclic core.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. Predicted key signals include:

  • Carbonyl Carbon: A signal in the downfield region corresponding to the ester carbonyl group.

  • Aromatic Carbons: Signals for the carbon atoms of the indole ring.

  • Methoxymethyl Carbons: Resonances for the O-CH₃ and N-CH₂-O carbons.

  • Aliphatic Carbons: A cluster of signals in the upfield region.

2D NMR Experiments: To unambiguously assign the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the N1-Methoxymethyl Group

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₂-O~5.0 - 5.5~75 - 85
O-CH₃~3.3 - 3.6~55 - 60
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern, which can aid in structural confirmation.

  • Molecular Ion Peak: The expected monoisotopic mass of this compound (C₂₂H₂₆N₂O₄) is 382.1892 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation, including the loss of the methoxymethyl group (-CH₂OCH₃) and other fragmentations related to the complex indole alkaloid core.

Table 2: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/z
[M+H]⁺C₂₂H₂₇N₂O₄⁺383.1965
[M+Na]⁺C₂₂H₂₆N₂O₄Na⁺405.1785
[M-CH₂OCH₃]⁺C₂₁H₂₃N₂O₃⁺351.1703
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (ester)1720 - 1740
C-O (ether and ester)1000 - 1300
Aromatic C=C1450 - 1600
C-N1000 - 1350

Experimental Protocols

The following are detailed, step-by-step methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

A generalized workflow for the isolation of this compound from the leaves of Alstonia scholaris is presented below.[1]

Isolation_Workflow Plant_Material Dried, Powdered Leaves of Alstonia scholaris Extraction Maceration or Soxhlet Extraction (e.g., with methanol or ethanol) Plant_Material->Extraction Crude_Extract Crude Alkaloidal Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning (e.g., HCl/NH₄OH and Chloroform) Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids Column_Chromatography Silica Gel Column Chromatography (Gradient elution, e.g., Chloroform/Methanol) Total_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_Fractions Pooled and Concentrated Fractions TLC_Analysis->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) to facilitate complete structural assignment.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of all protons and carbons using the combination of 1D and 2D NMR data.

Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).[5]

  • Data Acquisition:

    • Inject the sample into the LC-MS system. A C18 column is commonly used for the separation of alkaloids.[6]

    • Acquire data in positive ion mode using electrospray ionization (ESI).

    • Perform MS/MS fragmentation analysis on the molecular ion peak to obtain structural information.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition and to propose fragmentation pathways that are consistent with the proposed structure.

Infrared Spectroscopic Analysis
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for the complete structural elucidation of this compound, integrating data from all three spectroscopic techniques.

Elucidation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation cluster_Structure_Confirmation Structure Confirmation NMR NMR (1H, 13C, COSY, HSQC, HMBC, NOESY) NMR_Analysis Determine C-H framework and connectivity NMR->NMR_Analysis MS HRMS and MS/MS MS_Analysis Confirm Molecular Formula and Fragmentation MS->MS_Analysis IR FT-IR IR_Analysis Identify Functional Groups IR->IR_Analysis Proposed_Structure Propose Structure NMR_Analysis->Proposed_Structure MS_Analysis->Proposed_Structure IR_Analysis->Proposed_Structure Final_Structure Confirm Structure and Stereochemistry Proposed_Structure->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

While published spectroscopic data for this compound is currently scarce, this guide provides a robust framework for its acquisition and interpretation. By following the detailed protocols and utilizing the predictive data presented, researchers can confidently elucidate the structure of this intriguing indole alkaloid. The combination of advanced NMR techniques, high-resolution mass spectrometry, and infrared spectroscopy will be crucial in unlocking the full chemical and pharmacological potential of this compound.

References

  • Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed. (2016, July 15). Retrieved from [Link]

  • Indole alkaloids from the leaves of Alstonia Scholaris - Scholar UNAIR. Retrieved from [Link]

  • UV–Vis spectroscopy analysis of methanolic leaf extract of Alstonia Scholaris (L.) - ResearchGate. Retrieved from [Link]

  • Three New Indole Alkaloids from the Leaves of Alstonia scholaris - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Picrinine-type Alkaloids from the Leaves of Alstonia scholaris - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Total Synthesis of the Akuammiline Alkaloid Picrinine - ACS Publications. (2014, March 5). Retrieved from [Link]

  • Total Synthesis of (−)-Picrinine, (−)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline - ACS Publications. (2021, August 19). Retrieved from [Link]

  • Qualitative and Quantitative Evaluation of Phytochemicals in Leaf Extract of Alstonia scholaris (L.) R. Br.By GC-MS Technique. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) - Human Metabolome Database. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022) - Human Metabolome Database. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002927) - Human Metabolome Database. Retrieved from [Link]

  • Total Synthesis of the Akuammiline Alkaloid Picrinine - PMC - PubMed Central - NIH. Retrieved from [Link]

  • NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax - MDPI. (2021, February 2). Retrieved from [Link]

Sources

A Technical Guide to the Phytochemical Composition of Alstonia scholaris Leaf Extract: From Extraction to Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, is an evergreen tropical tree belonging to the Apocynaceae family. It holds a significant place in traditional medicine systems, including Ayurveda, where its leaves and bark are used to treat a multitude of ailments such as asthma, malaria, fever, diarrhea, and skin diseases.[1][2] The scientific rationale for these ethnobotanical uses lies in the complex mosaic of bioactive compounds present within the plant's tissues. The leaves, in particular, are a rich reservoir of secondary metabolites, making their extract a subject of intense research for modern drug discovery and development.[3]

This guide provides an in-depth technical overview of the chemical composition of Alstonia scholaris leaf extract. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of field-proven methodologies for extraction, isolation, and characterization of its core phytochemical constituents. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific approach.

Phytochemical Profile of Alstonia scholaris Leaf Extract

The leaves of A. scholaris are a rich source of various classes of phytochemicals, with alkaloids being one of the most prominent and pharmacologically investigated groups.[3] However, the synergistic action of multiple compound classes likely contributes to the plant's overall therapeutic efficacy. Qualitative and quantitative analyses have revealed a diverse chemical landscape.

A preliminary phytochemical screening of leaf extracts consistently confirms the presence of several key classes of secondary metabolites. The specific composition can vary depending on the solvent used for extraction, as different solvents have varying polarities and thus different affinities for the compounds.[4][5]

Table 1: Major Phytochemical Classes Identified in Alstonia scholaris Leaf Extracts

Phytochemical ClassPresence Reported in Solvent ExtractsSupporting References
Alkaloids Methanol, Ethanol, Isopropanol, Aqueous, n-Hexane[4][5][6][7]
Flavonoids Methanol, Ethanol, Butanol[2][6][8][9]
Tannins Methanol, Aqueous, Butanol[6][9][10][11]
Terpenoids & Steroids Methanol, Ethanol, n-Hexane, Isopropanol[4][7][9]
Saponins Methanol, Aqueous[7][9][11]
Phenolic Compounds Methanol, Aqueous, Butanol[2][6][8][10]
Glycosides Methanol, Ethanol, Aqueous[7][12]
Quantitative Composition via GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides a more granular, quantitative view of the volatile and semi-volatile components within the extract. A study on the methanolic leaf extract identified numerous bioactive compounds, highlighting the chemical diversity.[6]

Table 2: Selected Bioactive Components in Methanolic Leaf Extract of Alstonia scholaris by GC-MS [6]

Compound NameChemical GroupPeak Area (%)Potential Bioactivity
n-Hexadecanoic acidFatty AcidNot SpecifiedAntioxidant, Hypocholesterolemic
PhytolTerpenoid1.10Antimicrobial, Anti-inflammatory
SqualeneTerpenoid2.53Antioxidant, Antitumor, Immunostimulant
9,12-Octadecadienoic acid (Z,Z)-Fatty Acid2.13Anti-inflammatory, Hepatoprotective
Quinic acidTannin9.70Antioxidant, Choleretic
alpha Methyl mannofuranosideFlavonoid12.26-
2-O-Methyl-D-mannopyranosaFlavonoid11.98-
Key Alkaloids of Interest

The alkaloids are often considered the primary drivers of A. scholaris's pharmacological activity. The alkaloid fraction has demonstrated significant anti-inflammatory, analgesic, anti-tussive, and anti-asthmatic properties.[13][14] Specific alkaloids isolated from the leaves include:

  • Picrinine: Identified as a main anti-tussive and anti-asthmatic compound.[13]

  • Strictamine, Akuammidine, Voacristine: Confirmed in leaf extracts.[6]

  • Scholarisine I & (±)-Scholarisine II: Novel alkaloids isolated from the leaves, with (±)-Scholarisine II showing selective inhibition of COX-2 and 5-LOX enzymes, key targets in inflammation.[14]

Methodologies: Extraction, Fractionation, and Isolation

The choice of extraction and isolation methodology is critical as it directly influences the yield and purity of the target phytochemicals. The process begins with proper sample preparation and proceeds through extraction and subsequent fractionation to isolate different classes of compounds.

Step-by-Step Protocol: Preparation of Plant Material
  • Step 1: Collection: Collect fresh, healthy leaves of Alstonia scholaris. The collection time (season, time of day) can influence phytochemical content and should be recorded.

  • Step 2: Cleaning: Wash the leaves thoroughly with running tap water followed by a final rinse with distilled water to remove dust and debris.

  • Step 3: Drying: Shade-dry the leaves at room temperature for approximately 15-20 days or until they become brittle.[11] Oven drying at a controlled low temperature (e.g., 40°C) can be used as a faster alternative.[15] This prevents the degradation of thermolabile compounds.

  • Step 4: Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size (e.g., 40 mesh), which increases the surface area for efficient solvent extraction.[15]

  • Step 5: Storage: Store the powdered material in an airtight container in a cool, dark, and dry place to prevent photochemical degradation and moisture absorption.

Step-by-Step Protocol: Solvent Extraction (Soxhlet Method)

The Soxhlet method is an exhaustive extraction technique suitable for ensuring a high yield of desired compounds. Methanol is a common solvent due to its ability to extract a wide range of polar and moderately non-polar compounds.[6]

  • Step 1: Sample Loading: Accurately weigh about 20-30 g of the powdered leaf material and place it inside a thimble made of thick filter paper.

  • Step 2: Apparatus Assembly: Place the thimble in the main chamber of the Soxhlet extractor. Assemble the apparatus with a round-bottom flask (containing 250 mL of methanol) at the bottom and a condenser at the top.

  • Step 3: Extraction: Heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the sample. Once the solvent level reaches the top of the siphon arm, the entire solvent containing the extracted compounds is siphoned back into the flask.

  • Step 4: Duration: Allow the extraction to proceed for several hours (e.g., 6-8 hours) or until the solvent in the siphon arm becomes colorless, indicating that the extraction is complete.

  • Step 5: Concentration: After extraction, concentrate the methanolic extract using a rotary evaporator under reduced pressure at a controlled temperature (40-50°C) to obtain a semi-solid crude extract.

  • Step 6: Yield Calculation: Dry the crude extract completely and weigh it to calculate the percentage yield.

Workflow for Bioactive Fractionation

To isolate specific classes of compounds from the crude extract, a systematic fractionation workflow using solvents of increasing polarity is employed. This process separates the complex mixture into simpler fractions, facilitating the isolation of pure compounds.[16]

G crude Crude Ethanolic/Methanolic Extract suspend Suspend in Water crude->suspend Dissolve hexane_frac Hexane Fraction (Non-polar lipids, Steroids) suspend->hexane_frac Partition with Hexane chloroform_frac Chloroform Fraction (Terpenoids, some Alkaloids) hexane_frac->chloroform_frac Partition Aqueous Layer with Chloroform ethyl_acetate_frac Ethyl Acetate Fraction (Flavonoids, Phenolics) chloroform_frac->ethyl_acetate_frac Partition Aqueous Layer with Ethyl Acetate butanol_frac n-Butanol Fraction (Glycosides, Saponins) ethyl_acetate_frac->butanol_frac Partition Aqueous Layer with n-Butanol aqueous_rem Remaining Aqueous Fraction (Highly polar compounds) butanol_frac->aqueous_rem

Caption: Liquid-liquid partitioning workflow for fractionating crude extract.

Step-by-Step Protocol: Isolation of the Alkaloid Fraction

Alkaloids are basic nitrogenous compounds that can be specifically targeted for extraction using an acid-base partitioning method.[15][17]

  • Step 1: Acidification: Take the crude extract (or the chloroform fraction from the previous step) and macerate it in a dilute acidic solution (e.g., 1% HCl, pH 2) overnight. This protonates the basic alkaloids, converting them into their salt form, which is soluble in the aqueous solution.

  • Step 2: Filtration: Filter the mixture. The acidic aqueous filtrate now contains the alkaloid salts, while other non-basic compounds remain in the residue.

  • Step 3: Basification: Make the acidic filtrate alkaline by slowly adding a base (e.g., 25% NH4OH solution) until the pH reaches 9-10.[15] This deprotonates the alkaloid salts, converting them back to their free base form, which is generally insoluble in water and will precipitate out.

  • Step 4: Extraction of Free Base: Extract the now-alkaline aqueous solution multiple times with an immiscible organic solvent like chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

  • Step 5: Concentration: Pool the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction. This fraction can then be subjected to further chromatographic purification.

Analytical Characterization Techniques

Once extracts and fractions are obtained, a suite of analytical techniques is used for qualitative identification and quantitative determination of the phytochemicals.

Preliminary Phytochemical Screening

Simple, rapid colorimetric tests are used for the preliminary detection of major phytochemical classes.

Table 3: Standard Chemical Tests for Phytochemical Screening

Phytochemical ClassTest NameReagentsPositive Result ObservationReference
Alkaloids Dragendorff'sPotassium Bismuth Iodide solutionReddish-brown precipitate[16]
Mayer'sPotassium Mercuric Iodide solutionCream-colored precipitate[16]
Flavonoids Alkaline ReagentDilute NaOH solutionIntense yellow color[10]
Phenols & Tannins Ferric Chloride5% Ferric Chloride solutionBluish-black or greenish-black coloration[10]
Saponins Froth TestShake extract with waterFormation of a persistent froth[10]
Terpenoids Salkowski'sChloroform, Conc. H₂SO₄Reddish-brown ring at the interface[7]
Steroids Liebermann-BurchardAcetic anhydride, Conc. H₂SO₄Color change from violet to blue or green[10]
Chromatographic and Spectroscopic Workflow

For separation, purification, and structural elucidation, a combination of chromatographic and spectroscopic techniques is essential. This workflow represents a self-validating system where each step provides data that informs the next, leading to the unambiguous identification of a compound.

G cluster_0 Separation & Purification cluster_1 Structural Elucidation TLC Thin Layer Chromatography (TLC) - Monitor fractions - Determine solvent system CC Column Chromatography (CC) - Bulk separation TLC->CC HPLC HPLC / Prep-HPLC - High-resolution purification CC->HPLC pure_compound Isolated Pure Compound HPLC->pure_compound UV UV-Vis Spectroscopy - Detect chromophores identified Identified Structure UV->identified IR FT-IR Spectroscopy - Identify functional groups IR->identified MS Mass Spectrometry (MS) - Determine molecular weight - Determine molecular formula MS->identified NMR NMR Spectroscopy (¹H, ¹³C) - Map carbon-hydrogen framework NMR->identified start Crude Fraction (e.g., Alkaloid Fraction) start->TLC pure_compound->UV pure_compound->IR pure_compound->MS pure_compound->NMR

Caption: Integrated workflow for compound isolation and identification.

Conclusion

The leaf extract of Alstonia scholaris is a chemically complex mixture rich in alkaloids, flavonoids, terpenoids, and phenolic compounds. This guide outlines the systematic, field-proven methodologies required to progress from raw plant material to isolated, characterized bioactive compounds. The inherent value of A. scholaris in traditional medicine is substantiated by the presence of these diverse phytochemicals, many of which, like picrinine and the novel scholarisines, have demonstrated significant, specific pharmacological activities. For drug development professionals, a thorough understanding of this chemical composition, achieved through the rigorous application of the described extraction and analytical workflows, is the foundational step toward harnessing the therapeutic potential of this important medicinal plant.

References

  • Goyal, M., & Shinde, L. (2018). Qualitative and Quantitative Evaluation of Phytochemicals in Leaf Extract of Alstonia scholaris (L.) R. Br. By GC-MS Technique. International Journal of Pharmacy and Biological Sciences, 8(3), 322-328. [Link]

  • Shang, J. H., Cai, X. H., Zhao, Y. L., Feng, T., Luo, X. D., & Chen, J. J. (2010). Pharmacological evaluation of Alstonia scholaris: anti-tussive, anti-asthmatic and expectorant activities. Journal of ethnopharmacology, 129(3), 293–298. [Link]

  • Hadi, S., Hussein, H. M., & Jasim, H. (2022). ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT. International Journal of Drug Delivery Technology, 12(3), 1183-1187. [Link]

  • Shafique, S., Ali, H., & Siddiqui, S. Z. (2019). Phytochemical and antimicrobial study of Alstonia scholaris leaf extracts against multidrug resistant bacterial and fungal strains. Pakistan journal of pharmaceutical sciences, 32(5(Special)), 2333-2339. [Link]

  • Misra, C. S., Pratyush, K., & Sahoo, S. K. (2020). Phytochemical screening of Alstonia scholaris leaf and bark extracts and their antimicrobial activities. Cellular and Molecular Biology, 66(4), 112-119. [Link]

  • Jana, K., & Singh, N. (2018). Study on Phytochemical Composition, Antibacterial and Antioxidant Properties of Different Parts of Alstonia scholaris Linn. International Journal of Pharmaceutical and Clinical Research, 10(5), 183-190. [Link]

  • Bagheri, G., Ramírez-Alarcón, K., Salehi, B., Martorell, M., & Sharifi-Rad, J. (2020). Phytochemical screening of Alstonia scholaris leaf and bark extracts and their antimicrobial activities. Cellular and Molecular Biology, 66(4), 112-119. [Link]

  • Pratiwi, P. D., Rizki, N. P., Elisma, E., & Maharini, I. (2023). Phytochemical Screening and Antioxidant Activity of Methanolic Leaf Extract of Alstonia scholaris and its Gel Formulation. ResearchGate. [Link]

  • Kaushik, R., Kaushik, R., & Jaglan, S. (2011). Alstonia scholaris: It's Phytochemistry and pharmacology. Chronicles of Young Scientists, 2(2), 71. [Link]

  • Shafique, S., Ali, H., & Siddiqui, S. Z. (2019). Phytochemical and antimicrobial study of Alstonia scholaris leaf extracts against multidrug resistant bacterial and fungal strains. PubMed. [Link]

  • Arjariya, S., Nema, N., & Tiwari, S. (2015). Phytochemical analysis and antioxidant activity of Alstonia scholaris. ResearchGate. [Link]

  • Dwivedi, S., & Dubey, R. (2015). Phytochemical screening and Antioxidant Potential of Alstonia scholaris Linn leaf Extracts. International Journal of Medical Sciences and Pharma Research, 1(2), 1-7. [Link]

  • Khare, P., & Kishore, K. (2024). Phytochemical and antibacterial properties of leaves of Alstonia scholaris R. Br. ResearchGate. [Link]

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  • Hadi, S., Hussein, H. M., & Jasim, H. (2022). ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT. PubMed. [Link]

  • Manjunatha, R. J., & Kumar, D. S. (2024). Antioxidant activity of the leaves of alstonia scholaris r.br. Authorea Preprints. [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with more than 4,100 known compounds.[1] Derived from the amino acid tryptophan, these molecules have been a cornerstone in traditional medicine for centuries and a prolific source of lead compounds in modern drug discovery.[1][2] Their vast chemical space translates into a wide array of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and psychoactive effects.[3][4] This technical guide provides a comprehensive exploration of the key therapeutic targets of indole alkaloids, focusing on the molecular mechanisms that underpin their clinical and preclinical applications. We will delve into the established and emerging targets in major therapeutic areas, detail the experimental methodologies for target validation, and present the future outlook for this remarkable class of compounds.

Introduction: The Enduring Significance of Indole Alkaloids

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a privileged scaffold in medicinal chemistry.[4][5] This electron-rich heterocyclic system readily engages in molecular interactions, making it a versatile framework for binding to a multitude of biological targets.[6] The journey of indole alkaloids from traditional remedies to blockbuster drugs is exemplified by compounds like the anticancer agents vincristine and vinblastine from Catharanthus roseus, the antihypertensive drug reserpine from Rauwolfia serpentina, and the anti-arrhythmic ajmaline.[3][7] These successes have cemented indole alkaloids as a critical resource for identifying novel therapeutic agents and elucidating complex biological pathways.

This guide will be structured to provide researchers, scientists, and drug development professionals with a detailed understanding of:

  • The classification and structural diversity of indole alkaloids.

  • Key therapeutic targets in oncology, neuropharmacology, and infectious diseases.

  • The signaling pathways modulated by these compounds.

  • Methodologies for the identification and validation of novel alkaloid targets.

Classification of Indole Alkaloids

Indole alkaloids are broadly classified based on their biosynthetic origins into two main categories: non-isoprenoid and isoprenoid.[1][4]

  • Non-Isoprenoid Alkaloids: These are structurally simpler and include derivatives of indole, β-carboline, and pyrrolo-indole.[4] They are biosynthesized directly from tryptophan with modifications like methylation or cyclization.[1]

  • Isoprenoid Alkaloids: This is the largest and most diverse group, formed by the combination of a tryptamine unit with an isoprene-derived component, typically secologanin.[2] This group is further subdivided into hemiterpenoids (e.g., ergot alkaloids), monoterpenoid indoles (the largest class), and bisindole alkaloids (dimers of monomeric units).[4][8]

dot graph "Indole_Alkaloid_Classification" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", penwidth=1.5];

// Nodes IndoleAlkaloids [label="Indole Alkaloids\n(>4100 Compounds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonIsoprenoid [label="Non-Isoprenoid", fillcolor="#FBBC05"]; Isoprenoid [label="Isoprenoid\n(Terpene Indole Alkaloids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SimpleIndole [label="Simple Indole Derivatives\n(e.g., Tryptamine)", fillcolor="#F1F3F4"]; BetaCarboline [label="β-Carbolines\n(e.g., Harmine)", fillcolor="#F1F3F4"]; PyrroloIndole [label="Pyrrolo-Indoles\n(e.g., Physostigmine)", fillcolor="#F1F3F4"]; HemiTerpenoid [label="Hemiterpenoids\n(e.g., Ergot Alkaloids)", fillcolor="#F1F3F4"]; MonoTerpenoid [label="Monoterpenoid Indoles\n(e.g., Vincristine, Strychnine)", fillcolor="#F1F3F4"]; Bisindole [label="Bisindole Alkaloids\n(e.g., Vinblastine)", fillcolor="#F1F3F4"];

// Edges IndoleAlkaloids -> {NonIsoprenoid, Isoprenoid}; NonIsoprenoid -> {SimpleIndole, BetaCarboline, PyrroloIndole}; Isoprenoid -> {HemiTerpenoid, MonoTerpenoid, Bisindole}; } ends-dot Caption: Hierarchical classification of indole alkaloids.

Therapeutic Targets in Oncology

Indole alkaloids have made their most significant clinical impact in the field of oncology. Their mechanisms of action are diverse, targeting fundamental processes of cell division, survival signaling, and DNA maintenance.

Microtubule Dynamics: The Vinca Alkaloids and Beyond

The quintessential example of indole alkaloids as anticancer agents is the bisindole class from Catharanthus roseus, namely vinblastine and vincristine .[2][9]

  • Target: β-tubulin.

  • Mechanism of Action: These agents bind to a specific site on β-tubulin, a protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules.[8] The disruption of microtubule dynamics is catastrophic for a dividing cell, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[2][8] The potent antimitotic activity of these drugs underpins their use in treating various cancers, including lymphomas, leukemias, and breast cancer.[9][10]

dot graph "Vinca_Alkaloid_Mechanism" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", splines=true]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

// Nodes Vinca [label="Vinca Alkaloids\n(Vincristine, Vinblastine)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; Tubulin [label="α/β-Tubulin Dimers", fillcolor="#FBBC05"]; Polymerization [label="Microtubule\nPolymerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spindle [label="Mitotic Spindle\nFormation", fillcolor="#F1F3F4"]; M_Phase [label="M-Phase Arrest", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Vinca -> Polymerization [label=" Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; Tubulin -> Polymerization; Polymerization -> Spindle; Spindle -> M_Phase [style=dotted, label=" Fails"]; M_Phase -> Apoptosis; } ends-dot Caption: Mechanism of action for Vinca alkaloids.

DNA Topoisomerases: Unwinding Cancer's Code

DNA topoisomerases are critical enzymes that resolve topological stress in DNA during replication and transcription. Inhibiting these enzymes leads to DNA damage and cell death, making them prime anticancer targets.

  • Camptothecin , a monoterpenoid indole alkaloid from Camptotheca acuminata, targets Topoisomerase I . It stabilizes the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand. This leads to single-strand breaks that, upon collision with a replication fork, are converted into lethal double-strand breaks.[11]

  • Marine-derived indole alkaloids like makaluvamine G have also been shown to possess anti-topoisomerase-I activity.[12]

Kinase Signaling Pathways: A Hub for Proliferation and Survival

Protein kinases are central nodes in the signaling networks that drive cancer cell proliferation and survival. Several indole alkaloids function as potent kinase inhibitors.

  • Staurosporine , originally isolated from the bacterium Streptomyces staurosporeus, is a broad-spectrum protein kinase inhibitor. While too non-selective for therapeutic use itself, its indole-carbazole structure has been a foundational scaffold for developing more selective kinase inhibitors.

  • Recent research has highlighted that various indole alkaloids can modulate key cancer-related signaling pathways like the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt/mTOR pathways.[11][13][14] For instance, the alkaloid harmine has been reported to induce apoptosis in breast cancer cells by inhibiting the anti-apoptotic protein Bcl-2.[15]

Alkaloid Class Example(s) Primary Target(s) Therapeutic Area Mechanism of Action
BisindoleVincristine, Vinblastineβ-TubulinOncologyInhibition of microtubule polymerization, M-phase arrest.[2][8]
MonoterpenoidCamptothecinDNA Topoisomerase IOncologyStabilization of enzyme-DNA cleavable complex.[11]
MonoterpenoidReserpineVesicular Monoamine Transporter 2 (VMAT2)Hypertension, PsychosisDepletion of monoamine neurotransmitters.[3][8]
Pyrrolo-indolePhysostigmineAcetylcholinesterase (AChE)Glaucoma, AntidoteReversible inhibition of AChE, increasing acetylcholine levels.[1][3]
β-CarbolineHarmineMonoamine Oxidase A (MAO-A), KinasesAntidepressant, AnticancerReversible inhibition of MAO-A; induction of apoptosis.[1][15]
MonoterpenoidMitragynineμ-Opioid ReceptorsAnalgesia, DepressionPartial agonist activity at μ-opioid receptors.[3][11]

Table 1: Summary of Key Indole Alkaloids and Their Therapeutic Targets.

Therapeutic Targets in Neuropharmacology

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made indole alkaloids a rich source of neuropharmacologically active agents.[1]

Monoamine Systems: Modulating Mood and Blood Pressure
  • Reserpine: This alkaloid irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2) .[8] VMAT2 is responsible for packaging neurotransmitters like dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMAT2, reserpine leads to the depletion of these monoamines in the central and peripheral nervous systems, explaining its antihypertensive and historical antipsychotic effects.[8][16]

  • Yohimbine: This alkaloid acts as a selective antagonist of α2-adrenergic receptors .[1] By blocking these presynaptic autoreceptors, it increases the release of norepinephrine, leading to sympathomimetic effects.

  • Harmine and Harmaline: These β-carboline alkaloids are reversible inhibitors of Monoamine Oxidase A (MAO-A) , an enzyme that degrades monoamine neurotransmitters.[1] This inhibition increases synaptic levels of serotonin and norepinephrine, accounting for their antidepressant properties.

Cholinergic System: Targeting Acetylcholinesterase
  • Physostigmine , isolated from the Calabar bean, is a reversible inhibitor of acetylcholinesterase (AChE) .[3] By preventing the breakdown of the neurotransmitter acetylcholine, it enhances cholinergic transmission. This mechanism is utilized in the treatment of glaucoma and as an antidote to anticholinergic poisoning.[3][8]

Opioid Receptors: Atypical Analgesics
  • Mitragynine , the primary active alkaloid in the plant Mitragyna speciosa (kratom), acts as a partial agonist at μ-opioid receptors .[3] Its unique pharmacological profile provides analgesic effects with a potentially different side-effect profile compared to classical opioids.[11]

Targets in Infectious Diseases

Indole alkaloids also exhibit a broad spectrum of activity against bacteria, fungi, parasites, and viruses.[3][12]

  • Antimalarial Activity: Alkaloids like ellipticine and olivacine have demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[3]

  • Antimicrobial and Antiviral Activity: Many marine-derived indole alkaloids, such as those from the Dragmacidin and Eudistoma species, show potent cytotoxic, antimicrobial, and antiviral properties, including activity against HIV.[5][12] The precise molecular targets for many of these compounds are still under active investigation.

Methodologies for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug development. It transforms a "black box" screening hit into a tool for understanding biology and a lead for rational drug design.

Experimental Protocol: Affinity Chromatography-Based Target Identification

This method leverages the specific binding interaction between the alkaloid (ligand) and its protein target.

Objective: To isolate and identify the cellular protein(s) that directly bind to a specific indole alkaloid.

Methodology:

  • Immobilization: Covalently attach the indole alkaloid to a solid support (e.g., Sepharose beads). This requires a derivative of the alkaloid with a reactive functional group that does not abolish its biological activity. A linker arm is often used to minimize steric hindrance.

  • Lysate Preparation: Prepare a total protein extract (lysate) from cells or tissues that are sensitive to the alkaloid's effects. Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-down: Incubate the clarified lysate with the alkaloid-conjugated beads. The target protein(s) will bind to the immobilized alkaloid.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins. A competitive elution step, using an excess of the free (non-immobilized) alkaloid, can be included to specifically elute the target proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer or using a pH change.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with Coomassie or silver stain). Excise the specific bands that appear in the experimental sample but not in control samples (e.g., beads without the alkaloid).

  • Identification: Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

dot graph "Affinity_Chromatography_Workflow" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

// Nodes Start [label="Start: Bioactive\nIndole Alkaloid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Immobilize [label="1. Immobilize Alkaloid\non Solid Support (Beads)", fillcolor="#FBBC05"]; Lyse [label="2. Prepare Cell Lysate", fillcolor="#FBBC05"]; Incubate [label="3. Incubate Lysate\nwith Alkaloid-Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="4. Wash to Remove\nNon-specific Binders", fillcolor="#F1F3F4"]; Elute [label="5. Elute Bound Proteins", fillcolor="#F1F3F4"]; Analyze [label="6. SDS-PAGE Analysis", fillcolor="#F1F3F4"]; Identify [label="7. Mass Spectrometry\n(LC-MS/MS) Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Putative\nProtein Target(s) Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Immobilize; Immobilize -> Incubate; Lyse -> Incubate; Incubate -> Wash; Wash -> Elute; Elute -> Analyze; Analyze -> Identify; Identify -> End; } ends-dot Caption: Workflow for target identification.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to its ligand. By heating cell lysates or intact cells treated with the alkaloid to various temperatures and then quantifying the amount of soluble protein remaining, one can demonstrate a direct binding interaction.

Future Directions and Emerging Targets

The vast, underexplored chemical diversity of indole alkaloids, particularly from marine and microbial sources, promises the discovery of novel compounds with new mechanisms of action.[17][18] Future research will likely focus on:

  • Epigenetic Targets: Investigating the role of indole alkaloids in modulating enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

  • Regulated Cell Death Pathways: Exploring how these compounds can trigger alternative cell death mechanisms beyond apoptosis, such as necroptosis and ferroptosis, which could be leveraged to overcome cancer drug resistance.[15]

  • Gut Microbiome Interactions: Understanding how indole alkaloids are metabolized by and interact with the human gut microbiome, which could influence their therapeutic efficacy and toxicity.

Conclusion

Indole alkaloids are a structurally diverse and pharmacologically rich class of natural products that continue to provide invaluable leads for drug discovery. Their success stories, from the tubulin-binding Vinca alkaloids to the VMAT2 inhibitor reserpine, highlight their capacity to modulate a wide range of fundamentally important biological targets. As new screening technologies and target identification methodologies become more powerful, the exploration of this remarkable chemical space will undoubtedly unveil novel therapeutic targets and provide the next generation of drugs for treating cancer, neurodegenerative disorders, and infectious diseases.

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In Silico Modeling of N1-Methoxymethyl Picrinine: A Workflow for Probing Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Natural products, particularly complex indole alkaloids, represent a vast reservoir of chemical diversity for drug discovery.[1] Picrinine, an akuammiline alkaloid isolated from Alstonia scholaris, has demonstrated notable anti-inflammatory activity through the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthetic pathway.[2][3] This guide presents a comprehensive, field-proven in silico workflow to investigate the potential activity of its derivative, N1-Methoxymethyl picrinine. As specific biological data for this derivative is limited, this document serves as a predictive roadmap, guiding researchers from target validation to pharmacokinetic profiling using robust computational tools.[4][5] The methodologies described herein are designed to be self-validating, providing a framework for generating high-confidence hypotheses that can streamline subsequent experimental validation and accelerate the drug discovery process.[6][7]

Introduction: The Rationale for a Computational Approach

The journey from a natural product "hit" to a viable drug candidate is often long and resource-intensive.[6] Computational modeling, or in silico drug design, offers a powerful alternative to traditional screening methods, allowing for the rapid, cost-effective evaluation of molecular properties and interactions.[8] This approach is particularly valuable for derivatives of known bioactive compounds like picrinine.

Picrinine is a structurally complex, cage-like molecule with six stereogenic centers.[2] Its N1-methoxymethyl derivative presents a unique modification at the indole nitrogen, a position often critical for modulating biological activity in related alkaloids.[9][10] By modeling the interaction of this compound with 5-lipoxygenase (5-LOX), the established target of its parent compound, we can generate predictive data on its binding affinity, stability, and drug-likeness, thereby prioritizing it for synthesis and in vitro testing.[11]

This guide details a four-phase computational workflow, grounded in established scientific principles and leveraging widely accessible, open-source software.

G cluster_0 A Phase I: Target Selection & System Preparation B Phase II: Molecular Docking & Binding Analysis A->B C Phase III: Dynamic Simulation & Stability Validation B->C D Phase IV: In Silico ADMET Profiling C->D E Hypothesis Generation & Experimental Design D->E

Figure 1: Overall In Silico Investigation Workflow.

Phase I: Target Selection and System Preparation

The foundation of any structure-based design project is the selection of a relevant biological target and the meticulous preparation of both the protein and the ligand for simulation.

Causality of Target Selection: 5-Lipoxygenase (5-LOX)

The choice of 5-LOX as the primary target is mechanistically driven. The parent compound, picrinine, is a known inhibitor of this enzyme.[2][3] 5-LOX catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.[11] Inhibition of this pathway is a validated strategy for treating inflammatory conditions. Therefore, modeling this compound against 5-LOX is the most logical starting point to hypothesize a similar mechanism of action.

G AA Arachidonic Acid (from Cell Membrane) LOX 5-Lipoxygenase (5-LOX) AA->LOX Enzymatic Conversion LT Leukotrienes LOX->LT Inflam Inflammation LT->Inflam Ligand N1-Methoxymethyl Picrinine (Hypothesized) Ligand->LOX Inhibition

Figure 2: Hypothesized Inhibition of the 5-LOX Pathway.
Protocol: System Preparation

This protocol ensures that the molecular structures are in an optimal state for docking and simulation. Accuracy at this stage prevents downstream errors.

Step 1: Obtain Protein Structure

  • Navigate to the RCSB Protein Data Bank (PDB).

  • Search for a high-resolution crystal structure of human 5-lipoxygenase. A suitable entry is PDB ID: 3O8Y , which contains a co-crystallized inhibitor. This inhibitor is crucial for validating our docking protocol.

  • Download the structure in PDB format.

Step 2: Prepare Protein Receptor (Using UCSF Chimera)

  • Open the downloaded PDB file (e.g., 3O8Y.pdb) in UCSF Chimera.

  • Remove Unnecessary Chains and Water: The biological unit may contain multiple identical chains. Delete all but one (e.g., Chain A). Go to Select -> Structure -> solvent and then Actions -> Atoms/Bonds -> delete to remove water molecules.

  • Separate Ligand and Receptor: Select the co-crystallized inhibitor. Invert the selection (Select -> Invert (all models)) and save the protein-only structure as receptor.pdb. Then, re-select only the inhibitor and save it as native_ligand.mol2. This native ligand will be our positive control.

  • Prepare the Receptor for Docking: Open receptor.pdb. Use the Dock Prep tool (Tools -> Surface/Binding Analysis -> Dock Prep). This process adds hydrogen atoms, assigns partial charges (using AMBER ff14SB), and removes structural clashes. This step is critical as force fields used in simulations depend on correct protonation states and charges.

  • Save the prepared structure as receptor_prepared.pdb.

Step 3: Prepare Ligand Structure

  • Obtain the 2D structure of this compound (e.g., from PubChem or by drawing it in a chemical editor like MarvinSketch). The CAS Number is 1158845-78-3.[5]

  • Generate a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Save the structure in .mol2 format as ligand.mol2. It is vital to ensure the stereochemistry is correct, as this will profoundly impact binding.

  • Convert to PDBQT Format: Use AutoDock Tools to convert the prepared receptor and the new ligand (ligand.mol2) into the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina. Save them as receptor.pdbqt and ligand.pdbqt. Do the same for the native_ligand.mol2, saving it as native_ligand.pdbqt.

Phase II: Molecular Docking and Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[12][13] We use AutoDock Vina, a widely used and validated open-source docking engine.[14]

Protocol: Docking with AutoDock Vina

Step 1: Define the Binding Site (Grid Box)

  • The most reliable way to define the binding site is to use the location of the co-crystallized native ligand.

  • In a visualization software (like UCSF Chimera or PyMOL), load the prepared receptor (receptor_prepared.pdb) and the extracted native ligand (native_ligand.mol2).

  • Center a grid box around the native ligand, ensuring its dimensions are large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).

  • Record the center coordinates (X, Y, Z) and the size of this box. These values will be used in the configuration file.

Step 2: Create the Vina Configuration File

  • Create a text file named conf.txt.

  • Populate it with the paths to your input files and the grid box parameters determined in the previous step.

Step 3: Run the Docking Simulation

  • Open a command-line terminal.

  • Navigate to the directory containing your files.

  • Execute the following command:

  • Vina will perform the docking calculation and output the predicted binding poses and their corresponding binding affinities (in kcal/mol) into the ligand_docked.pdbqt and ligand_log.txt files.

Analysis of Docking Results
  • Binding Affinity: The log file (ligand_log.txt) will list the binding affinities for the top poses. A more negative value indicates a stronger predicted binding interaction.

  • Pose Visualization: Load the receptor (receptor.pdbqt) and the output poses (ligand_docked.pdbqt) into PyMOL or Chimera. Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the top-ranked pose of this compound and the active site residues of 5-LOX. A plausible binding mode should involve interactions with key catalytic residues.[15]

Phase III: Validation and Dynamic Stability Assessment

A static docking pose is an important first step, but it doesn't capture the dynamic nature of molecular interactions. This phase first validates the docking protocol and then uses Molecular Dynamics (MD) simulation to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[16][17]

Protocol: Docking Protocol Validation

This step is mandatory for a trustworthy study. It confirms that the chosen docking parameters can accurately reproduce a known binding mode.[17]

  • Re-dock the Native Ligand: Modify the conf.txt file to use the native_ligand.pdbqt as the ligand.

  • Run Vina as before.

  • Calculate RMSD: In Chimera or PyMOL, superimpose the original crystal structure of the native ligand with the top-ranked pose from your re-docking experiment. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[17]

Validation Metric Acceptable Value Rationale
RMSD of re-docked native ligand < 2.0 ÅConfirms the docking protocol can accurately reproduce the experimentally determined binding pose.[17]
Protocol: Molecular Dynamics Simulation with GROMACS

We will use GROMACS, one of the fastest and most popular open-source MD engines.[18][19] This protocol outlines the key steps for a standard 100 ns simulation.

Step 1: Prepare Ligand Topology

  • GROMACS force fields do not have parameters for novel ligands. Use a server like SwissParam or CGenFF to generate a topology file (.itp) and parameter file (.prm) for this compound that is compatible with the CHARMM force field.

Step 2: System Setup

  • Combine Protein and Ligand: Create a single PDB file containing the coordinates of the receptor and the best-docked pose of the ligand.

  • Choose Force Field: Use the gmx pdb2gmx command to generate the protein topology, selecting a modern force field like CHARMM36m.

  • Create Simulation Box: Use gmx editconf to define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface).

  • Solvate the System: Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

  • Add Ions: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

Step 3: Energy Minimization

  • Perform a steep descent energy minimization using gmx grompp and gmx mdrun to remove steric clashes before simulation. This is a critical step to ensure the stability of the system.[20]

Step 4: Equilibration

  • NVT Equilibration (Constant Volume): Perform a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the protein at a constant temperature (e.g., 300 K).[21]

  • NPT Equilibration (Constant Pressure): Perform a longer simulation (e.g., 5 ns) under constant pressure (1 bar) and temperature (300 K), again with restraints. This ensures the system reaches the correct density.[20]

Step 5: Production MD Run

  • Run the production simulation for a significant duration (e.g., 100 ns) without restraints using gmx mdrun. This allows the complex to move and evolve naturally.

Step 6: Trajectory Analysis

  • RMSD: Calculate the RMSD of the protein backbone and the ligand over time. A stable plot indicates the system has reached equilibrium and the ligand remains bound.

  • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.

  • Interaction Analysis: Analyze the hydrogen bonds and other interactions between the ligand and protein throughout the simulation to see if the key interactions observed in docking are stable over time.

Phase IV: In Silico ADMET Profiling

A potent molecule is useless if it cannot reach its target or is toxic.[22] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to assess the "drug-likeness" of a compound.[23]

Protocol: ADMET Prediction using Web Servers
  • Input Molecule: Navigate to the ADMET-AI web server.

  • Submit SMILES: Input the SMILES string for this compound.

  • Run Prediction: Execute the prediction.

  • Analyze Results: The server will output predictions for dozens of properties. Pay close attention to the following:

Property Class Key Parameters Significance
Physicochemical Molecular Weight, LogP, Polar Surface Area (PSA)Governs solubility, permeability, and adherence to guidelines like Lipinski's Rule of 5.[25]
Absorption Blood-Brain Barrier (BBB) Penetration, Human Intestinal Absorption (HIA)Predicts if the compound can cross key biological membranes and be absorbed orally.
Metabolism Cytochrome P450 (CYP) Substrate/InhibitorPredicts interactions with major drug-metabolizing enzymes, which can lead to drug-drug interactions.[26]
Toxicity AMES Mutagenicity, hERG InhibitionScreens for potential to cause genetic mutations or cardiac toxicity, major reasons for drug failure.[27]

Synthesis and Future Outlook

The in silico workflow detailed in this guide provides a multi-faceted prediction of the bioactivity and drug-likeness of this compound. The results—including a strong predicted binding affinity for 5-LOX, a stable binding pose confirmed by molecular dynamics, and a favorable ADMET profile—generate a robust, data-driven hypothesis.

This computational evidence strongly supports prioritizing this compound for chemical synthesis and subsequent in vitro validation.[28] The next logical steps would be to perform a 5-LOX enzyme inhibition assay and cell-based anti-inflammatory assays to confirm the in silico predictions experimentally.[29] This synergy between computational modeling and experimental work embodies a modern, efficient approach to natural product drug discovery, saving valuable time and resources.[30]

References

  • ADMET Predictor® - Simulations Plus. (n.d.). Simulations Plus. Retrieved January 16, 2026, from [Link][27]

  • Bevan, D. (n.d.). GROMACS Tutorials. Justin A. Lemkul, Ph.D., Virginia Tech. Retrieved January 16, 2026, from [Link][18]

  • Chemical Methodologies. (2023). In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors. Chemical Methodologies. Retrieved January 16, 2026, from [Link][16]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved January 16, 2026, from [Link][19]

  • National Center for Biotechnology Information. (n.d.). Picrinine. PubChem. Retrieved January 16, 2026, from [Link][31]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved January 16, 2026, from [Link][17]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 16, 2026, from [Link][27]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved January 16, 2026, from [Link][20]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved January 16, 2026, from [Link][32]

  • Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Retrieved January 16, 2026, from [Link][22]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved January 16, 2026, from [Link][33]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved January 16, 2026, from [Link][34]

  • ELIXIR TeSS. (2023). Running molecular dynamics simulations using GROMACS. Retrieved January 16, 2026, from [Link][21]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved January 16, 2026, from [Link][12]

  • ScienceDaily. (2019). Next-generation medication: Where chemistry meets computation. Retrieved January 16, 2026, from [Link][30]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025). Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. Retrieved January 16, 2026, from [Link][25]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved January 16, 2026, from [Link][35]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved January 16, 2026, from [Link][36]

  • ResearchGate. (2025). In Silico strategies for drug discovery: optimizing natural compounds from foods for therapeutic applications. Retrieved January 16, 2026, from [Link][8]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 16, 2026, from [Link][13]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved January 16, 2026, from [Link][14]

  • Academic Journals. (n.d.). In silico modeling in conjunction with natural products: Paving the way for rational drug-design. Retrieved January 16, 2026, from [Link][6]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved January 16, 2026, from [Link][15]

  • National Center for Biotechnology Information. (n.d.). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. PMC. Retrieved January 16, 2026, from [Link][37]

  • Wikipedia. (n.d.). Picrinine. Retrieved January 16, 2026, from [Link][38]

  • National Center for Biotechnology Information. (n.d.). Total Synthesis of the Akuammiline Alkaloid Picrinine. PMC. Retrieved January 16, 2026, from [Link][2]

  • ResearchGate. (2025). Picrinine-type Alkaloids from the Leaves of Alstonia scholaris. Retrieved January 16, 2026, from [Link][39]

  • Oxford Academic. (2017). In silico polypharmacology of natural products. Briefings in Bioinformatics. Retrieved January 16, 2026, from [Link][1]

  • ACS Publications. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Retrieved January 16, 2026, from [Link][3]

  • PubMed. (n.d.). Natural Products Drug Discovery: On Silica or In-Silico? Retrieved January 16, 2026, from [Link][28]

  • National Center for Biotechnology Information. (n.d.). A Guide to In Silico Drug Design. PMC. Retrieved January 16, 2026, from [Link][7]

  • Waters. (n.d.). Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2023). Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes. Retrieved January 16, 2026, from [Link][10]

  • National Center for Biotechnology Information. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. PMC. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). ALKALOIDS. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Picrinine type akuammiline alkaloids. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

Analytical methods for N1-Methoxymethyl picrinine quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of N1-Methoxymethyl Picrinine using High-Performance Liquid Chromatography (HPLC-UV) and Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This compound is a picrinine-type monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, a plant with a history in traditional medicine.[1][2] As research into the pharmacological potential of complex natural products continues, robust and reliable analytical methods for their quantification are essential for drug discovery, development, and quality control. This guide provides two detailed, validated protocols for the quantification of this compound in processed botanical extracts. The first protocol utilizes High-Performance Liquid Chromatography with Ultraviolet (UV) detection, a widely accessible and reliable technique for routine analysis. The second protocol employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, suitable for trace-level quantification and analysis in complex biological matrices. Both methods are presented with comprehensive steps for sample preparation, instrument configuration, and method validation in accordance with ICH Q2(R1) guidelines.[3][4]

Introduction and Principle

This compound is a derivative of picrinine, an akuammiline alkaloid known to possess anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[5][6] The quantification of this specific derivative is critical for understanding its contribution to the overall bioactivity of Alstonia scholaris extracts, for pharmacokinetic studies, and for standardization of botanical preparations.

The analytical challenge lies in accurately measuring the analyte in a complex matrix containing numerous other related alkaloids and phytochemicals.[7] To address this, we leverage the principles of chromatography to separate this compound from interfering substances.

  • HPLC-UV Approach: This method relies on the separation of the analyte on a reverse-phase C18 column, where compounds are separated based on their hydrophobicity. The quantification is based on the principle that the analyte absorbs light in the UV spectrum, and the amount of absorbance is directly proportional to its concentration (Beer-Lambert Law). A detection wavelength of 280 nm is a common and effective choice for the indole alkaloid class.[8][9]

  • LC-MS/MS Approach: This technique offers superior sensitivity and specificity. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), and detected by a mass spectrometer. By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the protonated molecule) is selected and fragmented to produce a characteristic product ion. This unique precursor-to-product ion transition provides an exceptionally high degree of certainty in both identification and quantification, minimizing matrix effects.[10][11]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄[12]
Molecular Weight 382.5 g/mol [12]
CAS Number 1158845-78-3[12]
Class Indole Alkaloid[1]
Natural Source Leaves of Alstonia scholaris[1][5]

General Workflow for Analysis

The overall process, from sample acquisition to final data reporting, follows a structured pathway to ensure reproducibility and accuracy. This workflow is applicable to both the HPLC-UV and LC-MS/MS methods, differing only in the final analytical instrumentation.

Quantification_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Plant Dried & Powdered Alstonia scholaris Leaves Extraction Acid-Base Extraction (Total Alkaloid Fraction) Plant->Extraction [15, 16] Purification Solid Phase Extraction (SPE) Clean-up Extraction->Purification [14] FinalSample Final Analytical Sample (in Mobile Phase) Purification->FinalSample HPLC HPLC-UV Analysis FinalSample->HPLC LCMS LC-MS/MS Analysis FinalSample->LCMS Integration Peak Integration & Calibration HPLC->Integration Chromatogram LCMS->Integration Chromatogram Validation Method Validation (ICH Q2(R1)) [2, 8] Integration->Validation Report Quantitative Report (Concentration Data) Validation->Report

Caption: General workflow for quantification of this compound.

Detailed Experimental Protocols

Protocol for Sample Preparation from Botanical Material

This protocol is designed to efficiently extract and concentrate the total alkaloid fraction from dried Alstonia scholaris leaves, providing a clean sample suitable for chromatographic analysis.[1][13][14]

Materials:

  • Dried, powdered leaves of Alstonia scholaris

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), 2N

  • Ammonium Hydroxide (NH₄OH), 25% solution

  • Dichloromethane (DCM, HPLC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg)

  • Rotary evaporator, vortex mixer, centrifuge

Procedure:

  • Maceration: Weigh 10 g of powdered leaf material into a flask. Add 100 mL of methanol and macerate with constant stirring for 24 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the methanol extract and concentrate it to dryness using a rotary evaporator at <45°C.

  • Acid-Base Extraction:

    • Redissolve the dried extract in 50 mL of 2N HCl.

    • Transfer the acidic solution to a separatory funnel and wash three times with 30 mL of DCM to remove neutral and acidic impurities. Discard the organic (DCM) layers.

    • Adjust the aqueous layer to a pH of 9-10 by carefully adding NH₄OH. Monitor the pH using a calibrated meter.

    • Extract the now basic aqueous solution three times with 50 mL of DCM. The deprotonated alkaloids will partition into the organic phase.[1]

    • Pool the DCM extracts and dry over anhydrous Na₂SO₄.

  • Final Concentration: Filter out the Na₂SO₄ and evaporate the DCM under reduced pressure to yield the crude total alkaloid fraction.

  • Reconstitution and Clean-up:

    • Reconstitute the dried alkaloid fraction in 2 mL of methanol.

    • Condition an SPE C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove highly polar impurities.

    • Elute the target alkaloids with 5 mL of 90% methanol in water.

    • Evaporate the eluate to dryness and reconstitute the final sample in 1.0 mL of the initial mobile phase for the chosen analytical method.

    • Filter through a 0.22 µm syringe filter before injection.

Protocol 1: Quantification by HPLC-UV

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound analytical standard (≥98% purity).[12]

  • Acetonitrile (HPLC Grade).

  • Formic Acid (LC-MS Grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape for basic compounds like alkaloids.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70-95% B; 18-20 min: 95% B; 20-22 min: 95-10% B; 22-27 min: 10% B A gradient is necessary to elute a wide range of compounds from a complex botanical extract and resolve the target analyte from interferences.[15]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL

| Detection | 280 nm| Indole alkaloids typically exhibit strong absorbance at this wavelength.[8][9] |

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the initial mobile phase (10% B).

  • Sample Analysis: Inject the prepared sample extract and the calibration standards into the HPLC system.

  • Data Analysis:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the analytical standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area onto the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This method provides high sensitivity and selectivity, making it ideal for trace-level analysis or analysis in complex matrices.[10][16]

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • All reagents and standards as listed in Protocol 1, but of LC-MS grade.

Liquid Chromatography Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B A faster gradient is often possible with UPLC systems and smaller particle size columns.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40 °C Higher temperature can reduce viscosity and improve peak shape.

| Injection Volume | 2 µL| |

Tandem Mass Spectrometry Conditions (Hypothetical - requires optimization):

Parameter Setting Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) The nitrogen atoms in the indole structure are readily protonated.
Precursor Ion (Q1) m/z 383.2 [M+H]⁺ Based on the molecular weight of 382.5 g/mol .
Product Ion (Q3) m/z 195.1 (Quantifier), m/z 144.1 (Qualifier) These are plausible fragments for related indole alkaloids and would need to be confirmed by direct infusion of the standard.[9] The quantifier is used for measurement, the qualifier for confirmation.
Collision Energy To be optimized (e.g., 20-40 eV) The energy required to produce the optimal fragmentation pattern.

| Gas Temperatures | To be optimized per instrument| |

Procedure:

  • Standard Preparation: Prepare a calibration curve over the expected range of detection (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution. The use of a deuterated internal standard is highly recommended for best accuracy.

  • Sample Analysis: Run the standards and prepared samples using the LC-MS/MS method.

  • Data Analysis: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Quantify the analyte in the sample using the resulting regression equation.

Method Validation Protocol (ICH Q2(R1))

To ensure that the developed analytical procedures are suitable for their intended purpose, a formal validation should be performed.[3][4][17] The following parameters must be assessed.

Validation_Parameters cluster_Core cluster_Limits Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: Demonstrate that the analytical signal is unequivocally from this compound. This involves analyzing a blank matrix (extract from a plant known not to contain the analyte) and a placebo, and ensuring no interfering peaks are present at the analyte's retention time. For HPLC-UV, PDA peak purity analysis should be performed. For LC-MS/MS, the specificity is inherent in the MRM transition.[4]

  • Linearity: Analyze a minimum of five standards across the proposed range. The linearity is demonstrated if the correlation coefficient (R²) is ≥ 0.99.[15]

  • Range: The interval between the upper and lower concentration of the analyte that has been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high concentrations). The accuracy is expressed as the percentage of recovery. Acceptance criteria are typically 80-120%.[15]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range (e.g., 3 concentrations, 3 replicates each).[3]

    • Intermediate Precision: Assess the effect of random events by having the assay performed by different analysts, on different days, or with different equipment.

    • The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[4] They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Deliberately introduce small variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, different column batches) and demonstrate that the results remain reliable.[16]

Example Validation Data Summary

The following tables present hypothetical but realistic validation results for the two proposed methods.

Table 1: HPLC-UV Method Validation Summary

Parameter Result Acceptance Criteria
Linearity (R²) 0.9992 ≥ 0.99
Range 1 - 100 µg/mL -
Accuracy (% Recovery) 98.5% - 101.2% 80 - 120%
Precision (%RSD) Repeatability: 1.3%, Intermediate: 1.8% ≤ 2%
LOD 0.3 µg/mL (S/N = 3) -

| LOQ | 1.0 µg/mL (S/N = 10) | - |

Table 2: LC-MS/MS Method Validation Summary

Parameter Result Acceptance Criteria
Linearity (R²) 0.9998 ≥ 0.99
Range 0.1 - 100 ng/mL -
Accuracy (% Recovery) 99.1% - 102.5% 80 - 120%
Precision (%RSD) Repeatability: 0.9%, Intermediate: 1.5% ≤ 2%
LOD 0.03 ng/mL (S/N = 3) -

| LOQ | 0.1 ng/mL (S/N = 10) | - |

Conclusion

This application note provides two robust and scientifically grounded methods for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding research and trace-level applications. The successful implementation of these protocols, coupled with a thorough validation according to ICH Q2(R1) guidelines, will ensure the generation of accurate and defensible data. This is crucial for advancing the scientific understanding and potential therapeutic application of this complex indole alkaloid.

References

  • Hong, B., Li, W., Song, A., & Zhao, C. (2012). Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. Journal of Chromatographic Science, 51(7), 621-627. ([Link])

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])

  • ICH. Quality Guidelines. ([Link])

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. ([Link])

  • Hong, B., Li, W., Song, A., & Zhao, C. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. ([Link])

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. ([Link])

  • Hong, B., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. ResearchGate. ([Link])

  • Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. ([Link])

  • Chemistry Stack Exchange. (2016). How do I perform thin-layer chromatography to identify alkaloid content in fruits?. ([Link])

  • Hong, B., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. ([Link])

  • Sergi, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. ([Link])

  • Fouda Atangana, A., et al. (2021). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. ([Link])

  • Sharma, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health. ([Link])

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. ([Link])

  • Sergi, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. ([Link])

  • Google Patents. (1995).
  • Fazel, S., et al. (2008). Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer. Ancient Science of Life, 31(1), 198-201. ([Link])

  • Kaur, J., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. National Institutes of Health. ([Link])

  • Schindler, C. S., & Buer, B. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. National Institutes of Health. ([Link])

  • Qu, Y., et al. (2020). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. National Institutes of Health. ([Link])

  • Cai, X. H., et al. (2008). Picrinine-type Alkaloids from the Leaves of Alstonia scholaris. ResearchGate. ([Link])

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Sources

High-Performance Analytical Strategies for the Indole Alkaloid Picrinine: Validated HPLC and UPLC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Picrinine is a complex, bioactive akuammiline indole alkaloid isolated from medicinal plants such as Alstonia scholaris and Alstonia boonei.[1][2][3] With demonstrated anti-inflammatory, antitussive, and anti-asthmatic properties, picrinine is a subject of growing interest in pharmacology and drug development.[1][2][4] Robust and reliable analytical methods are therefore essential for its accurate identification and quantification in complex matrices like plant extracts and biological samples. This guide provides detailed, field-proven protocols for the analysis of picrinine using two complementary liquid chromatography techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for reliable quantification and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity and high-specificity analysis. The methodologies herein are designed to be self-validating, incorporating principles of system suitability and referencing international regulatory standards to ensure data integrity and trustworthiness.

Foundational Step: Sample Preparation from Plant Material

The quality of analytical data is fundamentally dependent on the quality of the sample preparation. The objective is to efficiently extract picrinine from the complex plant matrix while minimizing interferences. The following protocol is based on established methods for alkaloid extraction.[5][6]

Rationale for the Extraction Strategy

This protocol employs a two-stage process. First, an ultrasonication-assisted solvent extraction is used to draw a broad range of phytochemicals, including alkaloids, from the powdered plant material into a polar solvent.[5][7] Second, a liquid-liquid, acid-base purification step is utilized. This technique leverages the basic nature of the picrinine alkaloid.[8] In an acidic aqueous solution, the alkaloid's nitrogen atom becomes protonated, rendering the molecule water-soluble and allowing for the removal of neutral, lipid-soluble impurities. Subsequently, basifying the aqueous solution deprotonates the alkaloid, making it soluble in an organic solvent and enabling its separation from water-soluble impurities.

Step-by-Step Extraction and Purification Protocol
  • Initial Solvent Extraction:

    • Accurately weigh 1.0 g of dried, finely powdered plant material (e.g., Alstonia scholaris leaves).

    • Transfer the powder to a suitable flask and add 20 mL of 90% methanol.

    • Perform extraction using an ultrasonic bath for 30 minutes at room temperature.[5]

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the plant residue two additional times, combining all supernatants to ensure exhaustive extraction.

  • Acid-Base Purification:

    • Evaporate the combined methanolic extract to dryness using a rotary evaporator under reduced pressure.

    • Redissolve the dried residue in 20 mL of 0.5 M hydrochloric acid (HCl) solution. Filter the solution to remove any acid-insoluble material.

    • Transfer the acidic solution to a separatory funnel. Wash the solution by extracting it twice with 20 mL of diethyl ether to remove non-basic, lipophilic compounds. Discard the ether layers.

    • Adjust the pH of the remaining aqueous layer to 9-10 using 10% aqueous ammonia solution. Monitor the pH carefully.

    • Extract the now alkaline solution three times with 20 mL of ethyl acetate. The deprotonated picrinine will partition into the organic ethyl acetate layer.[5]

    • Combine the ethyl acetate fractions and evaporate to dryness.

  • Final Sample Preparation for Analysis:

    • Reconstitute the final dried extract in 1.0 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates before injection into the chromatography system. This is a critical step to prevent system clogging and ensure column longevity.

Method 1: Quantitative Analysis by HPLC-UV

This method is ideal for routine quantification of picrinine in purified extracts or for quality control of herbal materials where analyte concentrations are relatively high. It is robust, cost-effective, and widely accessible.

Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For picrinine, a reversed-phase C18 column is used, where the nonpolar stationary phase retains the moderately polar alkaloid. A gradient of increasing organic solvent in the mobile phase then elutes the compounds, with detection achieved by a UV detector set to a wavelength where picrinine exhibits strong absorbance.

Detailed HPLC Protocol
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Rationale: Formic acid is a common mobile phase modifier that improves peak shape for basic compounds like alkaloids by minimizing tailing and enhances ionization for potential MS coupling.[9]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 60% B

      • 20-25 min: 60% to 90% B

      • 25-27 min: Hold at 90% B

      • 27.1-30 min: Return to 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

System Suitability and Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11] Before running a sample sequence, a System Suitability Test (SST) must be performed by injecting a standard solution multiple times.

  • System Suitability: The SST confirms that the chromatography system is performing adequately for the analysis.[12] Key parameters are outlined in the table below.

  • Method Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: Demonstrated by preparing a calibration curve from a series of standards and achieving a correlation coefficient (r²) ≥ 0.999.

    • Accuracy & Precision: Determined by analyzing samples spiked with known amounts of picrinine standard at different concentration levels. Accuracy is reported as percent recovery, while precision is measured as the relative standard deviation (%RSD).

    • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of picrinine that can be reliably detected and quantified, respectively.

Method 2: High-Sensitivity Analysis by UPLC-MS/MS

For applications requiring higher sensitivity and specificity, such as pharmacokinetic studies, metabolite identification, or trace-level detection in complex matrices, UPLC-MS/MS is the superior technique.[13]

Principle of UPLC-MS/MS

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to HPLC.[14] The eluent is then directed to a tandem mass spectrometer. In the MS, compounds are ionized, typically using Electrospray Ionization (ESI), which is highly effective for polar and semi-polar molecules like alkaloids.[15] The first quadrupole (Q1) selects the protonated molecular ion of picrinine ([M+H]⁺). This ion is fragmented in the collision cell (q2), and the resulting characteristic fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Detailed UPLC-MS/MS Protocol
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size[16]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 70% B

      • 8-9 min: 70% to 95% B

      • 9-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min[9]

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive (ESI+)

    • Rationale: The nitrogen atoms in picrinine are readily protonated, making ESI+ the ideal mode for sensitive detection.[15]

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 450 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transition: For picrinine (C₂₀H₂₂N₂O₃, Exact Mass: 338.16), the primary transition would be Q1: m/z 339.2 → Q3: [Specific fragment ion m/z].

    • Note: The specific fragment ion and optimal collision energy must be determined experimentally by infusing a pure standard of picrinine.

Data Summary and Method Comparison

The choice between HPLC-UV and UPLC-MS/MS depends on the specific analytical goal.

ParameterHPLC-UV MethodUPLC-MS/MS Method
Primary Application Routine Quantification, Quality ControlTrace-level Quantification, High-Specificity ID
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 100 mm, 1.8 µm
Typical Run Time ~30 minutes~12 minutes
Detection UV Absorbance (254 nm)Mass-to-charge ratio (MRM)
Sensitivity µg/mL range (LOQ)pg/mL to ng/mL range (LOQ)
Specificity Moderate (based on retention time & UV)Very High (based on retention time & mass transition)
Cost & Complexity LowerHigher

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Parameters.

ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Retention Time < 1.0%Demonstrates the stability and reproducibility of the pump and system.
%RSD of Peak Area < 2.0%Indicates the precision of the injector and detector response.

Table 2: Example System Suitability Test (SST) Criteria for HPLC Analysis.

Experimental Workflows

Visualizing the experimental process can clarify the sequence of operations from sample to result.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant Plant Material (1.0g) extract Methanol Sonication (3x 20mL) plant->extract purify Acid-Base Purification extract->purify final Reconstitute & Filter (0.22 µm) purify->final hplc HPLC-UV Analysis final->hplc Routine QC uplc UPLC-MS/MS Analysis final->uplc High Sensitivity quant Quantification (External Standard) hplc->quant uplc->quant report Final Report quant->report

Caption: Overall workflow for picrinine analysis from plant material to final report.

G cluster_lc UPLC System cluster_ms Tandem Mass Spectrometer col UPLC Column (Separation) esi ESI Source (Ionization) [M] -> [M+H]+ col->esi q1 Q1 (Precursor Ion Selection) m/z 339.2 esi->q1 q2 q2 (Collision Cell) Fragmentation q1->q2 q3 Q3 (Fragment Ion Selection) q2->q3 det Detector q3->det data Data Acquisition det->data

Caption: Logical flow of the UPLC-MS/MS system for targeted picrinine analysis.

References

  • Aaltonen, J., et al. (2012). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules. Available at: [Link]

  • Jirásko, R., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Picrinine. PubChem Compound Database. Available at: [Link]

  • Liu, Y., et al. (2015). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research & Reviews: Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Biology Discussion (n.d.). Detection of Alkaloids | Plants. Available at: [Link]

  • Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. Available at: [Link]

  • Qin, X., et al. (2023). Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra‐high‐performance liquid chromatography coupled with quadrupole time‐of‐flight mass spectrometry. Journal of Separation Science. Available at: [Link]

  • Namieśnik, J., et al. (2003). Preparation of Samples of Plant Material for Chromatographic Analysis. LCGC North America. Available at: [Link]

  • Wikipedia (2025). Picrinine. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Angewandte Chemie International Edition. Available at: [Link]

  • Fouda Atangana, A., et al. (2021). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. Available at: [Link]

  • Shil, S., & Choudhury, M. D. (2021). Ethnomedicinal survey and determination of total alkaloids and phenolics in selected edible plants of Tripura, India. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society. Available at: [Link]

  • An, Y. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kamal, N., et al. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules. Available at: [Link]

  • ECA Academy (2015). FDA Guidance on analytical procedures and methods validation published. Available at: [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

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Application Note: A Protocol for the Synthetic N1-Methoxymethylation of Picrinine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, research-grade protocol for the targeted N1-methoxymethylation of picrinine, a complex, polycyclic akuammiline alkaloid.[1][2] Picrinine, first isolated from Alstonia scholaris, exhibits a range of biological activities, including anti-inflammatory properties.[1][3] The N1-methoxymethyl derivative is itself a known natural product, also found in Alstonia scholaris, making its efficient chemical synthesis a topic of interest for creating analytical standards and enabling further pharmacological investigation.[4][5] This guide is designed for researchers in medicinal chemistry, natural product synthesis, and drug development. It elucidates the underlying chemical principles, provides a step-by-step synthetic protocol, and outlines methods for purification and characterization, grounded in established methodologies for indole N-alkylation and the use of methoxymethyl (MOM) ethers as protecting groups.[6][7][8]

Introduction and Scientific Rationale

The Picrinine Scaffold

Picrinine is a structurally intricate monoterpenoid indole alkaloid characterized by a cage-like, pentacyclic framework.[1] Its core features a furoindoline system fused to a densely functionalized, bridged [3.3.1]-azabicyclic core.[1][2] The indole nitrogen (N1) possesses a secondary amine proton (N-H) which is the primary site for the alkylation reaction detailed herein. Modification at this position can significantly alter the molecule's physicochemical properties and biological activity.

The Methoxymethyl (MOM) Group in Indole Chemistry

The methoxymethyl (MOM) ether is widely employed in organic synthesis as a robust protecting group for alcohols, phenols, and amines, including the indole nitrogen.[9][10] Its installation converts the acidic N-H proton into a stable N-CH₂OCH₃ (aminal) linkage, which is inert to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic hydrolysis.[10][11] This strategy is fundamental in multi-step syntheses to prevent unwanted side reactions at the indole nitrogen.[12][13]

Mechanistic Rationale for N1-Alkylation

The N1-alkylation of an indole, such as picrinine, proceeds via a two-step sequence:

  • Deprotonation: The indole N-H proton is weakly acidic. Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), quantitatively removes this proton to generate a highly nucleophilic indolide anion.[8] This step is critical for activating the nitrogen atom for the subsequent alkylation.

  • Nucleophilic Substitution: The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent. In this protocol, chloromethyl methyl ether (MOM-Cl) serves as the electrophile. The anion displaces the chloride leaving group in a classic Sₙ2 reaction to form the N-C bond, yielding the desired N1-methoxymethyl picrinine.[6]

The overall reaction scheme is depicted below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Picrinine Picrinine (N-H) Anion Picrinine Indolide Anion (N⁻ Na⁺) Picrinine->Anion + NaH - H₂ (gas) MOMCl MOM-Cl (CH₃OCH₂Cl) Anion->MOMCl Attack on Electrophile Product This compound MOMCl->Product

Figure 1: Reaction mechanism for the N1-methoxymethylation of picrinine.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Picrinine>95% PurityCommercially Available or IsolatedStarting material. Must be thoroughly dried.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich, etc.Highly reactive. Handle under inert atmosphere.
Chloromethyl methyl ether (MOM-Cl)Reagent GradeSigma-Aldrich, etc.EXTREME HAZARD: Potent carcinogen.[14] Handle only in a certified fume hood with appropriate PPE. Consider in-situ generation.[15]
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros Organics, etc.Must be freshly distilled or from a solvent purification system.
HexanesReagent GradeFisher Scientific, etc.For washing NaH.
Saturated aq. NH₄ClN/APrepared in-houseFor quenching the reaction.
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific, etc.For extraction.
Brine (Saturated aq. NaCl)N/APrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVWR, etc.For drying organic layers.
Silica Gel230-400 meshSiliCycle, etc.For column chromatography.
Step-by-Step Synthetic Procedure

Safety First: This procedure involves highly reactive and hazardous materials. Sodium hydride reacts violently with water. Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen and a lachrymator.[14] All steps must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, compatible gloves) is mandatory.

  • Preparation of Sodium Hydride:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, weigh 1.2 equivalents of 60% NaH dispersion (e.g., for 100 mg of picrinine, use ~8 mg of NaH dispersion).

    • Wash the NaH dispersion three times with anhydrous hexanes (~2 mL each) under a positive pressure of nitrogen to remove the mineral oil. Carefully decant the hexane wash each time using a cannula or syringe.

    • Dry the resulting grey powder under a stream of nitrogen.

  • Reaction Setup:

    • Add anhydrous THF (e.g., 5 mL for a 100 mg scale reaction) to the flask containing the washed NaH.

    • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Deprotonation of Picrinine:

    • Dissolve picrinine (1.0 eq., e.g., 100 mg) in a separate flame-dried flask with a minimal amount of anhydrous THF (~3 mL).

    • Slowly add the picrinine solution dropwise to the stirred NaH suspension at 0 °C using a syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes. Cessation of hydrogen gas evolution is typically observed. The solution may become colored as the indolide anion forms.

  • N1-Methoxymethylation:

    • Slowly add MOM-Cl (1.5 eq.) to the reaction mixture at 0 °C dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 70:30 Ethyl Acetate:Hexanes).

    • The reaction is complete upon the disappearance of the picrinine starting material spot and the appearance of a new, less polar product spot.

  • Work-up and Extraction:

    • Cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

    • Add deionized water (~10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increasing the polarity to elute the product (e.g., up to 50:50 Hexanes:EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization and Data

Physicochemical Properties
PropertyPicrinine (Starting Material)This compound (Product)
Molecular Formula C₂₀H₂₂N₂O₃[3]C₂₂H₂₆N₂O₄[4]
Molecular Weight 338.40 g/mol [16]382.45 g/mol [4]
Appearance Crystalline SolidExpected to be a solid or amorphous powder
Key Spectroscopic Change Presence of N-H stretch in IR; N-H proton in ¹H NMRAbsence of N-H signals; Appearance of -OCH₂O- and -OCH₃ signals in ¹H and ¹³C NMR
Expected Spectroscopic Changes
  • ¹H NMR: The most significant change will be the disappearance of the characteristic broad singlet for the indole N-H proton. Concurrently, two new signals are expected to appear: a singlet around δ 5.0-5.5 ppm corresponding to the N-CH₂-O protons and a singlet around δ 3.3-3.5 ppm for the -OCH₃ protons.

  • ¹³C NMR: Appearance of two new carbon signals corresponding to the N-CH₂-O carbon (approx. δ 70-80 ppm) and the -OCH₃ carbon (approx. δ 55-60 ppm).

  • Mass Spectrometry (MS): The molecular ion peak in high-resolution mass spectrometry (HRMS) should correspond to the exact mass of the protonated product [M+H]⁺ (C₂₂H₂₇N₂O₄⁺).

  • Infrared (IR) Spectroscopy: The broad N-H stretching band (around 3300-3400 cm⁻¹) present in the starting material will be absent in the product spectrum.

Workflow and Troubleshooting

The overall experimental process is summarized in the workflow diagram below.

G start Start: Dry Picrinine prep_nah Prepare NaH (Wash with Hexanes) start->prep_nah setup Reaction Setup (Anhydrous THF, 0 °C, N₂) prep_nah->setup deprotonation Deprotonation (Add Picrinine Solution) setup->deprotonation alkylation Alkylation (Add MOM-Cl, Warm to RT) deprotonation->alkylation monitor Monitor by TLC alkylation->monitor quench Quench Reaction (Sat. aq. NH₄Cl, 0 °C) monitor->quench Reaction Complete extract Aqueous Work-up & Extraction (EtOAc) quench->extract purify Purification (Silica Gel Chromatography) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure N1-MOM Picrinine characterize->end

Figure 2: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (oxidized).2. Wet solvent or glassware.3. Impure picrinine.1. Use fresh NaH from a new container.2. Ensure all glassware is flame-dried and solvents are strictly anhydrous.3. Purify starting material before reaction.
Multiple Products on TLC 1. Over-alkylation or side reactions.2. Degradation of starting material or product.1. Add MOM-Cl slowly at 0 °C.2. Do not let the reaction run for an excessively long time. Ensure the work-up is not overly acidic or basic.
Difficult Purification Product co-elutes with impurities or starting material.Adjust the polarity of the chromatography solvent system. Consider using a different stationary phase (e.g., alumina) if silica gel proves ineffective.

Conclusion

This application note details a robust and reproducible protocol for the N1-methoxymethylation of picrinine. By leveraging the classical approach of indole deprotonation with sodium hydride followed by alkylation with chloromethyl methyl ether, this method provides a reliable pathway to synthesize this compound for use as an analytical standard or for further biological evaluation. Adherence to strict anhydrous and inert conditions, along with careful handling of hazardous reagents, is paramount for the success and safety of this procedure.

References

  • A New Protecting-Group Strategy for Indoles. ResearchGate. Accessed January 16, 2026. [Link]

  • Dimeric indole alkaloid purification process.
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  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Accessed January 16, 2026. [Link]

  • Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. Accessed January 16, 2026. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Accessed January 16, 2026. [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Accessed January 16, 2026. [Link]

  • Total Synthesis of the Akuammiline Alkaloid Picrinine. PubMed Central (PMC). Accessed January 16, 2026. [Link]

  • Total Synthesis of the Akuammiline Alkaloid Picrinine. ACS Publications. Accessed January 16, 2026. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Accessed January 16, 2026. [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PubMed Central (PMC). Accessed January 16, 2026. [Link]

  • Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. ResearchGate. Accessed January 16, 2026. [Link]

  • Protection of Indole by Aminal. SynArchive. Accessed January 16, 2026. [Link]

  • Methoxymethyl ether. Wikipedia. Accessed January 16, 2026. [Link]

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  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. PubMed Central (PMC). Accessed January 16, 2026. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Accessed January 16, 2026. [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Accessed January 16, 2026. [Link]

  • Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry. Accessed January 16, 2026. [Link]

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  • Picrinine-type Alkaloids from the Leaves of Alstonia scholaris. ResearchGate. Accessed January 16, 2026. [Link]

  • Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. MDPI. Accessed January 16, 2026. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Accessed January 16, 2026. [Link]

  • Total Synthesis of (−)-Picrinine, (−)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline. ACS Publications. Accessed January 16, 2026. [Link]

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  • Chloromethyl methyl ether. Wikipedia. Accessed January 16, 2026. [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. Accessed January 16, 2026. [Link]

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Chromatographic Purification of N1-Methoxymethyl Picrinine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, multi-step chromatographic strategy for the purification of N1-Methoxymethyl picrinine, an indole alkaloid of significant interest found in the leaves of Alstonia scholaris.[1][2] Addressing the inherent challenges in isolating and purifying alkaloids from complex natural extracts, this document provides a scientifically-grounded workflow, from initial crude extraction to high-purity isolation. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the principles behind each step to ensure methodological integrity and reproducibility. This guide covers initial sample preparation, a primary purification phase using normal-phase column chromatography, a secondary purification step employing strong cation exchange (SCX) chromatography, and a final polishing stage with preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, this document outlines a comprehensive method validation protocol in accordance with international guidelines to ensure the trustworthiness and reliability of the purification process.

Introduction: The Challenge and Opportunity

This compound is a derivative of the akuammiline alkaloid, picrinine, and has been isolated from the leaves of Alstonia scholaris.[1][2] While the parent compound, picrinine, has demonstrated anti-inflammatory properties, the biological activities of this compound remain an area of active investigation, making its efficient purification a critical step for further research. The purification of alkaloids from natural sources is often complicated by the presence of structurally similar compounds, leading to co-elution and difficulties in achieving high purity.[2] This guide provides a systematic and validated approach to overcome these challenges.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄Benchchem[1]
Molecular Weight 382.45 g/mol Benchchem[1]
CAS Number 1158845-78-3Benchchem[1]
Class Indole AlkaloidBenchchem[1]
Natural Source Leaves of Alstonia scholarisBenchchem[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook

Overall Purification Strategy

The purification of this compound from a crude plant extract is a multi-stage process designed to systematically remove impurities with differing chemical properties. The proposed workflow is a logical progression from a broad separation based on polarity to more refined techniques targeting the specific basicity and hydrophobicity of the target alkaloid.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Chromatographic Purification Cascade PlantMaterial Dried & Powdered Alstonia scholaris Leaves Extraction Ultrasonic Extraction (90% Ethanol) PlantMaterial->Extraction AcidBase Acid-Base Partitioning (HCl / NH₄OH / Ethyl Acetate) Extraction->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract NP_Chrom Primary Purification: Normal-Phase Column Chromatography CrudeExtract->NP_Chrom SCX_Chrom Secondary Purification: Strong Cation Exchange (SCX) Chromatography NP_Chrom->SCX_Chrom Enriched Fractions Prep_HPLC Final Polishing: Preparative RP-HPLC SCX_Chrom->Prep_HPLC Alkaloid-Rich Fraction Pure_Compound High-Purity This compound Prep_HPLC->Pure_Compound Collected Fractions

Figure 1: A multi-step workflow for the purification of this compound.

Experimental Protocols

Upstream Processing: From Plant Material to Crude Alkaloid Extract

The initial steps are designed to efficiently extract the total alkaloid content from the plant material and remove a significant portion of non-alkaloidal compounds.

Protocol 4.1.1: Ultrasonic Extraction

  • Accurately weigh 1.0 kg of dried and powdered leaves of Alstonia scholaris.

  • Transfer the powdered material to a suitable vessel and add 10 L of 90% ethanol.

  • Perform ultrasonic extraction for 30 minutes at room temperature.[3]

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[3]

  • Repeat the extraction process on the plant residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure to yield the crude extract.[3]

Protocol 4.1.2: Acid-Base Partitioning

This classic technique exploits the basic nature of alkaloids to separate them from neutral and acidic compounds.

  • Dissolve the crude extract in 2 L of 0.3% aqueous HCl solution and filter to remove any insoluble material.[3]

  • Wash the acidic solution with an equal volume of hexane three times to remove non-polar compounds. Discard the hexane layers.

  • Adjust the pH of the acidic aqueous solution to 9-10 with 10% aqueous ammonia.[3]

  • Extract the now alkaline solution with an equal volume of ethyl acetate three times.[3]

  • Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.

Primary Purification: Normal-Phase Column Chromatography

This step separates the crude alkaloid extract based on the polarity of the constituent compounds.

Protocol 4.2.1: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in 100% chloroform and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by introducing methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).[4]

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling: Combine the fractions that show the presence of this compound (identified by comparison with a reference standard on TLC or by HPLC-MS analysis). Evaporate the pooled fractions to dryness.

Secondary Purification: Strong Cation Exchange (SCX) Chromatography

This technique provides a highly effective means of separating basic alkaloids from any remaining neutral or acidic impurities. The "catch-and-release" mechanism is employed here.[5]

SCX_Workflow Load Load Sample in Acidified Methanol Wash Wash with Methanol (Elutes Neutral/Acidic Impurities) Load->Wash Elute Elute with 2-5% NH₄OH in Methanol (Releases Basic Alkaloids) Wash->Elute Collect Collect Alkaloid-Rich Fraction Elute->Collect

Figure 2: The "catch-and-release" mechanism of SCX chromatography for alkaloid purification.

Protocol 4.3.1: SCX "Catch-and-Release"

  • Column Equilibration: Condition a commercially available SCX solid-phase extraction (SPE) cartridge with methanol.

  • Sample Loading: Dissolve the enriched fraction from the normal-phase chromatography in methanol containing a small amount of acid (e.g., 1% acetic acid) to ensure the alkaloids are protonated. Load this solution onto the equilibrated SCX cartridge. The positively charged alkaloids will bind to the negatively charged stationary phase.[5]

  • Washing: Wash the cartridge with several column volumes of methanol to elute any remaining neutral or acidic impurities.

  • Elution: Elute the bound alkaloids with a solution of 2-5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the charge on the alkaloids, releasing them from the stationary phase.[5]

  • Collection: Collect the eluate containing the purified alkaloid fraction and evaporate to dryness.

Final Polishing: Preparative Reversed-Phase HPLC

The final purification step utilizes preparative RP-HPLC to separate this compound from any remaining structurally similar alkaloids based on their hydrophobicity.

Protocol 4.4.1: Preparative RP-HPLC

ParameterSetting
Instrument Preparative HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-30% B over 10 min, then 30-60% B over 15 min
Flow Rate 20-25 mL/min (adjust based on column dimensions and pressure limits)
Injection Volume Scaled up from analytical injection; dissolve sample in a minimal amount of mobile phase A/B mixture or DMSO
Column Temperature 30 °C
Detection UV at 254 nm

Post-Purification Work-up:

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Remove the acetonitrile from the collected fractions by rotary evaporation.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.

Method Validation: Ensuring Trustworthiness

To ensure the reliability and reproducibility of the final preparative HPLC purification step, a validation protocol should be implemented in accordance with ICH and FDA guidelines.[6][7]

Validation Parameters and Acceptance Criteria
ParameterTest ProcedureAcceptance Criteria
Specificity Analyze a placebo (matrix without the analyte) and a spiked sample. The peak for this compound should be well-resolved from any other peaks.Baseline resolution of >2.0 from adjacent peaks.[8]
Linearity Analyze a series of at least five concentrations of a reference standard.Correlation coefficient (R²) > 0.999.[3]
Accuracy Analyze a sample with a known concentration of this compound (spiked sample) at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery of 98-102%.[9]
Precision Repeatability (Intra-assay): Analyze six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.Repeatability: RSD ≤ 2.0%.[3][6] Intermediate Precision: RSD ≤ 2.0%.[6]
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine the signal-to-noise ratio for a series of diluted solutions.LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1.[7]
Robustness Intentionally vary chromatographic parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase composition by ±2%) and assess the impact on the results.No significant changes in resolution, retention time, and peak shape.

Conclusion

The successful purification of this compound from Alstonia scholaris is achievable through a systematic and multi-faceted chromatographic approach. By leveraging the principles of normal-phase, ion-exchange, and reversed-phase chromatography, researchers can effectively remove a wide range of impurities to obtain a highly purified final product. The protocols detailed in this guide, coupled with a rigorous validation strategy, provide a reliable framework for obtaining high-quality this compound suitable for advanced research and development.

References

  • Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved January 16, 2026, from [Link]

  • Hong, C., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
  • Purification of Alkaloids with RediSep® Rf SCX columns. (2012). Teledyne ISCO. Retrieved January 16, 2026, from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • HPLC result of alkaloid sample before and after purification step. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 623-635.
  • Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Principles and practical aspects of preparative liquid chromatography. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

  • Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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Application Note & Protocol: Developing Stable Formulations of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Formulation Challenges of N1-Methoxymethyl Picrinine

This compound is a picrinine-type monoterpenoid indole alkaloid naturally occurring in the leaves of Alstonia scholaris.[1][2][3] The parent compound, picrinine, has demonstrated anti-inflammatory properties by inhibiting the 5-lipoxygenase enzyme, suggesting a potential therapeutic value for its derivatives.[4] As a member of the complex akuammiline family of alkaloids, this compound possesses a unique and intricate molecular structure.[4] The development of this promising natural product into a viable therapeutic agent is critically dependent on creating a stable pharmaceutical formulation that preserves its integrity and efficacy from manufacturing to patient administration.

Alkaloids, as a class of naturally occurring compounds containing basic nitrogen atoms, are often susceptible to degradation, which can be influenced by factors such as pH, light, oxygen, and interaction with excipients.[5][6] Indole alkaloids, in particular, can be prone to oxidation and hydrolysis.[5][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust formulation strategy for this compound. It outlines a systematic approach, from initial pre-formulation characterization and forced degradation studies to excipient compatibility screening and the development of a stable dosage form. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure the development of a safe, stable, and effective drug product.

Part 1: Pre-Formulation Studies - Characterizing the Molecule

A thorough understanding of the physicochemical properties and intrinsic stability of this compound is the foundation for rational formulation design.

Physicochemical Characterization

The initial step involves a comprehensive characterization of the Active Pharmaceutical Ingredient (API).

PropertyAnalytical Method(s)Rationale
Appearance Visual Inspection, MicroscopyTo establish a baseline for physical changes.
Solubility Profile Equilibrium solubility in various pH buffers (pH 1.2, 4.5, 6.8, 7.4) and organic solvents.To determine suitable solvent systems for formulation and analytical methods.
pKa Determination Potentiometric titration, UV-Vis Spectroscopy, Capillary ElectrophoresisTo understand the ionization state at different pH values, which is critical for predicting solubility and stability.
Hygroscopicity Dynamic Vapor Sorption (DVS)To assess the material's tendency to absorb moisture, which can influence chemical degradation and physical stability.
Particle Size and Morphology Laser Diffraction, Scanning Electron Microscopy (SEM)To understand how the physical form might impact dissolution and processing.
Polymorphism X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)To identify and characterize different crystalline forms, which can have different stability and solubility profiles.
Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to accurately quantify the parent drug and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.[9]

Protocol 1: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Aqueous Phase: Begin with a buffer such as 20 mM phosphate buffer at pH 3.0.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from any potential degradants. For example, a linear gradient from 10% to 90% organic phase over 20 minutes.

  • Detection Wavelength: Determine the optimal UV detection wavelength by analyzing the UV spectrum of this compound.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the method can resolve the API from all potential degradation products generated during forced degradation studies.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying the likely degradation pathways of this compound and for demonstrating the specificity of the analytical method.[10][11][12][13] The goal is to achieve 5-20% degradation of the API.[13]

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid API at 80°C for 48 hours.

    • Photostability: Expose the solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16][17]

  • Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

  • Mass Balance: Ensure that the total amount of drug and degradation products is conserved to account for all degradants.

The following diagram illustrates the workflow for pre-formulation and forced degradation studies.

G cluster_preform Pre-Formulation Studies cluster_forced_deg Forced Degradation Conditions API This compound API PhysChem Physicochemical Characterization (Solubility, pKa, Hygroscopicity, etc.) API->PhysChem AnalyticalDev Stability-Indicating Method Development (HPLC) API->AnalyticalDev ForcedDeg Forced Degradation Studies AnalyticalDev->ForcedDeg Validated Method Acid Acid Hydrolysis ForcedDeg->Acid Base Base Hydrolysis ForcedDeg->Base Oxidation Oxidation (H2O2) ForcedDeg->Oxidation Thermal Thermal Stress ForcedDeg->Thermal Photo Photostability (ICH Q1B) ForcedDeg->Photo Analysis Identify Degradation Pathways & Peak Purity Assessment Acid->Analysis HPLC Analysis Base->Analysis HPLC Analysis Oxidation->Analysis HPLC Analysis Thermal->Analysis HPLC Analysis Photo->Analysis HPLC Analysis Formulation Proceed to Formulation Development Analysis->Formulation Informs Formulation Strategy

Caption: Workflow for Pre-Formulation and Forced Degradation Studies.

Part 2: Formulation Development - Ensuring Stability

The insights gained from pre-formulation studies will guide the development of a stable formulation.

Excipient Compatibility Studies

Excipients are essential components of a dosage form, but they can also interact with the API, leading to instability.[9][18][19][20] Therefore, screening for compatible excipients is a critical step.

Protocol 3: Excipient Compatibility Screening

  • Selection of Excipients: Choose a range of common excipients based on the intended dosage form (e.g., oral solid, parenteral). This may include diluents (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio. Also, prepare a sample of the pure API as a control.

  • Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analysis: Analyze the samples at initial and subsequent time points using the stability-indicating HPLC method to check for the appearance of new degradation peaks or a significant loss of the API. Physical changes (e.g., color change) should also be noted.

  • Interpretation: An excipient is considered incompatible if it causes significant degradation of the API compared to the control.

pH-Stability Profile and Buffer Selection

For liquid or semi-solid formulations, maintaining an optimal pH is paramount for stability.[21][22][23]

Protocol 4: pH-Rate Profile Determination

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Common pharmaceutical buffers include citrate, acetate, and phosphate.[22][24]

  • Sample Preparation: Prepare solutions of this compound in each buffer.

  • Stability Testing: Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Analysis: At various time points, withdraw aliquots and analyze them using the stability-indicating HPLC method to determine the remaining concentration of the API.

  • Data Analysis: Plot the logarithm of the remaining drug concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k). Finally, plot log(k) versus pH to generate the pH-rate profile. The pH at which the degradation rate is minimal is the pH of maximum stability.

The following diagram illustrates the formulation development and stability testing workflow.

G cluster_form_dev Formulation Development cluster_prototype Prototype Formulation cluster_stability Stability Testing PreformData Pre-Formulation Data (Degradation Pathways, Solubility) ExcipientScreen Excipient Compatibility Screening PreformData->ExcipientScreen pHProfile pH-Rate Profile & Buffer Selection PreformData->pHProfile PrototypeDev Develop Prototype Formulations (e.g., Oral Tablet, Liquid) ExcipientScreen->PrototypeDev Compatible Excipients pHProfile->PrototypeDev Optimal pH/Buffer Manufacturing Process Optimization PrototypeDev->Manufacturing ICHStability ICH Stability Testing (Long-term & Accelerated) Manufacturing->ICHStability Finalized Formulation Analysis Analysis at Time Points (Assay, Impurities, Dissolution) ICHStability->Analysis ShelfLife Establish Shelf-Life Analysis->ShelfLife Data Evaluation

Caption: Formulation Development and Stability Testing Workflow.

Antioxidant and Chelating Agent Screening

If oxidative degradation is identified as a significant pathway, the inclusion of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) or chelating agents (e.g., edetate disodium) should be evaluated.

Photostability of the Final Formulation

The final formulation should undergo confirmatory photostability testing as per ICH Q1B guidelines to ensure that the packaging provides adequate protection from light.[14][15][16][25]

Part 3: Data Interpretation and Formulation Optimization

The stability data from the various studies must be carefully analyzed to select the optimal formulation.

Stress FactorPotential Degradation PathwayFormulation Strategy
Low pH Acid HydrolysisFor liquid formulations, buffer to a pH of maximum stability. For solid dosage forms, select non-acidic excipients.
High pH Base HydrolysisBuffer to a pH of maximum stability. Avoid basic excipients.
Oxidizing Agents OxidationIncorporate antioxidants. Use packaging that limits oxygen exposure (e.g., nitrogen headspace).
Light PhotodegradationUse light-protective primary packaging (e.g., amber vials, opaque blisters).
Moisture HydrolysisControl moisture content during manufacturing. Use packaging with a low moisture vapor transmission rate.

By systematically applying the principles and protocols outlined in this guide, researchers can overcome the inherent stability challenges of this compound and develop a robust and stable pharmaceutical formulation. This methodical approach not only ensures product quality and patient safety but also accelerates the journey of this promising natural compound from the laboratory to the clinic.

References

  • Total Synthesis of the Akuammiline Alkaloid Picrinine. PubMed Central - NIH. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PubMed Central. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. NIH. [Link]

  • THE OXIDATION OF DITERPENOID ALKALOIDS. Canadian Science Publishing. [Link]

  • API Excipient Compatibility Study. Veeprho. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Total Synthesis of (−)-Picrinine, (−)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline. ACS Publications. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • API and Excipients Compatibility Studies. Protheragen. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • Notes on Alkaloids. Unknown Source. [Link]

  • Role of Buffers in Protein Formulations. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

  • Plant Alkaloids: Classification, Isolation, and Drug Development. ResearchGate. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. JLI official site. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioPharm International. [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. NIH. [Link]

  • Modular assembly of indole alkaloids enabled by multicomponent reaction. PubMed Central - NIH. [Link]

  • Picrinine-type Alkaloids from the Leaves of Alstonia scholaris. ResearchGate. [Link]

  • Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Colistin Sulphate. ResearchGate. [Link]

  • An Alternative Method of Drug-Excipient Characterization. TA Instruments. [Link]

  • Plant-Derived Alkaloids In Pharmaceutical Development: Mechanisms And Applications. LinkedIn. [Link]

  • UNIT – I - Alkaloids – SCYA7201. Sathyabama. [Link]

  • Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]

  • Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. SlideShare. [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. [Link]

  • Developing Analytical Chromatographic Methods for Pharmaceutical Stability Investigations. LCGC. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. NIH. [Link]

  • What Is A Buffer & How Does It Work?. Westlab Canada. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). LinkedIn. [Link]

  • The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health. ResearchGate. [Link]

  • CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PubMed Central - NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of N1-Methoxymethyl Picrinine from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals dedicated to the isolation and characterization of N1-Methoxymethyl picrinine. As a picrinine-type monoterpenoid indole alkaloid exclusively identified in the leaves of Alstonia scholaris, its efficient extraction and purification are paramount for advancing phytochemical and pharmacological research.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of isolating this valuable natural product.

Introduction to this compound and its Significance

This compound belongs to the extensive family of indole alkaloids, a class of naturally occurring compounds renowned for their diverse and potent biological activities.[2][3] While research on this compound is still emerging, its parent compound, picrinine, has demonstrated noteworthy anti-inflammatory properties.[4][5] The unique structural modifications of this compound suggest it may possess distinct pharmacological activities worthy of investigation.

The primary and thus far exclusive natural source of this compound is the leaves of Alstonia scholaris (L.) R. Br., a large evergreen tree from the Apocynaceae family.[1] This plant has a long history of use in traditional medicine across Southeast Asia and the Indian subcontinent.[1] The biosynthesis of this compound is believed to follow the general pathway for monoterpenoid indole alkaloids, originating from the precursors tryptophan and secologanin.[1] However, the specific enzymatic steps leading to its formation are yet to be fully elucidated.[1]

A significant challenge in the study of this compound is the current lack of published quantitative data regarding its specific yield from Alstonia scholaris leaves.[1][6] This guide, therefore, focuses on providing robust methodologies and troubleshooting strategies to empower researchers to optimize and quantify the yield of this promising alkaloid.

Troubleshooting Guide: A Proactive Approach to Common Challenges

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format, emphasizing the causality behind experimental choices.

Question 1: Why is the overall yield of my total alkaloid extract from Alstonia scholaris leaves consistently low?

Answer: Low recovery of the total alkaloid fraction can stem from several factors, from the initial handling of the plant material to the specifics of your extraction protocol. Here’s a systematic approach to diagnosing the issue:

  • Plant Material Quality and Preparation:

    • Improper Drying and Storage: The stability of indole alkaloids can be compromised by exposure to high temperatures, light, and moisture during the drying and storage of plant material.[7] It is recommended to dry the leaves in a well-ventilated area, shielded from direct sunlight, or at a controlled low temperature (40-60°C) to prevent enzymatic degradation.[7]

    • Insufficient Grinding: Incomplete cell lysis due to inadequate grinding of the plant material can significantly hinder solvent penetration and, consequently, the extraction efficiency.[7][8] The dried leaves should be pulverized into a fine powder to maximize the surface area available for solvent interaction.[7][8]

  • Extraction Solvent and Method:

    • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. While alcohols like methanol and ethanol are effective at extracting a broad range of alkaloids, the efficiency can be enhanced by using a hydro-alcoholic mixture (e.g., 70-80% ethanol) which can improve the extraction of both free bases and their salts.[9][10]

    • Suboptimal Extraction Technique: For thermally sensitive compounds like some indole alkaloids, prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation.[11] Maceration at room temperature, although time-consuming, is a gentler method.[2] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can offer higher yields in shorter times with reduced solvent consumption and are often performed at lower temperatures.[12]

  • Inefficient Acid-Base Extraction:

    • Incomplete pH Adjustment: The acid-base extraction technique hinges on the differential solubility of alkaloids in their salt and free-base forms. Incomplete acidification (pH 2-3) will result in some alkaloids not being converted to their water-soluble salt form, leading to their loss during the initial wash with a non-polar organic solvent.[7][9] Conversely, incomplete basification (pH 9-10) will prevent the complete conversion of alkaloid salts to their organic-soluble free-base form, thus reducing the yield in the final organic extract.[7][9] Always verify the pH of the aqueous solution at each step using a calibrated pH meter.

Question 2: My TLC and HPLC analyses show a complex mixture with many impurities, making the purification of this compound difficult. How can I improve the purity of my crude extract?

Answer: A high level of impurities in your crude alkaloid extract is a common challenge that can be addressed by refining your extraction and initial purification steps.

  • Pre-Extraction Defatting: Alstonia scholaris leaves contain non-polar compounds like fats and waxes that can be co-extracted with the alkaloids, especially when using less polar solvents.[1] To mitigate this, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether can be employed to remove these lipophilic impurities before proceeding with the main alkaloid extraction.[1]

  • Optimizing the Acid-Base Partitioning:

    • Thorough Washing: During the acid-base extraction, after acidifying the initial extract, ensure you wash the aqueous acidic solution thoroughly with a non-polar solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic impurities.[7][9] Repeating this washing step multiple times (e.g., 3x) will improve the purity of the final alkaloid fraction.

  • Solid-Phase Extraction (SPE): For a cleaner extract prior to column chromatography, consider using a solid-phase extraction (SPE) step. A C18 SPE cartridge can be used to bind the alkaloids from the crude extract, while more polar impurities are washed away. The alkaloids can then be eluted with a stronger solvent like methanol.

Question 3: I am observing peak tailing for my target compound during HPLC analysis. What are the likely causes and how can I resolve this?

Answer: Peak tailing in HPLC is a frequent issue when analyzing basic compounds like alkaloids and can negatively impact resolution and quantification.[13][14]

  • Secondary Interactions with Residual Silanols: The most common cause of peak tailing for basic compounds is their interaction with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[15][16]

    • Solution 1: Lowering the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[16] The addition of an acid like formic acid or trifluoroacetic acid to the mobile phase is standard practice.

    • Solution 2: Using an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a high-quality, end-capped C18 column can significantly improve peak shape.[13]

    • Solution 3: Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.

  • Extra-Column Effects: Excessive dead volume in the HPLC system (e.g., from long or wide-bore tubing) can contribute to peak broadening and tailing.[13] Ensure your system is optimized with appropriate tubing and connections.

Question 4: I suspect my target compound, this compound, is degrading during the isolation process. What are the signs and how can I prevent this?

Answer: Indole alkaloids can be sensitive to heat, light, and extreme pH conditions.[17]

  • Signs of Degradation: The appearance of new, unexpected spots on TLC or peaks in HPLC chromatograms that change over time, or a decrease in the intensity of the target compound's peak in a time-course study of the extract, can indicate degradation. A color change in the extract, particularly darkening, can also be a sign.

  • Preventative Measures:

    • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C).[7]

    • Light Protection: Protect your extracts and purified fractions from direct light by using amber glassware or wrapping containers in aluminum foil.

    • pH Management: While acid-base extraction is necessary, prolonged exposure to strong acids or bases should be minimized. Neutralize the final extract if it is to be stored for an extended period.

    • Inert Atmosphere: For long-term storage of purified compounds, consider dissolving them in a suitable solvent, flushing with an inert gas like nitrogen or argon, and storing at a low temperature (-20°C).

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Alstonia scholaris leaves?

A1: Currently, there is no specific quantitative data in the published literature regarding the yield of this compound from Alstonia scholaris.[1][6] The yield of total alkaloids can vary depending on the geographical location of the plant, harvesting time, and the extraction method used. Researchers should aim to develop a validated analytical method (e.g., HPLC-UV) to quantify the amount of this compound in their extracts.

Q2: What is the best solvent system for the chromatographic purification of this compound?

A2: The optimal solvent system will depend on the specific chromatographic technique being used (e.g., silica gel column chromatography, preparative TLC). For silica gel chromatography, a gradient elution starting with a non-polar solvent and gradually increasing the polarity is typically effective for separating alkaloids. A common starting point would be a mixture of chloroform and methanol, or ethyl acetate and hexane, with a gradual increase in the proportion of the more polar solvent.[18] It is crucial to first develop a good separation on a TLC plate to determine the appropriate solvent system and polarity for column chromatography.

Q3: How can I confirm the identity of the isolated this compound?

A3: The structural elucidation of the purified compound should be performed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for determining the complete chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Q4: Are there any safety precautions I should take when working with Alstonia scholaris extracts and purified alkaloids?

A4: Yes. As with all plant extracts and purified natural products, appropriate safety measures should be taken. Many alkaloids have potent biological activities and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all solvents in a well-ventilated fume hood.

Detailed Experimental Protocols

The following protocols provide a general framework for the extraction, purification, and analysis of this compound. Optimization will be necessary for specific experimental conditions.

Protocol 1: Extraction and Isolation of the Total Alkaloid Fraction

This protocol is based on the widely used acid-base extraction method for alkaloids.[7][9][19]

1. Preparation of Plant Material: a. Shade-dry the fresh leaves of Alstonia scholaris. b. Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction: a. Macerate 100 g of the powdered leaf material in 1 L of 80% ethanol at room temperature for 48 hours with occasional stirring. b. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. c. Repeat the maceration of the plant residue two more times with fresh solvent to ensure complete extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude hydro-alcoholic extract.

3. Acid-Base Partitioning: a. Dissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl). b. Filter the acidic solution to remove any insoluble material. c. Transfer the filtrate to a separatory funnel and wash with 3 x 100 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers. d. Basify the aqueous layer to pH 9-10 by the slow addition of 25% ammonium hydroxide (NH₄OH). Monitor the pH with a pH meter. e. Extract the alkaline aqueous solution with 3 x 100 mL of dichloromethane. f. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. g. Evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Protocol 2: Chromatographic Purification

This protocol outlines the purification of the target compound from the total alkaloid fraction using silica gel column chromatography.

1. Preparation of the Column: a. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform). b. Pack a glass column with the slurry, ensuring there are no air bubbles.

2. Sample Loading: a. Dissolve a small amount of the total alkaloid fraction in a minimal volume of the initial mobile phase. b. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

3. Elution: a. Begin elution with a non-polar solvent system (e.g., 100% chloroform). b. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient might be from 100:0 to 90:10 chloroform:methanol. c. Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis: a. Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5). b. Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent (which gives an orange-brown color with alkaloids). c. Pool the fractions that contain the compound of interest with a similar Rf value. d. Further purification of the pooled fractions may be necessary using preparative TLC or HPLC to obtain pure this compound.

Protocol 3: HPLC-UV Method for Quantification (Method Development and Validation Outline)

A validated HPLC method is crucial for the accurate quantification of this compound.[20][21]

1. Instrumentation and Conditions (Starting Point):

  • HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: To be determined by obtaining the UV spectrum of the purified compound. A starting point could be 254 nm or 280 nm.
  • Injection Volume: 20 µL.

2. Method Validation (as per ICH Guidelines): [4][22]

  • Specificity: Analyze a blank (solvent) and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
  • Linearity: Prepare a series of standard solutions of the purified compound at different concentrations and inject them to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[4]
  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. The recovery should typically be within 98-102%.[4]
  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be ≤ 2%.[4]
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations and Data Presentation

Diagrams

Extraction_Workflow plant Dried & Powdered Alstonia scholaris Leaves maceration Maceration (80% Ethanol) plant->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Hydro-alcoholic Extract concentration->crude_extract acidification Acidification (5% HCl, pH 2-3) crude_extract->acidification wash1 Wash with Dichloromethane (Remove Neutral/Acidic Impurities) acidification->wash1 basification Basification (NH4OH, pH 9-10) wash1->basification extraction Extraction with Dichloromethane basification->extraction drying Drying over Na2SO4 & Concentration extraction->drying total_alkaloids Total Alkaloid Fraction drying->total_alkaloids

Caption: General workflow for the extraction of the total alkaloid fraction.

Purification_Workflow total_alkaloids Total Alkaloid Fraction column_chrom Silica Gel Column Chromatography total_alkaloids->column_chrom gradient_elution Gradient Elution (e.g., Chloroform:Methanol) column_chrom->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_analysis TLC Analysis (UV & Dragendorff's Reagent) fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling further_purification Further Purification (e.g., Prep-HPLC) pooling->further_purification pure_compound Pure N1-Methoxymethyl Picrinine further_purification->pure_compound

Caption: Chromatographic purification workflow for this compound.

Data Tables

Table 1: Troubleshooting Summary for Low Alkaloid Yield

Potential Issue Possible Cause Recommended Solution
Degradation of Alkaloids Improper drying or storage (high temperature, light, moisture).Dry plant material at 40-60°C; store in a cool, dark, dry place.
Incomplete Cell Lysis Insufficient grinding of plant material.Grind dried material to a fine powder to increase surface area.
Suboptimal Extraction Inefficient solvent or extraction method.Use a hydro-alcoholic solvent; consider UAE or MAE for efficiency.
Incomplete Acid-Base Partitioning Non-optimal pH during acidification or basification.Use a calibrated pH meter to ensure pH 2-3 for acidification and pH 9-10 for basification.
Loss during Solvent Removal Evaporation at excessively high temperatures.Use a rotary evaporator with a water bath temperature < 40°C.

Table 2: HPLC Method Validation Parameters (Illustrative)

Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the analyte's retention time.To ensure the signal is from the analyte of interest.
Linearity (r²) ≥ 0.999To demonstrate a proportional response to concentration.
Accuracy (% Recovery) 98.0% - 102.0%To determine the closeness of the measured value to the true value.
Precision (% RSD) ≤ 2.0%To assess the consistency and reproducibility of the method.
LOD & LOQ Determined experimentally.To define the sensitivity limits of the method.
Robustness (% RSD) ≤ 2.0% after minor changes.To evaluate the method's reliability under varied conditions.

Conclusion

The isolation and quantification of this compound from Alstonia scholaris present both opportunities and challenges for natural product researchers. While the lack of specific yield data necessitates a rigorous, in-house validation of extraction and analytical methods, the protocols and troubleshooting guidance provided herein offer a solid foundation for success. By systematically addressing potential issues in plant material handling, extraction, purification, and analysis, researchers can significantly improve the yield and purity of this intriguing indole alkaloid, paving the way for a deeper understanding of its chemical properties and pharmacological potential.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available at: [Link]

  • Alkaloids in Focus: A Review of the Extraction Process and Its Impact. (2024). Preprints.org.
  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Lifeasible. Available at: [Link]

  • Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbead India. Available at: [Link]

  • Ntie-Kang, F., et al. (2021). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC medicinal chemistry, 12(9), 1582–1590.
  • GreenskyBio. (2024). The Art of Preparing Plant Material for Extraction. GreenskyBio. Available at: [Link]

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
  • Azwanida, N. N. (2015). A Review on the Extraction Methods Use in Medicinal Plants, Principle, Strength and Limitation.
  • Sagi, S., et al. (2016). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • Bucar, F., et al. (2013). Natural product isolation–how to get from biological material to pure compounds.
  • Dar, B. A., et al. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Journal of the Indian Chemical Society, 100(3), 100885.
  • Sticher, O. (2008). Natural product isolation.
  • Sasidharan, S., et al. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts.
  • Al-Rudainy, B., et al. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules, 29(5), 944.
  • Studzińska-Sroka, E., et al. (2006). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method.
  • Zhang, M., et al. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 23(12), 3261.
  • Verpoorte, R. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. OBM Integrative and Complementary Medicine, 6(2), 1-1.
  • Wei, Y., et al. (2011). Separation of alkaloids from herbs using high-speed counter-current chromatography.
  • Li, J., et al. (2019). Alkaloid Purification Using Rosin-Based Polymer-Bonded Silica Stationary Phase in HPLC.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Fernandes, A. C. C., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Journal of the Mexican Chemical Society, 68(1).
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  • Gerasimenko, I., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
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  • The extraction, separation and purification of alkaloids in the n
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Sources

Technical Support Center: Challenges in the Total Synthesis of Picrinine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the total synthesis of picrinine and related akuammiline alkaloids. This guide is designed for researchers, synthetic chemists, and drug development professionals actively working in this challenging area of natural product synthesis. Picrinine, a highly complex, cage-like molecule, presents a formidable synthetic challenge due to its densely functionalized, polycyclic framework.[1][2] Its structure features a furoindoline core fused to a bridged [3.3.1]-azabicyclic system, boasting six stereogenic centers (five of them contiguous) and two sensitive N,O-acetal linkages.[1][2][3]

This document moves beyond standard procedural outlines to provide in-depth, field-proven insights into the common pitfalls and critical decision points in the synthetic route. We will address high-level strategic questions and provide detailed troubleshooting for specific, problematic experimental steps.

Frequently Asked Questions (FAQs)

Q1: What are the dominant retrosynthetic strategies for constructing the picrinine core, and what are their comparative challenges?

The retrosynthetic disconnection of picrinine is non-trivial due to its highly fused and bridged structure. Two primary strategies have emerged, centered on how the complex carbon framework is assembled.

  • Fischer Indolization First Approach: This is arguably the most validated approach, famously employed in the first total synthesis by Smith, Moreno, Boal, and Garg.[1][4] The core logic is to use the powerful and reliable Fischer indolization reaction to forge the main carbon framework, including the challenging C7 quaternary stereocenter, at a mid-to-late stage.[1][2] The primary challenge here is the sheer complexity of the ketone precursor required for the indolization. This precursor must already contain the [3.3.1]-azabicyclic core, making steric hindrance a significant concern that can impede subsequent reactions.[1][2]

  • Core Assembly via Cycloaddition/Heck Reaction: An alternative strategy involves building the indole or oxindole core early and then constructing the bridged azabicyclic system. For instance, a nickel-mediated reductive Heck reaction has been successfully used to forge the [3.3.1]-azabicyclic core in a related synthesis.[5] Intramolecular Diels-Alder (IMDA) reactions are also a powerful tool for building polycyclic systems, though their application to the specific picrinine skeleton requires careful design of the triene precursor to control facial selectivity and achieve the correct ring fusion.[6] The challenge with these approaches is often managing the functional group compatibility and stereochemical control during the multi-step construction of the appendage that will ultimately form the bridged ring system.

Retrosynthesis Picrinine Picrinine (5) Aminolactol Aminolactol (7) Picrinine->Aminolactol Late-stage N,O-acetalization Pentacycle Pentacycle (8) Aminolactol->Pentacycle Oxidative Cleavage / FGI Indolization_Precursor Tricyclic Ketone (10) Pentacycle->Indolization_Precursor Key Fischer Indolization Azabicycle [3.3.1]-Azabicycle (12) Indolization_Precursor->Azabicycle Ring-Closing Metathesis Starting_Material Vinyl Iodide (13) Azabicycle->Starting_Material Pd-catalyzed Enolate Cyclization

Caption: Retrosynthetic analysis based on the first total synthesis.[1][2]

Q2: Stereocontrol is a major hurdle. Where are the critical stereocenters set and what are the main difficulties?

Picrinine has six stereocenters, five of which are contiguous, making stereocontrol a paramount challenge.[1][2] The construction of the C7 all-carbon quaternary center is a significant hurdle.

  • The C7 Quaternary Center: In the Fischer indolization strategy, this crucial center is established during the acid-catalyzed cyclization. The facial selectivity is dictated by the conformation of the complex tricyclic precursor. The Smith synthesis remarkably achieved complete diastereoselectivity in this step, a testament to the reliability of the reaction even on exceptionally complex substrates.[1][2]

  • Contiguous Centers on the Cyclohexyl Ring: The stereochemistry of the densely functionalized cyclohexyl portion of the azabicycle is often set early. For example, diastereoselective epoxidation followed by further manipulations can establish the relative stereochemistry.[1] The challenge lies in ensuring that each subsequent reaction proceeds without epimerization and that the steric environment of the bicyclic system directs incoming reagents to the correct face. Any failure in stereocontrol early on can lead to inseparable diastereomeric mixtures that halt the entire synthetic campaign.[7][8]

Q3: What are the most common failure points in late-stage functionalization, specifically for picrinine?

Late-stage functionalization (LSF) refers to transformations on a complex molecule near the end of a synthesis.[9] In the context of picrinine, this is a particularly treacherous phase due to the molecule's high density of sensitive functional groups.

The most common failure points include:[1][2]

  • Protecting Group Removal: The synthesis often relies on robust protecting groups, such as the nosyl (Ns) group for the secondary amine, to survive many steps. However, their removal requires harsh conditions that the delicate polycyclic core, especially the N,O-acetal, may not survive. This is a classic "rock and a hard place" scenario in total synthesis.[10][11]

  • Selective Oxidation/Reduction: Performing a selective oxidation, for example, converting a late-stage aldehyde to a methyl ester, in the presence of other sensitive functionalities like a lactol, is highly challenging. Over-oxidation or undesired side reactions are common.[1]

  • Final Cyclization: The final ring closure to form the second N,O-acetal is often designed as a "proximity-driven" cyclization. However, if the conformation of the immediate precursor is not perfectly pre-organized for cyclization, the reaction can fail, leading only to starting material decomposition or intermolecular side reactions.

Troubleshooting Guide

Issue 1: The key Fischer Indolization reaction is failing or giving low diastereoselectivity.

Q: My Fischer Indolization on the advanced tricyclic ketone precursor is resulting in a complex mixture of products, decomposition, or very low yield of the desired hexacyclic indolenine. What is going wrong?

A: This is a critical, make-or-break step in the synthesis. Failure here is common and typically stems from three sources: steric hindrance, precursor purity, and inadequate reaction conditions for such a complex substrate.

Causality and Field Insights: The Fischer indolization is reliable, but its success with a sterically congested, polycyclic ketone like intermediate 10 (referring to the Smith synthesis numbering) is not guaranteed.[1][2] The TFA-promoted reaction requires the formation of a phenylhydrazone intermediate, followed by a[12][12]-sigmatropic rearrangement. Severe steric hindrance around the ketone can impede the initial condensation. Furthermore, forcing conditions (high temperature, strong acid) needed to overcome this can cause decomposition of the sensitive polycyclic frame.[1][7] One of the most critical insights from the first total synthesis was the realization that the cyclopentene olefin needed to be oxidized before the indolization, as steric shielding by the azabicycle prevented its oxidation post-indolization.[1][2] This highlights the need to consider downstream consequences when planning this step.

Fischer_Indolization cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Output cluster_problems Potential Issues Precursor Tricyclic Precursor (22) (Post-oxidation) Conditions TFA (Trifluoroacetic Acid) DCE (1,2-Dichloroethane) 80 °C Precursor->Conditions Hydrazine Phenylhydrazine (9) Hydrazine->Conditions Product Hexacyclic Indolenine (23) (Complete Diastereoselectivity) Conditions->Product Decomposition Substrate Decomposition Conditions->Decomposition LowYield Low Yield / No Reaction Conditions->LowYield

Caption: Workflow and common failure points of the Fischer Indolization.

Troubleshooting Protocol: Optimizing the Fischer Indolization

  • Verify Precursor Structure and Purity:

    • Action: Obtain high-resolution 2D NMR (COSY, HSQC, HMBC) and mass spectrometry data of your ketone precursor.

    • Rationale: The reaction is exquisitely sensitive to the structure of the precursor. The successful substrate in the Smith synthesis was a protected diol (22 ), not the simple cyclopentene (10 ).[1][2] Impurities from previous steps can poison the reaction. Ensure the precursor is meticulously purified via column chromatography or recrystallization.

  • Systematic Evaluation of Acid Catalysts:

    • Action: Screen a panel of Brønsted and Lewis acids. Start with the reported conditions (TFA in DCE) and then methodically test others.

    • Rationale: While TFA is effective, other acids may offer a better balance between reactivity and substrate stability. Some substrates may benefit from milder acids like PPTS or stronger Lewis acids like BF₃·OEt₂ to promote hydrazone formation.

CatalystSolventTemperature (°C)Common Outcome
TFA DCE 80 Reported Success[1]
p-TsOHToluene110 (reflux)Potential for higher conversion, risk of decomposition.
Acetic AcidAcetic Acid100Milder, may require longer reaction times.
BF₃·OEt₂DCM0 to RTLewis acid catalysis, may alter selectivity profile.
  • Strict Control of Reaction Environment:

    • Action: Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

    • Rationale: The indolenine product can exist in equilibrium with its hydrate, complicating purification and characterization.[1][2] Eliminating water is crucial for driving the reaction to completion and obtaining a clean product.

Issue 2: Removal of the Nosyl (Ns) Protecting Group is Failing.

Q: I am attempting to remove the nosyl protecting group from my advanced intermediate, but standard conditions (e.g., thiophenol/K₂CO₃) are either failing to deprotect or are decomposing my entire molecule. How can I solve this?

A: This is a well-documented and critical challenge in the picrinine synthesis.[1][2] The steric congestion of the cage-like structure shields the nosyl group, while the molecule's functional groups are sensitive to the harsh nucleophilic/basic conditions typically required for denosylation.

Causality and Field Insights: The Ns group is very stable, which is an advantage in early stages but a major liability at the end. The standard mechanism involves nucleophilic aromatic substitution by a thiol. In the picrinine core, access to the sulfur atom of the sulfonyl group is severely restricted. Furthermore, the presence of esters and N,O-acetals makes the molecule intolerant to strong bases or prolonged heating often used to accelerate the reaction. The successful approach in the first total synthesis was to switch to a solid-supported reagent, which can offer unique reactivity and simplify purification.[1][2]

Troubleshooting Protocol: Nosyl Group Removal

  • Employ a Solid-Supported Thiol Resin:

    • Protocol:

      • Suspend the nosyl-protected substrate (24 ) in anhydrous acetonitrile (MeCN).

      • Add cesium carbonate (Cs₂CO₃, ~3.0 equivalents).

      • Add a solid-supported thiol resin (e.g., SiliaMetS® Thiol, ~10 equivalents by thiol loading).

      • Heat the suspension to 65 °C and monitor carefully by TLC or LC-MS.

      • Upon completion, filter off the resin and carbonate, and concentrate the filtrate.

    • Rationale: The solid-supported thiol, combined with Cs₂CO₃, provided the successful conditions for the final deprotection and cyclization cascade to furnish picrinine.[1][2] This method avoids the purification challenges of using soluble thiols like thiophenol and can sometimes provide enhanced reactivity due to local concentration effects on the resin surface.

  • Screen Alternative Deprotection Conditions (Use a Model System First):

    • Action: If the resin fails, synthesize a simpler model system that mimics the steric and electronic environment of your advanced intermediate. Screen the conditions in the table below on the model system before committing your precious advanced material.

    • Rationale: Sacrificing a small amount of an earlier intermediate to create a model system for extensive screening is a prudent strategy to avoid catastrophic loss of late-stage material.[11]

Reagent SystemSolventTemperaturePotential Issues
Thiophenol, K₂CO₃DMFRT to 80°CStandard, but often fails on hindered substrates.
Mercaptoacetic acid, DBUDCMRTMilder conditions, but may not be potent enough.
L-cysteine, NaHDMF/H₂ORTWater-soluble reagents, may be incompatible.
Solid-support Thiol, Cs₂CO₃ MeCN 65°C Reported Success[1]
Issue 3: Low Yields during Oxidative Cleavage of the Cyclopentene Ring.

Q: When I attempt to cleave the cyclopentene ring in my hexacyclic intermediate using ozonolysis, I get widespread, non-specific decomposition. How can I achieve a clean oxidative cleavage?

A: This is a classic problem of reagent control. Ozonolysis is a powerful but often too indiscriminate oxidant for a complex molecule laden with sensitive functional groups like an indolenine and protected amines.

Causality and Field Insights: The Smith team explicitly reported that ozonolysis led to "substantial nonspecific decomposition".[1] The indolenine nitrogen, any remaining protecting groups, and other sites can be susceptible to unwanted oxidation. The solution is to use a milder, multi-step sequence that offers greater chemoselectivity.

Troubleshooting Protocol: Two-Step Oxidative Cleavage

  • Step 1: Dihydroxylation:

    • Protocol: Treat the cyclopentene intermediate (23 ) with a catalytic amount of Osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) in a solvent system like Acetone/H₂O.

    • Rationale: This is a reliable and generally mild method to convert the alkene to a cis-diol. This intermediate is stable and can be purified, providing a clean entry into the cleavage step.

  • Step 2: Diol Cleavage:

    • Protocol: Subject the purified diol to an oxidative cleavage agent like Sodium periodate (NaIO₄) or Lead tetraacetate (Pb(OAc)₄) in a suitable solvent like THF/H₂O.

    • Rationale: Periodate cleavage is highly specific for 1,2-diols and will not affect the other functional groups in the molecule, providing the desired dialdehyde (which exists as the lactol 21 ) cleanly and in high yield.[1] This two-step sequence circumvents the reactivity issues of ozonolysis entirely.

References

  • Smith, J. M., Moreno, J., Boal, B. W., & Garg, N. K. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society, 136(12), 4504–4507. [Link]

  • Wang, X., et al. (2021). Total Synthesis of (−)-Picrinine, (−)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline. Organic Letters, 23(17), 6836–6840. [Link]

  • BenchChem (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem Technical Guides.
  • ACS Publications (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society Supporting Information. [Link]

  • PubMed (2014). Total synthesis of the akuammiline alkaloid picrinine. National Library of Medicine. [Link]

  • Organic Letters (2021). Total Synthesis of (−)-Picrinine, (−)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline. ACS Publications. [Link]

  • Oxford Academic (2018). Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. National Science Review. [Link]

  • BenchChem (2025). Technical Support Center: Improving the Efficiency of Indole Alkaloid Synthesis. BenchChem Technical Guides.
  • Thieme (2014). Total Synthesis of (±)-Picrinine. Synfacts, 10(06), 0565. [Link]

  • Organic Chemistry Portal (2007). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. [Link]

  • ChemRxiv (2021). Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n+1] Oligocyclotryptamines. [Link]

  • Journal of Chemical and Pharmaceutical Research (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Max-Planck-Institut für Kohlenforschung (2023). Late-Stage Functionalization. [Link]

  • University of Chicago (2023). Synthetic Studies Towards Picrinine.
  • Organic Chemistry Portal (2007). Stereocontrolled Alkaloid Total Synthesis. [Link]

  • NIH (2015). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. PubMed Central. [Link]

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Technical Support Center: Optimizing Chromatographic Separation of Alstonia scholaris Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of alkaloids from Alstonia scholaris. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying these structurally diverse and pharmacologically significant compounds. Here, you will find practical, field-proven insights and step-by-step troubleshooting protocols to enhance the resolution, reproducibility, and efficiency of your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the chromatographic separation of Alstonia scholaris alkaloids?

A1: The primary challenges stem from the sheer complexity of the alkaloid profile in Alstonia scholaris. Researchers often encounter:

  • High Structural Similarity: The plant produces over 50 different monoterpenoid indole alkaloids, many of which are isomers with very similar polarities, making them difficult to resolve using standard chromatographic techniques.[1][2]

  • Co-elution: Due to these structural similarities, co-elution of multiple alkaloids is a frequent problem, leading to impure fractions and inaccurate quantification.

  • Peak Tailing: The basic nature of alkaloids can lead to strong interactions with residual acidic silanol groups on silica-based stationary phases, resulting in asymmetric or tailing peaks.

  • Low Concentration of Target Compounds: Many bioactive alkaloids may be present in low concentrations, making their detection and isolation challenging amidst more abundant related compounds.

Q2: What are the recommended initial steps for developing a separation method for Alstonia scholaris alkaloids?

A2: A systematic approach is crucial. Start with a thorough understanding of your crude extract.

  • Extraction: A well-defined extraction protocol is the foundation. An acid-base partitioning method is commonly employed to selectively extract the alkaloid fraction from the plant material (e.g., leaves or bark).[3][4][5] This significantly reduces the complexity of the matrix before chromatographic separation.

  • Scouting with Thin-Layer Chromatography (TLC): TLC is an invaluable and cost-effective tool for initial method scouting.[6] It allows for rapid screening of different mobile phase systems to get a preliminary idea of the separation profile. A common mobile phase for alkaloids on TLC is a combination of a non-polar solvent, a moderately polar solvent, and a basic modifier (e.g., Toluene:Ethyl acetate:Diethylamine).[7]

  • Column and Mobile Phase Selection for HPLC: For high-resolution separation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.[8][9] A C18 column is a good starting point.[10] The mobile phase typically consists of an aqueous buffer (often with a modifier like formic acid or ammonium acetate to improve peak shape) and an organic solvent like acetonitrile or methanol.[11][12]

Q3: Why is pH control of the mobile phase so important for alkaloid separation?

A3: The pH of the mobile phase directly influences the ionization state of the alkaloids. Most alkaloids contain basic nitrogen atoms, and their retention on a reversed-phase column is highly dependent on their charge.

  • At low pH (e.g., 2.5-4.5): The alkaloids will be protonated (positively charged). This can improve peak shape by minimizing interactions with silanol groups. A pH range of 3.5 to 4.7 has been shown to provide good separation for some non-polar alkaloids.[10]

  • At neutral or high pH: The alkaloids will be in their neutral, free-base form, making them more hydrophobic and increasing their retention on a reversed-phase column.

Consistent and optimized pH is critical for achieving reproducible retention times and good resolution.[13]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the chromatographic separation of Alstonia scholaris alkaloids.

Issue 1: Poor Peak Resolution or Co-elution

Poor resolution, where two or more peaks are not fully separated, is a common hurdle.

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is not providing adequate selectivity for your target compounds.

    • Solution:

      • Modify the Organic Solvent Ratio: If using a gradient, try making the gradient shallower to increase the separation time between closely eluting peaks. For isocratic methods, systematically adjust the percentage of the organic modifier.[14]

      • Change the Organic Modifier: If acetonitrile is not providing the desired selectivity, try methanol or a ternary mixture of acetonitrile, methanol, and water. Different organic solvents can alter the selectivity of the separation.[10]

      • Adjust the pH: As discussed in the FAQs, altering the pH of the mobile phase can significantly change the retention and selectivity of alkaloids.[10]

  • Inappropriate Stationary Phase: The chosen column may not have the right chemistry to resolve your compounds of interest.

    • Solution:

      • Try a Different C18 Column: Not all C18 columns are the same. Differences in end-capping, particle size, and pore size can impact selectivity.[10]

      • Consider Alternative Stationary Phases: If a C18 column is not effective, consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for alkaloids.[10]

  • Insufficient Column Efficiency: The column may be too short or have too large of a particle size.

    • Solution:

      • Increase Column Length: A longer column provides more theoretical plates, which can improve resolution.[13]

      • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm or core-shell particles) can significantly increase efficiency and resolution.[13]

Poor_Resolution_Workflow start Problem: Poor Peak Resolution step1 Step 1: Optimize Mobile Phase Adjust organic solvent ratio Change organic modifier (ACN vs. MeOH) Modify pH start->step1 Primary Action step2 Step 2: Evaluate Stationary Phase Try a different C18 column Consider alternative chemistries (e.g., Phenyl-Hexyl) step1->step2 If resolution is still poor step3 Step 3: Adjust Physical Parameters Decrease flow rate Increase column length Use smaller particle size column step2->step3 If co-elution persists resolution Resolution Achieved step3->resolution Method_Development_Strategy start Start: Crude Alkaloid Extract tlc TLC Scouting Test various mobile phases (e.g., Toluene/EtOAc/DEA) Identify promising solvent systems start->tlc hplc_initial Initial HPLC Run C18 Column Generic Gradient (e.g., 10-80% ACN w/ 0.1% FA) Assess initial separation tlc->hplc_initial optimization Optimization Loop hplc_initial->optimization mobile_phase_opt Optimize Mobile Phase Adjust gradient slope Change organic modifier Fine-tune pH optimization->mobile_phase_opt Poor Resolution or Tailing? column_opt Optimize Stationary Phase Test different C18 columns Consider alternative chemistries optimization->column_opt Selectivity Issues? final_method Final Validated Method optimization->final_method Acceptable Separation? mobile_phase_opt->optimization column_opt->optimization

Sources

Technical Support Center: Stability of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1-Methoxymethyl picrinine is a picrinine-type akuammiline alkaloid isolated from the leaves of Alstonia scholaris[1][2][3]. As a complex indole alkaloid, understanding its chemical stability is paramount for researchers in natural product chemistry, pharmacology, and drug development, ensuring data integrity, and defining appropriate storage and handling procedures. This guide provides a comprehensive framework for assessing the stability of this compound in various solvents. Due to the limited specific stability data for this derivative in current literature, this document synthesizes information on its parent compound, picrinine, general principles of indole alkaloid chemistry, and standardized methodologies for stability testing, such as forced degradation studies[4][5][6]. Our goal is to equip you with the foundational knowledge and practical protocols to proactively address stability challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the predicted stability of this compound in common laboratory solvents at room temperature?

A1: While specific kinetic data is not available, based on its structure, this compound is expected to exhibit moderate stability in aprotic, neutral solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM). In protic solvents, particularly alcohols like methanol and ethanol, the risk of solvolysis exists over extended periods, potentially targeting the ester functional group. The N1-methoxymethyl group is a critical feature; this N,O-acetal moiety is susceptible to cleavage under acidic conditions, even trace acids present in some solvent grades. For routine analytical work, preparing fresh solutions in high-purity, neutral solvents is the most reliable practice. Long-term storage should be at -20°C or below, under an inert atmosphere[7].

Q2: How do pH, light, and temperature affect the stability of this compound?

A2:

  • pH: The molecule's stability is highly pH-dependent. The N1-methoxymethyl group is labile in acidic conditions (pH < 6), leading to its cleavage and formation of picrinine and formaldehyde. Under strong basic conditions (pH > 9), the methyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylate. The indole ring itself can undergo reactions under harsh pH conditions[8].

  • Light: Indole alkaloids, as a class, can be photosensitive. The conjugated indole system can absorb UV light, potentially leading to photolytic degradation through radical mechanisms or rearrangements[4][9]. It is imperative to protect solutions and solid samples from light by using amber vials and minimizing exposure.

  • Temperature: Elevated temperatures will accelerate all degradation pathways, including hydrolysis, oxidation, and solvolysis. For solid-state storage, -20°C is recommended[7]. In solution, thermal degradation rates will be solvent-dependent.

Q3: What are the most probable degradation products of this compound?

A3: The primary degradation products can be predicted by analyzing the molecule's functional groups:

  • Picrinine: Formed via acid-catalyzed hydrolysis of the N1-methoxymethyl group. This is a very likely degradant in acidic or protic environments.

  • N1-Methoxymethyl Picrinic Acid: Formed via base-catalyzed hydrolysis of the methyl ester.

  • Oxidized Derivatives: The indole nucleus is susceptible to oxidation, which can lead to a variety of products, including N-oxides or ring-opened species, especially in the presence of air or oxidizing agents.

Q4: What are the recommended analytical techniques for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS), are the most powerful tools[10][11]. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a mild acidic modifier like 0.1% formic acid to improve peak shape) is a suitable starting point[10]. This setup allows for the separation of the parent compound from its potential degradants. The DAD provides spectral data to help identify peak purity, while the MS detector is crucial for identifying the molecular weights of degradation products, thus confirming their structures.

Troubleshooting Guide: Stability Experiments

Issue Observed Probable Cause(s) Recommended Solution(s)
Rapid loss of parent compound peak in all solvents. 1. System-wide contamination (e.g., acidic residue in glassware).2. High ambient temperature or light exposure.3. Highly reactive solvent batch (e.g., containing peroxides).1. Thoroughly clean all glassware; consider using silanized vials.2. Conduct all manipulations under low light and controlled temperature.3. Use fresh, high-purity (HPLC or MS grade) solvents. Purge with nitrogen or argon to remove dissolved oxygen.
Multiple new, small peaks appear in the chromatogram over a short time. 1. Oxidative degradation due to exposure to air.2. Photodegradation from ambient light.1. Prepare solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant like BHT if compatible with the downstream application.2. Use amber vials or wrap vials in aluminum foil.
Loss of parent peak with a single, major new peak appearing. 1. Likely a specific degradation pathway is dominant, such as hydrolysis.2. Check the pH of your solvent/solution.1. Use LC-MS to identify the new peak. If it corresponds to picrinine, the cause is acidic hydrolysis. If it's the carboxylic acid, the cause is basic hydrolysis.2. Buffer your solution if compatible with your experiment, or switch to a neutral, aprotic solvent.
Peak fronting or tailing in HPLC/UPLC analysis. 1. Interaction of the alkaloid with the silica backbone of the column.2. Sample overload.1. Use a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to protonate the basic nitrogen, improving peak shape.2. Dilute the sample to be within the linear range of the detector.

Predicted Degradation Pathways & Stability Profile

The structure of this compound contains several functional groups prone to degradation under specific conditions. Understanding these liabilities is key to designing stable formulations and interpreting stability data.

G cluster_conditions Stress Conditions cluster_molecule This compound Structure cluster_products Primary Degradation Products Acid (H+) Acid (H+) N1_MOM N1-Methoxymethyl Group (N,O-Acetal) Acid (H+)->N1_MOM Cleavage Base (OH-) Base (OH-) Ester Methyl Ester Group Base (OH-)->Ester Hydrolysis Oxidant ([O]) Oxidant ([O]) Indole Indole Nucleus Oxidant ([O])->Indole Oxidation Picrinine Picrinine + Formaldehyde N1_MOM->Picrinine Carboxylate N1-Methoxymethyl Picrinic Acid Ester->Carboxylate Oxidized Oxidized Derivatives (N-Oxides, etc.) Indole->Oxidized

Caption: Predicted degradation pathways of this compound.

Summary of Predicted Stability in Solvents
Solvent ClassExample SolventsPredicted Stability (Short-Term, RT)Rationale & Key Considerations
Aprotic Polar Acetonitrile, Acetone, DMF, DMSOGood to Excellent Less likely to participate in hydrolysis. DMSO can be hygroscopic and may contain water over time. Use anhydrous grade for long-term storage.
Aprotic Non-Polar Dichloromethane (DCM), ChloroformGood Generally stable, but residual acidity in chlorinated solvents can catalyze the cleavage of the N1-methoxymethyl group.
Protic Polar Methanol, Ethanol, WaterFair to Poor Risk of solvolysis/hydrolysis of the ester and N1-methoxymethyl groups. Stability decreases significantly with non-neutral pH.
Protic Non-Polar tert-ButanolFair Steric hindrance may slow solvolysis compared to methanol/ethanol, but the risk remains.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule[9].

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials and Reagents
  • This compound (high purity)

  • HPLC-grade Methanol and Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • pH meter

  • HPLC-DAD-MS system

Preparation of Stock Solution
  • Accurately weigh ~5 mg of this compound.

  • Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL in a 5 mL volumetric flask. This is your Stock Solution .

  • Dilute the stock solution to a working concentration of ~100 µg/mL for the experiments.

Forced Degradation Workflow

G start Prepare 100 µg/mL Working Solution stress Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress neutralize Neutralize/Quench Reaction at Timed Intervals (e.g., 2, 8, 24h) stress->neutralize dilute Dilute to Final Concentration for Analysis neutralize->dilute analyze Analyze by HPLC-DAD-MS dilute->analyze data Identify Degradants & Calculate Mass Balance analyze->data

Caption: Workflow for conducting a forced degradation study.

Stress Conditions

For each condition, use a 1 mL aliquot of the 100 µg/mL working solution. Include a control sample stored at 4°C in the dark.

  • Acid Hydrolysis:

    • Add 1 mL of 0.1 M HCl.

    • Keep at 60°C.

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Add 1 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.

  • Oxidation:

    • Add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Monitor over time and dilute for analysis. The reaction does not require quenching.

  • Thermal Degradation:

    • Place a solution in a clear vial in an oven at 80°C.

    • Place a solid sample in a clear vial in the same oven.

    • Analyze at specified time points.

  • Photolytic Degradation:

    • Expose a solution in a clear vial to a photostability chamber with a light source providing UV and visible light (ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil next to the exposed sample.

    • Analyze at specified time points.

Analysis and Data Interpretation
  • Analyze all samples by a validated stability-indicating HPLC-DAD-MS method.

  • Calculate the percentage degradation of this compound.

  • Use the MS data to propose structures for the observed degradation products.

  • Calculate the mass balance to ensure all major degradants are accounted for.

References

  • BenchChem. (2025). CAS number and molecular weight of this compound.
  • BenchChem. (2025).
  • BenchChem. (2025). This compound: A Technical Guide on Natural Abundance, Yield, and Experimental Protocols.
  • BenchChem. (2025). Technical Support Center: Enhancing Efficiency in Multi-Step Indole Alkaloid Synthesis.
  • United States Biological. 380906 this compound CAS: 1158845-78-3.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of this compound by HPLC and LC-MS.
  • BenchChem. (2025). Application Notes & Protocols for this compound Analysis.
  • Javed, S., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC - NIH.
  • MedChemExpress. Alstonia scholaris (L.) R. Br. extract.
  • SciSpace. (2012).
  • MedCrave online. (2016).
  • Biosciences Biotechnology Research Asia. (2022).
  • NIH. (2012).
  • Pharmaguideline.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Pharma Science Monitor. (2016).
  • ResearchGate. (2025).
  • CONICET. (2012). Trends in Analytical chemistry.

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Troubleshooting N1-Methoxymethyl picrinine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of indole alkaloids and their derivatives. The N1-methoxymethylation of picrinine is a critical step in synthetic campaigns that require protection of the indole nitrogen for subsequent transformations. While seemingly a standard methoxymethyl (MOM) protection, the complex polycyclic structure of picrinine presents unique challenges, often leading to side reactions, low yields, and purification difficulties.[1][2]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose and resolve issues encountered in your own laboratory work.

The Target Transformation: N1-Methoxymethylation of Picrinine

The primary reaction involves the deprotonation of the indole N-H of picrinine followed by alkylation with a methoxymethylating agent, typically chloromethyl methyl ether (MOM-Cl).[3]

Caption: Figure 1. Desired N1-Methoxymethylation Reaction

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the N1-methoxymethylation of picrinine.

Q1: My reaction has stalled. TLC and LC-MS analysis shows a significant amount of unreacted picrinine starting material. What is causing this low conversion?

A1: Incomplete conversion is typically traced back to suboptimal deprotonation of the indole nitrogen or insufficient reactivity of the electrophile.

The pKa of the indole N-H is approximately 17 in DMSO, meaning a sufficiently strong base is required for complete deprotonation to form the highly nucleophilic indolate anion. Incomplete deprotonation leaves you with neutral, less reactive picrinine, slowing the reaction.[4]

Causality & Solutions:

  • Insufficient Base Strength: A weak, sterically hindered amine base like N,N-diisopropylethylamine (DIPEA) may not be strong enough to fully deprotonate the indole. This results in a slow reaction where only a small equilibrium concentration of the indolate is present.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is the classic choice for this transformation as it irreversibly deprotonates the indole, driving the reaction to completion.[4]

  • Reagent Quality and Stoichiometry: Both the base and MOM-Cl can degrade over time. NaH is highly sensitive to moisture, and MOM-Cl can hydrolyze.

    • Solution: Use freshly opened or properly stored reagents. Ensure NaH is washed with dry hexanes to remove mineral oil and any surface hydroxides. Use a slight excess of both base (1.1-1.2 eq.) and MOM-Cl (1.1-1.2 eq.) to ensure the reaction proceeds fully.

  • Solvent Choice: The solvent must be aprotic and able to dissolve the starting material and intermediates.

    • Solution: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices.[4] DMF is often preferred for its ability to solvate the sodium indolate intermediate. Ensure your solvent is rigorously dried, as trace water will quench the NaH.

ParameterRecommendation for High ConversionRationale
Base Sodium Hydride (NaH), 60% disp. in oilIrreversibly and completely deprotonates the indole N-H.[4]
Solvent Anhydrous DMF or THFPolar aprotic solvents that solvate the indolate anion.
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation before gentle heating if needed.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of NaH by atmospheric moisture.
Q2: I successfully formed the product, but it decomposes back to picrinine during silica gel column chromatography. Why is my product so unstable?

A2: Your product is not unstable, but it is acid-labile. The methoxymethyl (MOM) group is an acetal, which is readily cleaved under acidic conditions. [3][5]

Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidic environment is sufficient to catalyze the hydrolysis of the N-MOM group back to the parent indole, picrinine, during the extended contact time of column chromatography.[6]

Causality & Solutions:

  • Acidic Stationary Phase: The primary cause is the acidity of the silica gel.

    • Solution: Use a neutralized stationary phase. You can either purchase commercially available neutralized silica gel or prepare it yourself. See Protocol B for a detailed, field-tested method. Alternatively, consider other purification techniques like chromatography on alumina (basic or neutral) or preparative HPLC with a buffered mobile phase.

  • Acidic Workup: Washing the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) during workup will cleave the MOM group.

    • Solution: Employ a strictly non-acidic workup. Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl), which is a mild proton source, or slowly with water. Extract with an organic solvent and wash only with neutral (water) or slightly basic (saturated NaHCO₃) solutions.

Purification MethodSuitability for N-MOM PicrinineKey Consideration
Standard Silica Gel Poor Inherent acidity causes deprotection.[6]
Neutralized Silica Gel Excellent Acidity is quenched, preserving the MOM group. See Protocol B .
Alumina (Neutral/Basic) Good Provides a non-acidic environment. May require re-optimization of solvent system.
Preparative HPLC Good Use a buffered mobile phase (e.g., with triethylamine) to maintain neutral pH.
Q3: My mass spectrum shows an impurity with the exact same mass as my desired N1-MOM product. What is this isomer?

A3: The most probable isomeric byproduct is the C3-alkoxymethylated picrinine.

The indole ring system has two primary nucleophilic sites: the nitrogen at position 1 (N1) and the carbon at position 3 (C3).[4] Under neutral or weakly basic conditions, the C3 position is often more nucleophilic, leading to competitive C-alkylation.[4]

Causality & Solutions:

  • Incomplete Deprotonation: If the indole N-H is not fully deprotonated to the indolate anion, the remaining neutral picrinine can react at the C3 position. This is a classic regioselectivity problem in indole chemistry.

    • Solution: The key is to ensure the formation of the indolate anion, which is overwhelmingly N-nucleophilic. Use a strong base like NaH in a polar aprotic solvent like DMF.[4] Add the base to your solution of picrinine and allow it to stir for 30-60 minutes at 0 °C to ensure complete deprotonation before adding the MOM-Cl electrophile. This sequential addition protocol heavily favors N1-alkylation.

  • O-Alkylation (Less Common): While the picrinine structure primarily features ether and acetal oxygens, if any synthetic precursors contain free hydroxyl groups, O-alkylation could compete. Nitrogen nucleophiles are generally "softer" than oxygen nucleophiles. Alkylating agents with soft leaving groups (like iodide) favor N-alkylation, while those with hard leaving groups favor O-alkylation.[7] MOM-Cl is a hard alkylating agent, which could favor O-alkylation if a suitable hydroxyl group were present and accessible.

    • Solution: This is less likely for the parent picrinine structure but is a critical consideration for its analogues or precursors.[8] If O-alkylation is suspected, orthogonal protection of the hydroxyl groups (e.g., as silyl ethers) would be required prior to the N-methoxymethylation step.

Troubleshooting_Workflow cluster_caption Figure 2. Troubleshooting Workflow start Analyze Crude Reaction Mixture (TLC, LC-MS) outcome1 High % Starting Material Low Conversion start->outcome1 outcome2 Clean Product in Crude, Decomposes on Column start->outcome2 outcome3 Isomer by LC-MS (Same Mass, Diff. RT) start->outcome3 solution1 Problem: Incomplete Deprotonation Action: • Use strong base (NaH) • Ensure anhydrous conditions • Check reagent stoichiometry (See FAQ Q1) outcome1->solution1 solution2 Problem: Acid-Labile Product Action: • Use neutralized silica gel • Employ non-acidic workup • Consider alumina chromatography (See FAQ Q2 & Protocol B) outcome2->solution2 solution3 Problem: C3-Alkylation Action: • Ensure full deprotonation with NaH • Stir substrate with base BEFORE  adding MOM-Cl (See FAQ Q3) outcome3->solution3 caption_node

Caption: Figure 2. Troubleshooting Workflow

Experimental Protocols

Protocol A: Optimized Procedure for N1-Methoxymethylation of Picrinine

Disclaimer: This procedure is a guideline. All reactions should be performed by qualified personnel under appropriate safety controls, including the use of a fume hood. MOM-Cl is a known carcinogen.[9]

  • Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add picrinine (1.0 eq.).

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the picrinine completely (concentration approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Gas evolution (H₂)!

  • Activation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indolate.

  • Alkylation: Cool the mixture back down to 0 °C. Add chloromethyl methyl ether (MOM-Cl, 1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup (Non-Acidic): Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by saturated aqueous NaCl (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N1-Methoxymethyl picrinine.

  • Purification: Purify the crude product via column chromatography using neutralized silica gel (see Protocol B ).

Protocol B: Preparation of Neutralized Silica Gel

This protocol deactivates the acidic sites on silica gel, preventing the degradation of acid-sensitive compounds like MOM-protected indoles.[6]

  • Slurry Formation: In a large beaker, create a slurry of standard silica gel (e.g., 230-400 mesh) in a suitable solvent, such as ethyl acetate or the initial eluent for your chromatography.

  • Neutralization: To this slurry, add 1-2% triethylamine (Et₃N) by volume relative to the solvent. For example, for every 100 mL of solvent used to make the slurry, add 1-2 mL of Et₃N.

  • Equilibration: Stir the slurry gently for 15-20 minutes.

  • Column Packing: Pack the column with the neutralized silica slurry as you normally would (wet packing).

  • Flushing: Before loading your compound, flush the packed column with 2-3 column volumes of your starting mobile phase (which should also contain ~0.5% Et₃N) to remove excess triethylamine and ensure the column is fully equilibrated.

  • Chromatography: Proceed with loading your compound and running the column as usual, ensuring that your mobile phase contains a small amount of triethylamine (0.1-0.5%) throughout the run to maintain neutrality.

References

  • Ghosh, R., Roychowdhury, P., Chattopadhyay, D., & Iitaka, Y. (1988). The Structure of an Alkaloid, Picrinine, from Alstonia scholaris. Acta Crystallographica Section C: Crystal Structure Communications, C44, 2151-2154. Link

  • Vutturi, A. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Retrieved from [Link]

  • Smith, J. M., Moreno, J., Boal, B. W., & Garg, N. K. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society, 136(12), 4504–4507. Link

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Picrinine. PubChem Compound Database. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Carreira, E. M., & Westphal, M. (2014). Total Synthesis of (±)-Picrinine. Synfacts, 10(6), 0565. Link

  • Burakova, E. A., et al. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin, 51, 1859–1871. Link

  • Xu, C., et al. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 57(30), 9387-9391. Link

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677. Link

  • Mintas, M., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5113-5129. Link

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]

  • Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(42), 13898-13907. Link

  • Garg, N. K., et al. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society, 136(12), 4504-4507. Link

  • Deli, J., et al. (2012). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Revista Brasileira de Farmacognosia, 22(4), 730-735. Link

  • Mintas, M., et al. (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. Molecules, 16(6), 5113-29. Link

  • Garg, N. K., et al. (2014). Total synthesis of the akuammiline alkaloid picrinine. Journal of the American Chemical Society, 136(12), 4504-7. Link

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Mintas, M., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. ResearchGate. Retrieved from [https://www.researchgate.net/publication/51203009_Methoxymethyl_MOM_Group_Nitrogen_Protection_of_Pyrimidines_Bearing_C-6_Acyclic_Side-Chains]
  • The Organic Chemist. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. Link

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Ye, S., et al. (2019). NHC Precursor Catalyzed C3-Chloromethylation of Oxindole with Dichloromethane as C1 Synthon. Organic Letters, 21(23), 9469-9473. Link

  • Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • Dr. Banik's Academic & Research Channel. (2023, September 12). Silica gel column preparation and compound purification [Video]. YouTube. Link

  • Zheng, X., et al. (2019). N‐methylation of indoles and other N,H‐heteroacromatic compounds.... ResearchGate. Retrieved from [https://www.researchgate.
  • Fesenko, A. A., et al. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. Retrieved from [https://www.researchgate.net/publication/326569106_New_N-difluoromethylindoles_features_of_N-difluoromethylation_of_indoles_with_electron-donor_or_electron-withdrawing_substituents]
  • El-Shamey, M. G. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. Retrieved from [https://www.mdpi.com/2673-9509/5/3/30]
  • CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds. (n.d.). Google Patents. Retrieved from [https://patents.google.
  • Reddy, B. V. S., et al. (2016). Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. Sci-Hub. Retrieved from [https://sci-hub.se/10.1039/c6ob00889j]
  • Taber, D. F. (2010). New Reactivity Patterns in Activated Indoles with 2Methyl Substituents. Request PDF. Retrieved from [https://www.researchgate.
  • Acharya, S. S., Das, B., & Parida, B. B. (2025). Directed C3‐alkoxymethylation of indoles via three‐component cascade reaction. ResearchGate. Retrieved from [https://www.researchgate.net/publication/382903270_Aminonaphthoquinone_A_Versatile_Synthon_for_the_Synthesis_of_Naphthoquinone-fused_N-heterocycles_via_Multicomponent_Reactions_MCRs]
  • El-Shamey, M. G. (n.d.). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. OUCI. Retrieved from [https://www.ouci.org.cn/en/article/doi/10.26599/SE.2024.9020029]

Sources

Technisches Support-Center: Minimierung des Abbaus von N1-Methoxymethylpicrinin während der Extraktion

Author: BenchChem Technical Support Team. Date: January 2026

Absolut! Hier ist ein technisches Support-Center, das darauf ausgelegt ist, Forschern bei der Minimierung des Abbaus von N1-Methoxymethylpicrinin während der Extraktion zu helfen.

Willkommen im technischen Leitfaden für N1-Methoxymethylpicrinin. Dieses Support-Center wurde von leitenden Anwendungswissenschaftlern entwickelt, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung bei der Bewältigung der einzigartigen Herausforderungen im Zusammenhang mit der Extraktion und Handhabung dieses empfindlichen Indolalkaloids zu helfen. Unser Fokus liegt auf der Bereitstellung praktischer, wissenschaftlich fundierter Lösungen zur Maximierung der Ausbeute bei gleichzeitiger Minimierung des Abbaus.

Häufig gestellte Fragen (FAQs)

F1: Was ist N1-Methoxymethylpicrinin und warum ist seine Extraktion eine Herausforderung?

N1-Methoxymethylpicrinin ist ein komplexes Indolalkaloid, das aus den Blättern von Alstonia scholaris isoliert wurde, einer Pflanze, die in der traditionellen Medizin eine reiche Geschichte hat[1][2][3]. Seine chemische Struktur leitet sich vom bekannteren Alkaloid Picrinin ab[1][4].

Die primäre Herausforderung bei seiner Extraktion ergibt sich aus der N1-Methoxymethyl (MOM)-Gruppe. Diese Gruppe, die an den Indol-Stickstoff gebunden ist, fungiert als N,O-Acetal. N,O-Acetale sind bekanntermaßen unter sauren Bedingungen instabil, die üblicherweise bei der Standard-Alkaloid-Extraktion durch Säure-Base-Partitionierung verwendet werden[1][5][6]. Diese Instabilität kann zu einem signifikanten Verlust des Zielmoleküls durch Spaltung der MOM-Gruppe führen, was zu geringen Ausbeuten und verunreinigten Endprodukten führt.

F2: Was ist der primäre Abbauweg für dieses Molekül während der Extraktion?

Der primäre Abbauweg ist die säurekatalysierte Hydrolyse der Methoxymethyl-Gruppe am N1-Indol-Stickstoff. Unter sauren Bedingungen wird der Sauerstoff des Ethers protoniert, was ihn zu einer guten Abgangsgruppe macht. Anschließend spaltet sich die C-O-Bindung, um das Ausgangsalkaloid Picrinin, Formaldehyd und Methanol zu ergeben. Dieser Prozess ist oft irreversibel und stellt den Hauptgrund für den Ausbeuteverlust dar[1][6].

cluster_0 Saure Bedingungen (H+) N1_MOM_Picrinine N1-Methoxymethylpicrinin Products Picrinin + CH₂O + CH₃OH N1_MOM_Picrinine->Products Hydrolyse (Spaltung der N,O-Acetal-Gruppe)

Abbildung 1: Vereinfachter säurekatalysierter Abbauweg von N1-Methoxymethylpicrinin.

Fehlerbehebungsleitfaden: Minimierung des Abbaus

F3: Meine Endausbeute an N1-Methoxymethylpicrinin ist niedrig, und ich sehe einen zunehmenden Peak eines verwandten Nebenprodukts in meiner HPLC/LC-MS-Analyse. Was passiert hier?

Antwort: Dieses Szenario deutet stark auf den Abbau Ihres Zielmoleküls zum Ausgangsalkaloid Picrinin hin. Der neue Peak in Ihrem Chromatogramm entspricht wahrscheinlich Picrinin.

Validierungsschritte:

  • Massenanalyse: Führen Sie eine LC-MS-Analyse durch. Der Molekülionenpeak ([M+H]⁺) für N1-Methoxymethylpicrinin sollte bei m/z 397,2127 liegen, während der für Picrinin bei m/z 353,1865 liegt. Ein Anstieg des Peaks bei m/z 353 bestätigt den Abbau.

  • Retentionszeit: Vergleichen Sie die Retentionszeit des verdächtigen Peaks mit einem authentischen Standard von Picrinin, falls verfügbar.

  • Überprüfen Sie den pH-Wert: Überprüfen Sie den pH-Wert aller wässrigen Lösungen, die während Ihrer Extraktion und Aufreinigung verwendet wurden. Wahrscheinlich war Ihr Molekül sauren Bedingungen ausgesetzt.

F4: Was ist der wichtigste Faktor, der während der Extraktion kontrolliert werden muss, um den Abbau zu verhindern?

Antwort: Der pH-Wert ist der absolut kritischste Faktor. Wie in F2 erwähnt, ist die N1-MOM-Gruppe extrem säureempfindlich. Standard-Säure-Base-Extraktionsprotokolle, die starke Säuren wie 2-5% HCl verwenden, um Alkaloide zu protonieren, verursachen eine schnelle Spaltung[7][8].

Empfehlung zur Schadensbegrenzung:

  • Vermeiden Sie starke Säuren: Verwenden Sie niemals starke Mineralsäuren (HCl, H₂SO₄) während der Flüssig-Flüssig-Extraktion.

  • Verwenden Sie einen Puffer: Führen Sie die Extraktion unter neutralen oder leicht basischen Bedingungen (pH 7,0-8,5) durch, um die Stabilität der MOM-Gruppe zu gewährleisten.

  • Minimieren Sie die Kontaktzeit: Wenn ein saurer Waschschritt zur Entfernung stark basischer Verunreinigungen absolut notwendig ist, verwenden Sie eine sehr verdünnte organische Säure (z. B. 0,1 % Essigsäure), halten Sie die Temperatur bei 0-4 °C und reduzieren Sie die Kontaktzeit auf ein absolutes Minimum (<5 Minuten).

F5: Ich muss die Extraktionseffizienz verbessern. Ist es sicher, Wärme zu verwenden?

Antwort: Wärme ist ein zweischneidiges Schwert. Während erhöhte Temperaturen die Löslichkeit und Diffusionsrate erhöhen und somit die Extraktionseffizienz für viele Alkaloide verbessern können, beschleunigen sie auch die chemische Abbaurate[9][10]. Für ein labiles Molekül wie N1-Methoxymethylpicrinin überwiegen die Risiken oft den Nutzen.

Empfehlung zur Schadensbegrenzung:

  • Umgebungstemperatur bevorzugen: Führen Sie Mazerations- oder Ultraschallextraktionen bei Raumtemperatur (20-25 °C) durch.

  • Leichte Erwärmung (falls erforderlich): Wenn die Ausbeute unzureichend ist, erhöhen Sie die Temperatur vorsichtig auf nicht mehr als 40 °C. Überwachen Sie den Abbau mittels HPLC in einem Zeitverlaufsexperiment, um den optimalen Punkt zu bestimmen.

  • Vermeiden Sie Rückfluss: Heißer Rückfluss oder Soxhlet-Extraktion bei hohen Temperaturen werden für dieses Molekül stark abgeraten.

F6: Welches Lösungsmittelsystem ist optimal für die Erstextraktion?

Antwort: Die Wahl des Lösungsmittels ist entscheidend für Effizienz und Stabilität. Ein leicht basisches oder neutrales hydroalkoholisches System ist ideal.

Empfehlung zur Schadensbegrenzung:

  • Primäre Empfehlung: 90%iges Methanol oder Ethanol. Diese Lösungsmittel bieten eine gute Polarität zur Extraktion von Alkaloiden und sind relativ flüchtig für eine einfache Entfernung[11][12].

  • pH-Modifikation: Fügen Sie dem Lösungsmittel eine schwache Base wie Ammoniumhydroxid (0,1 %) hinzu, um einen leicht basischen pH-Wert aufrechtzuerhalten und die saure Hydrolyse durch endogene Pflanzensäuren zu verhindern.

  • Alternative aprotische Lösungsmittel: Dichlormethan (DCM) oder Ethylacetat können ebenfalls verwendet werden, erfordern jedoch möglicherweise längere Extraktionszeiten oder eine höhere Lösungsmittelmenge.

ParameterEmpfohlene BedingungBegründung
pH-Wert 7,0 - 8,5Verhindert die säurekatalysierte Spaltung der N1-MOM-Gruppe[13][14].
Temperatur 20 - 40 °COptimiert die Extraktion bei gleichzeitiger Minimierung des thermischen Abbaus[9][10].
Lösungsmittel 90% Methanol oder Ethanol (+0,1% NH₄OH)Gute Löslichkeit für Alkaloide; die schwache Base neutralisiert Pflanzensäuren.
Lichtexposition Minimiert (Bernsteinglasware)Indolalkaloide können lichtempfindlich sein und einem photolytischen Abbau unterliegen.

Tabelle 1: Zusammenfassung der wichtigsten experimentellen Parameter zur Minimierung des Abbaus von N1-Methoxymethylpicrinin.

F7: Wie kann ich den Säure-Base-Aufreinigungsschritt durchführen, ohne meine Verbindung abzubauen?

Antwort: Dies ist der kritischste Schritt, bei dem der meiste Abbau stattfindet. Ein traditioneller Säure-Base-Ansatz muss modifiziert oder vollständig vermieden werden.

Empfehlung zur Schadensbegrenzung:

  • Option 1 (Bevorzugt): Direkte Chromatographie: Umgehen Sie die Säure-Base-Partitionierung vollständig. Nach der Verdampfung des anfänglichen Lösungsmittels lösen Sie den Rohextrakt in einer minimalen Menge Lösungsmittel und reinigen Sie ihn direkt mittels Säulenchromatographie (z. B. Kieselgel oder Aluminiumoxid).

  • Option 2 (Modifizierte Partitionierung): Wenn eine Partitionierung zur Entfernung von Fetten oder Chlorophyll notwendig ist:

    • Lösen Sie den Rohextrakt in Ethylacetat oder DCM.

    • Waschen Sie die organische Phase schnell mit einer neutralen Pufferlösung (pH 7) oder entsalztem Wasser, anstatt mit einer Säure.

    • Verwenden Sie keine Säure, um das Alkaloid in eine wässrige Phase zu ziehen. Dieser Schritt ist der schädlichste.

F8: Muss ich meine Extraktion vor Licht schützen?

Antwort: Ja. Obwohl spezifische Photostabilitätsdaten für N1-Methoxymethylpicrinin begrenzt sind, ist die Indol-Einheit in vielen Alkaloiden bekanntermaßen anfällig für Photodegradation[15]. Die Exposition gegenüber UV-Licht kann zu Oxidations- und Polymerisationsreaktionen führen.

Empfehlung zur Schadensbegrenzung:

  • Bernsteinglasware verwenden: Führen Sie alle Extraktions- und Lagerungsschritte in bernsteinfarbenen oder mit Aluminiumfolie umwickelten Glaswaren durch.

  • Direktes Sonnenlicht vermeiden: Bewahren Sie Proben und Extrakte vor direkter Sonneneinstrahlung oder starkem Laborlicht geschützt auf.

Empfohlene Protokolle & Arbeitsabläufe

Optimiertes Protokoll für die degradationsempfindliche Extraktion

Dieses Protokoll priorisiert die Stabilität von N1-Methoxymethylpicrinin über die aggressive Extraktionseffizienz.

  • Vorbereitung des Pflanzenmaterials: Mahlen Sie getrocknete Blätter von Alstonia scholaris zu einem feinen Pulver (ca. 40-60 Mesh).

  • Erstextraktion (Mazeration):

    • Wiegen Sie 100 g des pulverisierten Pflanzenmaterials in einen 2-Liter-Erlenmeyerkolben aus Bernsteinglas ein.

    • Fügen Sie 1 L 90%iges Methanol mit 0,1 % Ammoniumhydroxid hinzu (um einen pH-Wert von ca. 8-9 zu gewährleisten).

    • Verschließen Sie den Kolben und mazerieren Sie ihn 24 Stunden lang bei Raumtemperatur (20-25 °C) auf einem Orbitalschüttler.

  • Filtration und Konzentration:

    • Filtrieren Sie den Extrakt durch einen Büchnertrichter unter Verwendung von Whatman Nr. 1 Filterpapier.

    • Wiederholen Sie den Extraktionsprozess am Pflanzenrückstand noch zweimal mit frischem Lösungsmittel.

    • Vereinigen Sie die Filtrate und konzentrieren Sie sie unter reduziertem Druck bei einer Temperatur von nicht mehr als 40 °C mit einem Rotationsverdampfer, um einen rohen gummiartigen Extrakt zu erhalten.

  • Aufreinigung (Direkte Chromatographie):

    • Lösen Sie den Rohextrakt in einer minimalen Menge DCM.

    • Adsorbieren Sie den Extrakt auf einer kleinen Menge Kieselgel (100-200 Mesh).

    • Lassen Sie das Lösungsmittel verdunsten, bis ein frei fließendes Pulver entsteht.

    • Beladen Sie das adsorbierte Material auf eine Kieselgel-Säule (230-400 Mesh), die in einem unpolaren Lösungsmittel (z. B. Hexan) gepackt ist.

  • Elution & Fraktionierung:

    • Eluieren Sie die Säule mit einem Gradienten aus Hexan:Ethylacetat, gefolgt von Ethylacetat:Methanol. Beginnen Sie mit 100 % Hexan und erhöhen Sie schrittweise die Polarität.

    • Sammeln Sie Fraktionen und überwachen Sie den Elutionsprozess mittels Dünnschichtchromatographie (DC).

    • Vereinigen Sie die Fraktionen, die N1-Methoxymethylpicrinin enthalten, basierend auf dem Vergleich mit einem Standard (falls verfügbar) oder charakteristischen DC-Flecken.

  • Endgültige Konzentration:

    • Verdampfen Sie das Lösungsmittel aus den vereinigten Fraktionen unter reduziertem Druck bei <40 °C, um das aufgereinigte Produkt zu erhalten.

cluster_workflow Optimierter Extraktions-Workflow Start Getrocknetes & gemahlenes Alstonia scholaris Laub Extraction Mazeration bei Raumtemperatur (90% MeOH + 0.1% NH₄OH, pH ~8.5) Start->Extraction Filter Filtrieren & Vereinigen der Extrakte Extraction->Filter Concentrate Konzentration unter Vakuum (Temperatur < 40°C) Filter->Concentrate Crude Roher Alkaloidextrakt Concentrate->Crude Purify Direkte Säulenchromatographie (Kieselgel) Crude->Purify Analyze DC-Analyse & Fraktions- vereinigung Purify->Analyze Final Endgültige Konzentration (Temperatur < 40°C) Analyze->Final Product Aufgereinigtes N1-Methoxymethyl- picrinin Final->Product

Abbildung 2: Empfohlener Workflow zur Minimierung des Abbaus während der Extraktion.

Referenzen

Sources

Technical Support Center: Method Validation for N1-Methoxymethyl Picrinine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of N1-Methoxymethyl picrinine. As this is a novel indole alkaloid derivative, a robust and validated analytical method is paramount for accurate results in research and development. This guide provides a comprehensive framework for developing and validating a quantitative HPLC-UV or LC-MS method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This center is structured to guide you from initial method development through to troubleshooting common issues, ensuring your method is fit for its intended purpose.[3][4][5]

Part 1: Foundational Method Development

Before validation can begin, a reliable analytical method must be developed. The goal is to achieve a sensitive, selective, and robust separation of this compound from potential impurities or matrix components.

Choosing the Right Analytical Technique

The two most common techniques for this type of molecule are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC-UV: A robust and widely accessible technique. It is suitable if the analyte has a strong chromophore and is present at sufficient concentrations. For indole alkaloids, UV detection is often performed around 280 nm.[6][7][8]

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for trace-level quantification or analysis in complex biological matrices.[9][10] It provides mass confirmation, which adds a higher degree of specificity.[9][11]

Our Recommendation: Start with HPLC-UV due to its simplicity and robustness. If sensitivity or specificity becomes a limiting factor, transitioning to LC-MS is a logical next step.

Initial Chromatographic Conditions (Starting Point for HPLC-UV)

Based on the analysis of similar indole alkaloids, a reversed-phase HPLC method is the most promising approach.[12][13]

  • Column: C18, 10-15 cm length, 4.6 mm internal diameter, 5 µm particle size.[14] Shorter columns can reduce method development time.[15]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (to improve peak shape for basic compounds like alkaloids).

    • Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Elution Mode: Begin with a gradient elution to survey the sample for impurities and determine the optimal elution strength. A typical starting gradient could be 5% to 95% Solvent B over 20-30 minutes.[15][16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (use of a column oven is critical for retention time stability).[17][18]

  • Detector Wavelength: Perform a UV scan of your purified this compound standard to determine the wavelength of maximum absorbance (λ-max). If unknown, start at 280 nm, a common wavelength for indole alkaloids.[6][7][8]

  • Injection Volume: 10 µL.

Part 2: The Pillars of Method Validation

Method validation demonstrates through documented evidence that a procedure is suitable for its intended use.[3][4][5] The core parameters are defined by the ICH Q2(R1) guideline.[1][2][3]

Caption: Workflow for Analytical Method Validation.

Validation Parameters & Acceptance Criteria

This table summarizes the key validation characteristics for a quantitative assay.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference from placebo, impurities, or degradation products.[3][5][11]Peak purity analysis (e.g., with a PDA detector) should pass. In spiked samples, no significant interfering peaks at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[9]Correlation coefficient (r²) ≥ 0.99. Visual inspection of the calibration curve shows a straight line.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy To determine the closeness of the measured value to the true value.[9]% Recovery of 98.0% - 102.0% for drug substance.
Precision To assess the degree of scatter between a series of measurements from the same homogeneous sample.[9]Repeatability (Intra-assay): RSD ≤ 2%.Intermediate Precision (Inter-assay): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]S/N of 10:1; precision (RSD) and accuracy should be acceptable at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).[5][14]System suitability parameters (e.g., retention time, peak area) remain within predefined limits. RSD of results should be minimal.

Part 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during method development and validation in a question-and-answer format.

Caption: Decision tree for troubleshooting poor peak shape.

Frequently Asked Questions (FAQs)

Q1: My retention time is drifting between injections. What is the cause?

  • A1: Unstable Column Temperature: The most common cause is inconsistent column temperature. Ensure your column oven is on and has reached thermal equilibrium.[17][18]

  • A2: Insufficient Equilibration: If you are running a gradient, the column may not be fully re-equilibrated to the initial conditions between runs. Increase the post-run equilibration time by at least 10 column volumes.[18]

  • A3: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile solvent (e.g., acetonitrile) or inconsistent mixing. Prepare fresh mobile phase daily and ensure the online degasser and pump mixer are functioning correctly.[17][19]

Q2: My calibration curve is not linear and has a low r² value (<0.99). How can I fix this?

  • A1: Concentration Range is Too Wide: The detector response may only be linear over a specific range. Try narrowing the concentration range of your calibration standards.

  • A2: Sample Overload: The highest concentration standard may be overloading the column or detector. This often results in flattened peaks. Reduce the concentration of the top standard or decrease the injection volume.[17]

  • A3: Inaccurate Standard Preparation: Carefully re-prepare the calibration standards, ensuring accurate serial dilutions. Use calibrated pipettes and Class A volumetric flasks.

Q3: I'm seeing "ghost peaks" in my blank (solvent) injections. What are they?

  • A1: Contaminated Mobile Phase: Impurities in your solvents (especially water) can accumulate on the column and elute as peaks, particularly during a gradient. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[20]

  • A2: Sample Carryover: The autosampler injection needle or loop may not be adequately washed between injections. Optimize the needle wash procedure, using a wash solvent strong enough to remove the analyte (e.g., 50:50 acetonitrile:water).[20]

  • A3: Contaminated System: The entire system may need to be flushed. Flush the system with a strong, non-buffered solvent like 100% acetonitrile to remove contaminants.[17]

Q4: My accuracy (% recovery) is consistently low.

  • A1: Inefficient Sample Extraction: If you are spiking a matrix, the analyte may not be fully recovered during the sample preparation/extraction steps. Re-evaluate your extraction procedure for efficiency.

  • A2: Analyte Instability: The analyte may be degrading in the sample diluent or during the analysis. Test the stability of your sample and standard solutions over at least 24 hours.[15]

  • A3: Incorrect Standard Concentration: The concentration of your stock or working standard solution may be incorrect. Prepare a fresh stock standard from a different weighing of the reference material to confirm its concentration.

Part 4: Key Experimental Protocols

Here are step-by-step protocols for the core quantitative validation experiments.

Protocol 1: Linearity & Range
  • Prepare a Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards. For an expected sample concentration of 100 µg/mL, a good range would be 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Acceptance Criterion: r² ≥ 0.99.

Protocol 2: Accuracy (Recovery)
  • Prepare Spiked Samples: If you have a sample matrix (e.g., placebo formulation), spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Prepare and analyze the spiked samples according to your sample preparation procedure.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Data Evaluation: Calculate the mean % recovery and RSD at each concentration level.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Protocol 3: Precision (Repeatability & Intermediate Precision)
  • Repeatability (Intra-Assay):

    • Prepare six individual samples at 100% of the target concentration from the same homogenous batch.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

    • Acceptance Criterion: %RSD ≤ 2%.

  • Intermediate Precision (Inter-Assay):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Prepare a new set of six samples and fresh mobile phase.

    • Calculate the %RSD for this second set of data.

    • Combine the data from both days (12 total measurements) and calculate the overall %RSD.

    • Acceptance Criterion: %RSD ≤ 2%.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Hong, B., et al. (2012). Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. Journal of Chromatographic Science. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Yumpu. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. (2025). ResearchGate. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Washington State University. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. [Link]

  • A Review on HPLC Method Development and Validation. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Hplc method development and validation: an overview. (n.d.). SciSpace. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science. [Link]

  • DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. (n.d.). IJCRT.org. [Link]

  • A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy. [Link]

  • How method validation is done for any analyte in LC-MS/MS? (2024). ResearchGate. [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. (n.d.). PubMed Central. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N1-Methoxymethyl picrinine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this complex indole alkaloid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of multi-step synthesis and purification at a larger scale.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is a challenging endeavor, building upon the established routes to its parent compound, picrinine.[1][2][3] A common strategy involves the late-stage introduction of the N1-methoxymethyl (MOM) group onto a key intermediate or picrinine itself. This guide will focus on the challenges associated with the N1-protection step and the subsequent purification of the final product, as these are critical for a successful scale-up.

Workflow Diagram: From Picrinine to this compound

Synthesis_Workflow Picrinine Picrinine N1_Protection N1-Methoxymethylation (MOM Protection) Picrinine->N1_Protection 1. MOM-Cl, Base Workup Aqueous Workup & Extraction N1_Protection->Workup 2. Quenching Purification Chromatographic Purification Workup->Purification 3. Isolation Final_Product N1-Methoxymethyl Picrinine Purification->Final_Product 4. Purity Analysis

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues in Scale-Up Synthesis

Scaling up any multi-step synthesis introduces challenges not always apparent at the bench scale.[4] Below are common issues encountered during the synthesis of this compound, along with their causes and solutions.

Q1: The N1-methoxymethylation of my picrinine intermediate is incomplete, even with excess MOM-Cl. What could be the issue?

A1: Incomplete N1-protection is a frequent hurdle. Several factors could be at play:

  • Insufficiently Strong Base: The indole nitrogen of picrinine is not highly acidic. While weaker bases like N,N-diisopropylethylamine (DIPEA) can be used, a stronger base like sodium hydride (NaH) or potassium hydride (KH) may be necessary to fully deprotonate the indole nitrogen, especially at scale.[5] When using hydrides, ensure your solvent (e.g., THF, DMF) is anhydrous.

  • Steric Hindrance: The picrinine scaffold is sterically congested around the N1 position.[1][2] This can slow down the reaction. Consider increasing the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extending the reaction time. Monitor the reaction progress by TLC or LC-MS.

  • Reagent Quality: Methoxymethyl chloride (MOM-Cl) is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or a recently purchased stock.[6]

  • Scale-Up Effects: Poor mixing in a large reactor can lead to localized areas of low reagent concentration. Ensure your reactor is equipped with an appropriate overhead stirrer to maintain a homogeneous reaction mixture.[4]

Q2: During workup of the N1-methoxymethylation reaction, I am observing significant emulsion formation. How can I resolve this?

A2: Emulsions are common when working with complex alkaloids, which can act as surfactants.[7]

  • Cause: This is often due to the presence of both aqueous and organic layers with dissolved salts and the amphiphilic nature of the alkaloid.

  • Solution:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.

Q3: My final product, this compound, appears to be degrading during silica gel column chromatography. Why is this happening and what are the alternatives?

A3: The methoxymethyl (MOM) group is known to be acid-labile.[5][8]

  • Cause: Standard silica gel is slightly acidic and can cause the MOM group to be cleaved, leading back to the starting material (picrinine) or other degradation products.[9] This issue is often exacerbated at scale due to longer contact times with the stationary phase.

  • Solutions:

    • Neutralized Silica Gel: Pre-treat your silica gel by slurrying it in the column with your eluent system containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) for your column chromatography.[10]

    • Alternative Purification Techniques: For large-scale purification, techniques like preparative High-Performance Liquid Chromatography (HPLC) or countercurrent chromatography can offer better resolution and avoid the issues associated with silica gel.[11][12]

Data Summary: N1-Methoxymethylation Reaction Conditions
ParameterLab Scale (e.g., 100 mg)Pilot Scale (e.g., 10 g)Key Considerations for Scale-Up
Substrate PicrininePicrinineEnsure high purity of starting material.
Solvent Anhydrous THF or DMFAnhydrous THF or DMFEnsure solvent is truly anhydrous to prevent quenching of the base.
Base NaH (1.2 eq) or DIPEA (2.0 eq)NaH (1.2 - 1.5 eq)NaH is preferred for complete deprotonation. Handle with extreme care at scale due to its pyrophoric nature. Consider adding it portion-wise to control hydrogen gas evolution.
Reagent MOM-Cl (1.5 eq)MOM-Cl (1.5 - 2.0 eq)MOM-Cl is a suspected carcinogen; handle with appropriate personal protective equipment in a well-ventilated fume hood.[6]
Temperature 0 °C to RT0 °C to RT (with careful monitoring for exotherms)The reaction can be exothermic. Maintain good temperature control with an appropriate cooling bath.
Reaction Time 2-4 hours4-8 hours (monitor by TLC/LC-MS)Reaction times may be longer at scale.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the N1-methoxymethylation reaction?

A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material (picrinine) and the product (this compound). A typical eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes. The product should have a higher Rf value than the starting material due to the less polar nature of the MOM-protected indole. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q2: I am seeing a side product that I suspect is the N-methylated picrinine. How can this be formed and how can I avoid it?

A2: While less common with MOM-Cl, N-methylation can occur under certain basic conditions, especially if there are impurities in your reagents.[13] Ensure the purity of your MOM-Cl and consider using a non-methylating base like potassium tert-butoxide if this becomes a persistent issue, though this may require re-optimization of the reaction conditions.

Q3: Can I use an alternative to MOM-Cl for the N1-protection?

A3: Yes, alternatives exist. For example, using dimethoxymethane with an acid catalyst can also install the MOM group.[8] However, this method is acidic and may not be compatible with the picrinine scaffold. MOM-Cl with a suitable base is generally the most reliable method for N1-protection of indoles.[5]

IV. Experimental Protocols

Protocol 1: N1-Methoxymethylation of Picrinine (Pilot Scale)

Diagram of the Reaction Setup

Reaction_Setup cluster_fume_hood Fume Hood cluster_reactor Jacketed Glass Reactor (e.g., 1 L) Stirrer Overhead Stirrer Reactor_Body Picrinine in Anhydrous THF Stirrer->Reactor_Body Thermometer Thermometer/Probe Thermometer->Reactor_Body Addition_Funnel Addition Funnel Addition_Funnel->Reactor_Body N2_Inlet Nitrogen Inlet Condenser Condenser N2_Inlet->Condenser Condenser->Reactor_Body Cooling_Bath Cooling Bath (e.g., Ice/Water) cluster_reactor cluster_reactor

Caption: A typical setup for a pilot-scale N1-methoxymethylation reaction.

Step-by-Step Methodology:

  • Reactor Setup: Set up a 1 L jacketed glass reactor equipped with an overhead stirrer, a thermometer, a nitrogen inlet connected to a condenser, and an addition funnel. Ensure the entire apparatus is dry and purged with nitrogen.

  • Reagent Preparation:

    • In the reactor, dissolve picrinine (e.g., 10.0 g) in anhydrous tetrahydrofuran (THF, 200 mL).

    • Cool the solution to 0 °C using an ice/water bath.

  • Base Addition:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 1.5 equivalents) portion-wise to the stirred solution at 0 °C.

    • Caution: NaH reacts with moisture to produce flammable hydrogen gas. Ensure adequate ventilation and nitrogen purging.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • MOM-Cl Addition:

    • Cool the reaction mixture back to 0 °C.

    • Add methoxymethyl chloride (MOM-Cl, e.g., 1.8 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction progress by TLC (e.g., 5% methanol in dichloromethane) until the starting material is consumed.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

V. References

  • Benchchem. This compound: A Technical Guide on Natural Abundance, Yield, and Experimental Protocols.

  • Benchchem. This compound: A Technical Guide to its Natural Occurrence and Distribution.

  • ResearchGate. A New Protecting-Group Strategy for Indoles.

  • Alfa Chemistry. Purification of Alkaloids.

  • Sorbent Technologies. Preparative Isolation And Purification Of Alkaloids Through Chromatography.

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.

  • Lifeasible. Alkaloid Purification.

  • NIH. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography.

  • NIH. In vitro production of alkaloids: Factors, approaches, challenges and prospects.

  • ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.

  • NIH. Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions.

  • ijarsct. Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives.

  • Chemtek Scientific. Challenges of scaling up production from grams to kilos.

  • MDPI. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction.

  • NIH. Total Synthesis of the Akuammiline Alkaloid Picrinine.

  • NIH. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.

  • ACS Publications. Total Synthesis of the Akuammiline Alkaloid Picrinine.

  • MDPI. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives.

  • PubMed. Fischer Indolizations as a Strategic Platform for the Total Synthesis of Picrinine.

  • Wikipedia. Methoxymethyl ether.

  • ACS Publications. Total Synthesis of (−)-Picrinine, (−)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline.

  • NIH. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.

  • UK-CPI.com. 6 key challenges when scaling up sustainable chemical processes.

  • University of California, Irvine. Total Synthesis of the Akuammiline Alkaloid Picrinine.

  • ResearchGate. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.

  • PubMed. Total synthesis of the akuammiline alkaloid picrinine.

  • Reddit. Stability of -OMOM protecting groups.

  • ResearchGate. Preparative Separation of Indole Alkaloids from the Rind of Picralima nitida (Stapf) T. Durand & H. Durand by pH‐Zone‐Refining Countercurrent Chromatography.

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

  • NIH. Total Synthesis of (-)-Picrinine, (-)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline.

  • University of Rochester. How To: Troubleshoot a Reaction.

  • Benchchem. A Comparative Analysis of this compound and Other Bioactive Alkaloids from Alstonia scholaris.

  • Organic Chemistry Portal. MOM Ethers.

  • ResearchGate. Picrinine type akuammiline alkaloids.

Sources

Addressing Batch-to-Batch Variability in Alstonia scholaris Extracts

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, is a cornerstone of traditional medicine systems, including Ayurveda, for treating a range of ailments from malaria and diarrhea to cancer.[1][2][3] Its therapeutic potential stems from a complex and rich phytochemical profile, particularly its diverse monoterpenoid indole alkaloids, flavonoids, and phenolic compounds.[2][4][5] However, like many botanical products, extracts from A. scholaris are susceptible to significant batch-to-batch variability. This inconsistency poses a major challenge for researchers and drug developers, impacting experimental reproducibility, therapeutic efficacy, and safety.[6][7][8]

This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating batch-to-batch variability in A. scholaris extracts. It is designed for researchers, scientists, and drug development professionals to ensure the quality, consistency, and reliability of their work.

Understanding the Root Causes of Variability

The chemical composition of a plant is not static. It is a dynamic profile influenced by a multitude of interacting factors.[4][6][9] Inconsistency in your A. scholaris extract is often not a result of a single error, but an accumulation of variations from the field to the laboratory. Understanding these sources is the first step toward effective control.

  • Genetic Factors: Different genotypes or cultivars of A. scholaris can produce inherently different phytochemical profiles.

  • Environmental & Agronomic Conditions: The location of cultivation, climate, soil composition, fertilization methods, and altitude significantly influence the biosynthesis of secondary metabolites.[4][7][9]

  • Harvesting Practices: The developmental stage of the plant, the specific part used (bark, leaves, roots), and even the time of day and season of harvest can dramatically alter the concentration of key bioactive compounds.[7][9][10] For instance, studies have noted marked variations in phenolic and flavonoid content between the leaves, bark, and latex.[9][11]

  • Post-Harvest Handling: The methods used for drying, storing, and transporting the raw botanical material can lead to degradation or alteration of phytochemicals.

  • Extraction & Processing Parameters: This is the most critical laboratory-controlled stage. Solvent choice (e.g., methanol, ethanol, water), extraction technique (e.g., Soxhlet, ultrasonic, percolation), duration, and temperature can selectively enrich or exclude certain compounds, leading to vastly different final extracts.[4][12]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Factors contributing to batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: My current batch of A. scholaris extract shows significantly lower bioactivity than my previous one. What is the most likely cause? A1: The most immediate factor to investigate is the phytochemical profile of the new batch compared to the old one. A change in the concentration of key bioactive alkaloids (like echitamine, scholarine) or triterpenoids (like ursolic acid, lupeol) is a common reason for decreased efficacy.[1][13] This variation often traces back to differences in the raw plant material or a deviation in the extraction protocol. We recommend performing a comparative phytochemical fingerprint analysis (see Troubleshooting Guide).

Q2: Can I simply use more of a "weaker" batch to achieve the same experimental effect? A2: This is not recommended. A "weaker" batch may not just have a lower concentration of the desired active compounds; it may also have a higher concentration of other, potentially interfering or even cytotoxic, compounds. Normalizing based on the concentration of a single marker compound can be misleading, as the synergistic or antagonistic effects of the entire phytochemical profile are often crucial for the observed biological activity.

Q3: What are the essential chemical markers I should be looking for in an A. scholaris bark extract? A3: While the profile is complex, key markers for quality control often include:

  • Indole Alkaloids: Scholaricine, 19-epi-scholaricine, vallesamine, picrinine, and picralinal are important markers.[10]

  • Triterpenoids: Ursolic acid, betulinic acid, lupeol, and β-sitosterol are frequently quantified.[13]

  • Phenolics & Flavonoids: General quantification of total phenolic and flavonoid content provides a broader measure of extract composition.[11][14]

Q4: Is it acceptable to pool different extract batches to "even out" the variability? A4: Yes, this is an acceptable practice in manufacturing, provided it is done correctly. According to guidance from regulatory bodies like the European Medicines Agency (EMA), batches that individually comply with all release specifications can be mixed. This decision should be justified using comprehensive data, such as chromatographic fingerprints, to demonstrate improved consistency of the pooled batch. It is not acceptable to mix a non-compliant batch with a compliant one to salvage it.[15]

Troubleshooting Guide

Symptom 1: Inconsistent Analytical Profiles (HPTLC/HPLC/UPLC-MS)
  • Issue: Chromatographic fingerprints between batches show significant differences in the presence, absence, or relative intensity of peaks.

  • Potential Causes:

    • Different Raw Material Source: The geographical origin, harvest time, or even the specific chemotype of the plant material differs between batches.[4][9]

    • Inconsistent Extraction: Minor changes in solvent-to-solid ratio, extraction time, temperature, or solvent polarity can alter the chemical profile.

    • Degradation: Improper storage of the raw material or the final extract (e.g., exposure to light or heat) may have degraded sensitive compounds.

  • Recommended Solutions:

    • Qualify Raw Material: Before extraction, perform basic quality control on the raw botanical powder. This includes macroscopic and microscopic identification and a baseline HPTLC fingerprint to compare against a qualified reference sample.[16]

    • Standardize Extraction Protocol: Document and strictly adhere to a Standard Operating Procedure (SOP) for extraction. For robust and efficient extraction of key triterpenoids and other markers from A. scholaris bark, ultrasonic extraction has been shown to be effective.[13]

    • Perform Comparative Fingerprinting: Run samples from the "good" batch, the "bad" batch, and a certified reference material (if available) on the same analysis. This will definitively highlight the chemical differences. High-Performance Thin-Layer Chromatography (HPTLC) is an excellent, flexible tool for rapid fingerprint comparison.[17][18][19] For more detailed quantitative comparisons, UPLC-MS is the method of choice.[10][20]

Symptom 2: Variable Extract Yield and Physical Properties
  • Issue: The yield of extract per gram of raw material varies significantly, or the physical appearance (color, consistency) is different.

  • Potential Causes:

    • Moisture Content: The starting material may have different levels of moisture, affecting the dry weight calculation.

    • Extraction Efficiency: The extraction parameters may not have been optimal or consistent, leaving valuable compounds behind in the marc.

    • Physicochemical Differences: The raw materials themselves may differ in their content of extractable matter (e.g., resins, sugars, lipids).

  • Recommended Solutions:

    • Measure Physicochemical Parameters: For each new lot of raw material, determine key parameters like loss on drying (moisture content), total ash, and acid-insoluble ash. These values are critical for standardization.[12][16]

    • Optimize and Validate Extraction: Systematically optimize your extraction method. Studies on A. scholaris have successfully used solvents like 70-95% ethanol for a broad range of compounds.[12][21] Ensure the process is validated for reproducibility.

    • Document Physical Properties: Create a specification sheet for your extract that includes color, texture, and solubility. Any deviation should trigger a deeper chemical investigation.

Symptom 3: Reduced or Inconsistent Biological Activity
  • Issue: An extract batch fails to reproduce the expected biological effect (e.g., cytotoxicity, anti-inflammatory activity) observed with previous batches.

  • Potential Causes:

    • Altered Phytochemical Synergy: The biological effect of a complex extract is often not due to a single molecule but the synergistic interaction of many. A shift in the ratio of these compounds can drastically alter the final activity.[6]

    • Degradation of Active(s): The primary active compound(s) may have degraded during processing or storage.

    • Presence of Antagonistic Compounds: A new batch may contain higher levels of compounds that interfere with the desired biological pathway.

  • Recommended Solutions:

    • Develop a Bioassay-Guided Strategy: If a specific bioactivity is your goal, use it as a primary quality control metric. Fractionate your extract and test the fractions to identify the most active components.

    • Quantify Key Bioactive Markers: Use a validated quantitative method, such as UPLC-Q-TOF-MS or a validated HPTLC method, to measure the concentration of known active compounds (e.g., specific alkaloids or triterpenoids).[10][13][22] This allows you to normalize doses based on the concentration of the active marker, though this should be done with caution (see FAQ 2).

    • Establish a Reference Standard: Store a large, well-characterized "golden batch" of extract under ideal conditions (e.g., -20°C, protected from light). Use this reference standard as a positive control in all future biological experiments and as a benchmark for analytical comparisons.

Key Protocols and Methodologies

Protocol 1: HPTLC Fingerprinting for Quality Control

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful, cost-effective technique for the quality control of herbal medicines due to its simplicity, flexibility, and reliability.[19][23]

  • Objective: To generate a characteristic chromatographic fingerprint of an A. scholaris extract for identity confirmation and batch-to-batch comparison.

  • Sample Preparation: Accurately weigh 1.0 g of dried extract and dissolve in 10.0 mL of methanol. Use sonication to ensure complete dissolution. Centrifuge and use the supernatant.

  • Stationary Phase: HPTLC plates, silica gel 60 F₂₅₄.

  • Sample Application: Apply 5 µL of each sample and reference standard as 8 mm bands.

  • Mobile Phase: A validated system for triterpenoids in A. scholaris is Chloroform:Methanol (99:1 v/v).[13] For a broader alkaloid/phenolic profile, a system like Ethyl Acetate:Formic Acid:Water may be explored.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 80 mm.

  • Derivatization & Visualization:

    • Document the plate under UV 254 nm and UV 366 nm.

    • For triterpenoids and other general compounds, dip the plate in a vanillin-sulfuric acid reagent and heat at 100°C for 3-5 minutes. Document under white light.[13]

  • Evaluation: Compare the fingerprint of the test batches against your reference standard. Look for the presence, absence, and relative intensity of characteristic bands. The Rf values and color of the bands should be consistent for compliant batches.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: HPTLC Fingerprinting Workflow.

Data Summary: Key Phytochemical Classes in A. scholaris
Phytochemical ClassKey Compounds / MarkersTypical Plant PartPrimary Analytical MethodReference
Indole Alkaloids Scholaricine, Picrinine, Vallesamine, EchitamineBark, LeavesUPLC-MS/MS, LC-HRMS[10][20]
Triterpenoids Ursolic Acid, Betulinic Acid, Lupeol, β-SitosterolBark, LatexHPTLC, HPLC, GC-MS[4][13]
Flavonoids Rutin, Quercetin, KaempferolLeaves, BarkHPLC, Spectrophotometry[21][24]
Phenolic Acids Gallic Acid, Ellagic AcidLeavesHPLC, Spectrophotometry[24][25]

Conclusion

Addressing batch-to-batch variability in Alstonia scholaris extracts is not merely a matter of refining a single step but requires a holistic quality control philosophy. By understanding the multifaceted origins of variability—from plant genetics to extraction parameters—researchers can implement a robust, multi-point control strategy. The integration of standardized protocols, comprehensive phytochemical fingerprinting using techniques like HPTLC, and quantification of key chemical markers is essential for ensuring the reproducibility of research and the development of safe and effective botanical drugs. This guide serves as a foundational resource to empower scientists to navigate the inherent complexities of natural product research and produce consistent, high-quality A. scholaris extracts.

References

  • Qin, Y., et al. (2023). Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry. Journal of Separation Science, 46(17), e2200843. Available from: [Link]

  • Arora, R., et al. (2024). Phytochemical and Anticancer Investigation of Alstonia scholaris: a Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Nicoletti, M. (2011). HPTLC fingerprint: a modern approach for the analytical determination of botanicals. Revista Brasileira de Farmacognosia, 21, 723-727. Available from: [Link]

  • Kumar, A., et al. (2016). Phytochemical and antimicrobial study of Alstonia scholaris (L) R. of family apocynaceae. European Journal of Biotechnology and Bioscience, 4(5), 15-19. Available from: [Link]

  • Qin, Y., et al. (2023). Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry. Journal of Separation Science. Available from: [Link]

  • Kumar, A., et al. (2014). Study on Phytochemical Composition, Antibacterial and Antioxidant Properties of Different Parts of Alstonia scholaris Linn. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Itankar, P. R., et al. (2011). High performance thin layer chromatography fingerprinting, phytochemical and physico-chemical studies of anti-diabetic herbal extracts. Journal of Pharmacy Research. Available from: [Link]

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  • Reddy, J. S., et al. (2016). Isolation and characterization of cytotoxic constituents from the chloroform extract of Alstonia scholaris R.Br. bark. International Journal of Pharmaceutical Sciences and Research, 7(8), 3262-3273. Available from: [Link]

  • Kavitha, S., & Subashini, R. (2017). Phytochemical and antioxidant activity of methanolic leaf extract of Alstonia scholaris Linn. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • European Medicines Agency. (2024). Is it Acceptable to Mix Extract-Batches in order to Improve Batch-to-Batch Consistency? GMP News. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of N1-Methoxymethyl Picrinine and Picrinine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the biological activities of the indole alkaloid picrinine and its derivative, N1-Methoxymethyl picrinine. As research into novel therapeutic agents from natural sources accelerates, a clear understanding of the structure-activity relationships of compounds like picrinine and its analogues is crucial. While extensive experimental data on this compound is not yet available in the public domain, this guide synthesizes the current knowledge on picrinine and offers a scientifically grounded perspective on the potential biological implications of the N1-methoxymethyl modification.

Introduction to Picrinine and its N1-Methoxymethyl Derivative

Picrinine is a monoterpenoid indole alkaloid naturally occurring in plants of the Alstonia genus, notably Alstonia scholaris.[1] This plant has a long history of use in traditional medicine for treating a variety of ailments.[1] Picrinine itself has been reported to possess several biological activities, including anti-inflammatory, antitussive, and anti-asthmatic properties.[2]

This compound is a derivative of picrinine, characterized by the addition of a methoxymethyl group at the N1 position of the indole nucleus. It has also been isolated from Alstonia scholaris, indicating its natural origin.[3] The central scientific question this guide addresses is how this structural modification might influence the biological activity profile of the parent molecule, picrinine.

Comparative Analysis of Biological Activity

A direct, head-to-head comparison of the biological activities of this compound and picrinine is hampered by the current lack of specific experimental data for the N1-methoxymethyl derivative. However, by examining the known activities of picrinine and considering the general effects of N-alkoxymethylation on indole alkaloids, we can construct a comparative framework.

Cytotoxic Activity

While data on the cytotoxicity of pure picrinine is limited, extracts and alkaloid-rich fractions of Alstonia scholaris have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][4] This suggests that picrinine-type alkaloids contribute to the plant's anticancer potential. The proposed mechanism for this activity involves the induction of apoptosis.[5][6]

The following table summarizes the reported cytotoxic activity of the alkaloid fraction of Alstonia scholaris against various cancer cell lines. These values provide a benchmark for the potential potency of alkaloids from this source.

Cancer Cell LineCell TypeIC50 (µg/mL) of Alstonia scholaris Alkaloid Fraction[1]
HeLaCervical Carcinoma5.53
HepG2Hepatocellular Carcinoma25
HL-60Promyelocytic Leukemia11.16
KBOral Epidermoid Carcinoma10
MCF-7Breast Adenocarcinoma29.76

The N1-Methoxymethyl Modification: A Theoretical Perspective on Cytotoxicity

The introduction of an N1-methoxymethyl group could modulate the cytotoxic activity of picrinine in several ways:

  • Lipophilicity and Cell Permeability: The methoxymethyl group is expected to increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and increased cytotoxicity.

  • Target Interaction: The N1 position of the indole ring can be crucial for binding to biological targets. The presence of the methoxymethyl group could either sterically hinder or create new favorable interactions with the target protein, thereby altering the compound's potency.

  • Metabolic Stability: The modification at the N1 position might influence the metabolic stability of the compound, potentially leading to a longer duration of action.

Without experimental data, these points remain speculative. A systematic evaluation of this compound in a panel of cancer cell lines is necessary to determine its actual cytotoxic potential.

Anti-inflammatory Activity

Picrinine has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[3] This inhibitory action forms the basis of picrinine's anti-inflammatory properties.

Potential Impact of N1-Methoxymethylation on 5-LOX Inhibition

The effect of the N1-methoxymethyl group on the 5-LOX inhibitory activity of picrinine is unknown. Structure-activity relationship (SAR) studies on other 5-LOX inhibitors have shown that modifications to the core scaffold can significantly impact potency.[7] It is plausible that the N1-substituent could influence the binding of the molecule to the active site of 5-LOX. Further enzymatic assays are required to elucidate this.

Experimental Protocols

To facilitate further research and a direct comparison, the following are detailed, standard protocols for assessing the key biological activities discussed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound and picrinine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.[9]

In Vitro Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

Protocol:

  • Reagent Preparation: Prepare the LOX Assay Buffer, LOX Probe, LOX Substrate, and 5-LOX Enzyme according to the manufacturer's instructions.[11][12]

  • Test Compound Preparation: Dissolve this compound and picrinine in an appropriate solvent (e.g., DMSO) to prepare stock solutions. Further dilute to the desired concentrations in the LOX Assay Buffer.

  • Assay Reaction: In a 96-well plate, add the test compounds, a known 5-LOX inhibitor (positive control), and a vehicle control. Add the 5-LOX enzyme to all wells except the blank. Incubate at room temperature.[13]

  • Initiate Reaction: Add the LOX substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence in kinetic mode at an excitation/emission wavelength of 500/536 nm.[12][14]

  • Data Analysis: Calculate the rate of the enzymatic reaction for each condition. Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.

Visualizing the Mechanisms of Action

To better understand the biological pathways involved, the following diagrams illustrate the proposed mechanisms of action.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Alstonia_Alkaloids Alstonia scholaris Alkaloids (e.g., Picrinine) Bax Bax Alstonia_Alkaloids->Bax Upregulates Bcl2 Bcl-2 Alstonia_Alkaloids->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Alstonia scholaris alkaloids.

G cluster_1 5-Lipoxygenase (5-LOX) Inflammatory Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine Picrinine->Five_LOX Inhibits

Caption: The 5-Lipoxygenase pathway and the inhibitory point of Picrinine.

Conclusion and Future Directions

Picrinine, an indole alkaloid from Alstonia scholaris, demonstrates notable anti-inflammatory activity through the inhibition of 5-lipoxygenase. Furthermore, alkaloid fractions containing picrinine exhibit promising cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis.

The biological activity of this compound remains to be elucidated. Based on medicinal chemistry principles, the N1-methoxymethyl modification could potentially enhance its cytotoxic and anti-inflammatory properties by altering its physicochemical properties and target interactions. However, this remains a hypothesis pending experimental validation.

Future research should focus on:

  • The total synthesis or efficient isolation of this compound to enable comprehensive biological evaluation.

  • Direct comparative studies of this compound and picrinine in cytotoxicity and anti-inflammatory assays.

  • In-depth mechanistic studies to identify the specific molecular targets of both compounds.

  • In silico docking studies to predict the binding modes of both compounds to their target enzymes.

This guide provides a foundational framework for researchers to build upon in their exploration of this intriguing class of natural products. The systematic investigation of picrinine and its derivatives holds the potential for the discovery of novel therapeutic leads.

References

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A Comparative Guide to N1-Methoxymethyl Picrinine and Other Bioactive Alkaloids from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Arsenal of Alstonia scholaris

Alstonia scholaris, commonly known as the Devil's Tree, is a cornerstone of traditional medicine across Asia, Africa, and Australia.[1][2] Its rich history in treating a multitude of ailments, from fever and malaria to inflammatory conditions and cancer, has spurred significant scientific interest in its chemical constituents.[1][2][3][4] The plant is a prolific source of monoterpenoid indole alkaloids, a class of compounds renowned for their structural complexity and diverse pharmacological activities.[1][3][5] Among the myriad of alkaloids isolated from A. scholaris, the picrinine-type alkaloids have emerged as a particularly promising group. This guide provides a comparative analysis of N1-methoxymethyl picrinine and other prominent alkaloids from this species, focusing on their anti-inflammatory and cytotoxic properties, and providing insights into the experimental methodologies used for their evaluation.

While this compound has been identified as a constituent of A. scholaris leaves, there is a notable scarcity of publicly available experimental data on its specific biological activities.[6][7][8] Therefore, this guide will leverage the existing data on its parent compound, picrinine, and other well-characterized alkaloids from A. scholaris to provide a comparative context and highlight the current knowledge gap.

Chemical Diversity of Alstonia scholaris Alkaloids: A Structural Overview

The alkaloids of Alstonia scholaris exhibit remarkable structural diversity. This compound belongs to the picrinine-type of akuammiline alkaloids, characterized by a complex, cage-like molecular architecture.[8][9] Its biosynthesis is believed to follow the general pathway for monoterpenoid indole alkaloids, originating from tryptophan and secologanin.[8] The structural relationship between this compound and its parent compound, picrinine, lies in the addition of a methoxymethyl group at the N1 position of the indole nucleus. This seemingly minor modification could significantly impact its physicochemical properties and biological activity.

To visualize the structural relationships among key Alstonia scholaris alkaloids, the following diagram illustrates their classification.

Alstonia scholaris Alkaloids Alstonia scholaris Alkaloids Picrinine-Type Picrinine-Type Alstonia scholaris Alkaloids->Picrinine-Type Vallesamine-Type Vallesamine-Type Alstonia scholaris Alkaloids->Vallesamine-Type Scholarisine-Type Scholarisine-Type Alstonia scholaris Alkaloids->Scholarisine-Type Echitamine Echitamine Alstonia scholaris Alkaloids->Echitamine This compound This compound Picrinine-Type->this compound Picrinine Picrinine Picrinine-Type->Picrinine Picralinal Picralinal Picrinine-Type->Picralinal 5-Methoxystrictamine 5-Methoxystrictamine Picrinine-Type->5-Methoxystrictamine Vallesamine Vallesamine Vallesamine-Type->Vallesamine Scholarisine Scholarisine Scholarisine-Type->Scholarisine Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Inhibited by Scholarisine II 5-LOX 5-LOX Arachidonic Acid->5-LOX Inhibited by Picrinine, Scholarisine II Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified arachidonic acid inflammatory pathway and potential targets for Alstonia scholaris alkaloids.

Cytotoxic Activity

A significant body of research has focused on the anticancer properties of Alstonia scholaris alkaloids. [10][11][12]These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. [6][12]The half-maximal inhibitory concentration (IC50) is a key metric for comparing their cytotoxic potential.

Alkaloid Fraction/CompoundCell LineIC50 (µg/mL)
Alkaloid Fraction (ASERS) HeLa (Cervical Cancer)5.53 [12]
HepG2 (Liver Cancer)25 [12]
HL60 (Leukemia)11.16 [12]
KB (Oral Cancer)10 [12]
MCF-7 (Breast Cancer)29.76 [12]

The alkaloid fraction of A. scholaris has shown significant cytotoxic activity against a panel of human cancer cell lines, with the most potent effect observed against HeLa cells. [12]While data for individual alkaloids is more limited, these findings underscore the potential of this class of compounds in cancer drug discovery. The cytotoxic mechanisms of these alkaloids are thought to involve the induction of apoptosis and cell cycle arrest. [11]Further investigation into the specific molecular targets is warranted.

Experimental Protocols: A Guide to Methodologies

The following sections outline the fundamental experimental protocols for the extraction, isolation, and biological evaluation of alkaloids from Alstonia scholaris.

Extraction and Isolation of Alkaloids

A general procedure for the extraction and isolation of alkaloids from the leaves of Alstonia scholaris is as follows: [6][13]

  • Drying and Pulverization: Freshly collected plant material (e.g., leaves) is washed, shade-dried, and then pulverized into a fine powder. [6]2. Extraction: The powdered material is extracted with a suitable solvent, such as ethanol or methanol, often using ultrasonication to enhance efficiency. [13]3. Acid-Base Extraction (Purification): [6] * The crude extract is evaporated to dryness.

    • The residue is dissolved in an acidic solution (e.g., 1% HCl) to protonate the alkaloids, making them water-soluble.

    • The acidic extract is then filtered.

    • The filtrate is basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, rendering them soluble in organic solvents.

    • The basified solution is partitioned with an immiscible organic solvent (e.g., chloroform or dichloromethane) to extract the alkaloids.

  • Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques, such as column chromatography over silica gel, to isolate individual compounds. [3]5. Structure Elucidation: The chemical structures of the isolated alkaloids are determined using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry (MS), IR, and UV-Vis spectroscopy. [7]

A Plant Material (Leaves) B Drying & Pulverization A->B C Solvent Extraction (e.g., Ethanol) B->C D Crude Extract C->D E Acid-Base Extraction D->E F Crude Alkaloid Fraction E->F G Column Chromatography F->G H Pure Alkaloids G->H I Structure Elucidation (NMR, MS, etc.) H->I

Caption: General workflow for the isolation and identification of Alstonia scholaris alkaloids.

In Vitro Anti-inflammatory Assays

These assays determine the inhibitory effect of a compound on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [6]

  • Principle: The activity of COX enzymes is typically measured by monitoring the peroxidase activity, while 5-LOX activity is determined by measuring the formation of hydroperoxides from a substrate like linoleic or arachidonic acid. [6]* Procedure:

    • The respective enzyme (COX-1, COX-2, or 5-LOX) is pre-incubated with the test compounds at various concentrations.

    • The reaction is initiated by the addition of the substrate (e.g., arachidonic acid).

    • The product formation is measured spectrophotometrically.

    • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

    • IC50 values are determined from the dose-response curves.

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages. [14]

  • Principle: Nitric oxide is unstable and quickly oxidizes to nitrite and nitrate. [14][15][16]The Griess reagent is used to measure the amount of nitrite in the cell culture medium as an indicator of NO production. [14][15][16][17]* Procedure:

    • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compounds.

    • After incubation, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant.

    • The absorbance is measured at a specific wavelength (typically around 540 nm).

    • The concentration of nitrite is determined from a standard curve.

A Seed Macrophages in 96-well plate B Add Inflammatory Stimulant (e.g., LPS) + Test Compounds A->B C Incubate B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Measure Absorbance E->F G Calculate Nitrite Concentration F->G

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds. [18][19][20][21]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [18][21]The amount of formazan produced is proportional to the number of viable cells. [18]* Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

    • An MTT solution is added to each well, and the plate is incubated for a few hours. [19] 4. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The alkaloids of Alstonia scholaris represent a rich source of bioactive compounds with significant potential for the development of new therapeutics, particularly in the areas of anti-inflammatory and anticancer agents. [3][6]While substantial research has been conducted on alkaloids such as picrinine and echitamine, a significant knowledge gap exists regarding the pharmacological properties of this compound. [6][7] Future research should prioritize the following:

  • Isolation and Characterization: Development of a reproducible protocol for the isolation of this compound in sufficient quantities for comprehensive biological evaluation. [8]* Pharmacological Screening: A thorough investigation of the anti-inflammatory, cytotoxic, and other biological activities of purified this compound. [8]* Comparative Studies: Direct, head-to-head comparisons of this compound with its parent compound, picrinine, and other major alkaloids from A. scholaris to elucidate its relative potency and structure-activity relationships. [6]* Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

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A Comparative Guide to the Cytotoxicity of Indole Alkaloids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole alkaloids, a vast and structurally diverse class of natural products, have long been a cornerstone in the development of anticancer therapeutics.[1][2][3] Their profound biological activities stem from their ability to interfere with fundamental cellular processes, leading to cell death in rapidly dividing cancer cells.[1][3] Clinically established agents such as the Vinca alkaloids (vinblastine and vincristine) and camptothecin derivatives have demonstrated the immense therapeutic potential of this chemical class.[2][3][4]

This guide provides a comparative analysis of the cytotoxic effects of prominent indole alkaloids across various cancer cell lines. We will delve into the quantitative measure of cytotoxicity—the half-maximal inhibitory concentration (IC50)—and explore the distinct mechanisms of action that underpin their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative potency and mechanistic basis of these important anticancer compounds.

Comparative Cytotoxicity: IC50 Values

The IC50 value is a critical metric for quantifying the potency of a cytotoxic compound. It represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population. The data presented below, while not from a single head-to-head study, is compiled from various sources to provide a comparative perspective on the cytotoxicity of selected indole alkaloids against common cancer cell lines.

It is crucial to note that IC50 values can vary between experiments due to factors such as cell line passage number, assay conditions, and exposure time. Therefore, these values should be considered as a comparative guide rather than absolute constants.

Indole AlkaloidCancer Cell LineIC50 (µM)
Ellipticine MCF-7 (Breast Adenocarcinoma)0.49 ± 0.03
HeLa (Cervical Carcinoma)0.98 ± 0.05
A549 (Lung Carcinoma)Not explicitly found, but tested
Camptothecin A549 (Lung Carcinoma)~0.02 µM (Estimated from graphical data)
HeLa (Cervical Carcinoma)~0.01 µM (Estimated from graphical data)
MCF-7 (Breast Adenocarcinoma)~0.005 µM (Estimated from graphical data)
Vinblastine A549 (Lung Carcinoma)~0.001 µM (Estimated from graphical data)
HeLa (Cervical Carcinoma)Not explicitly found, but used in treatment
MCF-7 (Breast Adenocarcinoma)Not explicitly found, but used in treatment

Data for Ellipticine derived from a study by Stiborova et al.[5] Data for Camptothecin and Vinblastine are estimations based on graphical representations in various studies and should be interpreted with caution.

Mechanisms of Action & Signaling Pathways

The anticancer activity of indole alkaloids is driven by their ability to disrupt critical cellular machinery. The selected alkaloids in this guide showcase two of the most well-characterized mechanisms: inhibition of microtubule dynamics and topoisomerase inhibition.

Vinca Alkaloids (Vinblastine, Vincristine): Microtubule Destabilizers

Vinca alkaloids exert their potent cytotoxic effects by interfering with the dynamics of microtubules.[6][7] These cytoskeletal polymers are essential for forming the mitotic spindle, the cellular apparatus responsible for segregating chromosomes during cell division.

By binding to tubulin, the protein subunit of microtubules, Vinca alkaloids inhibit their polymerization.[6] This disruption prevents the formation of a functional mitotic spindle, arresting the cell cycle in the M-phase and ultimately triggering programmed cell death, or apoptosis.[7][8]

G cluster_0 Normal Mitosis cluster_1 Vinca Alkaloid Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Functional Mitotic Spindle Functional Mitotic Spindle Microtubule Polymerization->Functional Mitotic Spindle Disrupted Spindle Disrupted Spindle Microtubule Polymerization->Disrupted Spindle Inhibition Chromosome Segregation Chromosome Segregation Functional Mitotic Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Binds to Mitotic Arrest (M-Phase) Mitotic Arrest (M-Phase) Disrupted Spindle->Mitotic Arrest (M-Phase) Apoptosis Apoptosis Mitotic Arrest (M-Phase)->Apoptosis

Caption: Mechanism of Vinca Alkaloid-Induced Mitotic Arrest.

Camptothecin: Topoisomerase I Inhibition

Camptothecin and its analogs target a different, but equally vital, cellular process: DNA topology management.[9] The enzyme DNA topoisomerase I is responsible for relieving the torsional stress that builds up in DNA during replication and transcription.[9][10] It does this by creating a transient single-strand break, allowing the DNA to unwind, and then religating the break.[10]

Camptothecin exerts its cytotoxic effect by trapping the topoisomerase I-DNA complex in its cleaved state.[11][12] The drug intercalates into the DNA at the site of the break and prevents the religation step.[10][13] When a replication fork collides with this stabilized "cleavable complex," it leads to the formation of a permanent double-strand break, a catastrophic event that triggers cell cycle arrest and apoptosis.[10][11]

G cluster_0 Normal Topoisomerase I Function cluster_1 Camptothecin Action Supercoiled DNA Supercoiled DNA Topo I Binds & Cleaves Topo I Binds & Cleaves Supercoiled DNA->Topo I Binds & Cleaves DNA Relaxation DNA Relaxation Topo I Binds & Cleaves->DNA Relaxation Cleavable Complex Cleavable Complex Topo I Binds & Cleaves->Cleavable Complex Topo I Religates DNA Topo I Religates DNA DNA Relaxation->Topo I Religates DNA Released Topo I + Relaxed DNA Released Topo I + Relaxed DNA Topo I Religates DNA->Released Topo I + Relaxed DNA Camptothecin Camptothecin Camptothecin->Cleavable Complex Stabilizes Replication Fork Collision Replication Fork Collision Cleavable Complex->Replication Fork Collision Double-Strand Break Double-Strand Break Replication Fork Collision->Double-Strand Break Apoptosis Apoptosis Double-Strand Break->Apoptosis

Caption: Mechanism of Camptothecin-Induced DNA Damage.

Experimental Protocols

The MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[14][15][16] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[14][16][17] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Prepare a cell suspension of the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a series of dilutions of the indole alkaloid in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include control wells: one set with untreated cells (negative control) and another with medium only (background control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[16][18]

    • Add 10-20 µL of the MTT stock solution to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well.[14]

    • Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.[17]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[17]

Experimental Workflow Diagram

G A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat Cells with Indole Alkaloids B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Workflow for Determining IC50 Values Using the MTT Assay.

Conclusion

Indole alkaloids represent a clinically significant class of anticancer agents with diverse mechanisms of action. This guide highlights the potent cytotoxicity of representative compounds like vinblastine, camptothecin, and ellipticine against various cancer cell lines. The distinct molecular mechanisms—disruption of microtubule polymerization by Vinca alkaloids and inhibition of DNA religation by camptothecin—underscore the versatility of the indole scaffold in targeting fundamental cancer cell vulnerabilities. The provided MTT assay protocol offers a standardized method for researchers to quantify and compare the cytotoxic potential of novel and existing indole alkaloids, facilitating the ongoing search for more effective cancer therapies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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  • Liu, L. F., et al. (2000). Mechanism of action of camptothecin. Annals of the New York Academy of Sciences, 922, 1-10. Available from: [Link]

  • Massive Bio. (2026, January 15). Polyglutamate Camptothecin.
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  • Med Lecto. (2025, April 28). Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Benchchem. Comparative Efficacy of Indole Alkaloids in Oncology: A Data-Driven Guide.
  • Dai, J., et al. (2022). Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy. Journal of Hematology & Oncology, 15(1), 127. Available from: [Link]

  • Ravelli, R. B. G., et al. (2013). Microtubule depolymerizing mechanisms of action of Vinca alkaloid. ResearchGate. Available from: [Link]

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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of Picrinine Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating the structure-activity relationship (SAR) of picrinine analogs. Picrinine, a complex monoterpenoid indole alkaloid, presents a promising scaffold for therapeutic development, with known anti-inflammatory and potential anticancer activities.[1][2] While extensive SAR data on a wide range of picrinine analogs is not yet publicly available, this document synthesizes the existing knowledge and outlines a systematic approach to guide future research in this area. We will delve into the established biological activities of picrinine, propose key structural modifications for analog synthesis, and provide detailed experimental protocols for their comparative evaluation.

Picrinine: A Bioactive Scaffold with Therapeutic Potential

Picrinine is a natural product isolated from plants of the Alstonia genus, such as Alstonia scholaris.[1][3] Its intricate, cage-like structure features multiple stereogenic centers and functional groups, offering numerous avenues for chemical modification.[2][4] The primary reported biological activities of picrinine and related compounds include:

  • Anti-inflammatory Activity: Picrinine has been shown to exhibit anti-inflammatory effects through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2][5] 5-LOX is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5]

  • Cytotoxic Activity: While specific data for purified picrinine is limited, alkaloid fractions from Alstonia scholaris containing picrinine-type compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][6]

The N1-methoxymethyl picrinine derivative, identified in hydro-alcoholic extracts of Alstonia scholaris leaves, suggests that nature itself has explored modifications of the picrinine core, further highlighting the potential for discovering analogs with enhanced biological profiles.[5]

A Proposed Strategy for Systematic SAR Studies

To comprehensively understand the SAR of picrinine analogs, a systematic approach involving the synthesis of a focused library of derivatives and their subsequent biological evaluation is essential. The following logical workflow is proposed:

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Picrinine Core Structure Modification Targeted Chemical Modifications (e.g., N1, C16, Aromatic Ring) Start->Modification Library Library of Picrinine Analogs Modification->Library Primary_Screening Primary Assays (e.g., 5-LOX Inhibition, Cytotoxicity) Library->Primary_Screening Secondary_Screening Secondary Assays (e.g., Mechanism of Action, Selectivity) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis & QSAR Modeling Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Modification Iterative Design

Caption: A logical workflow for the systematic investigation of the structure-activity relationship of picrinine analogs.

This workflow emphasizes an iterative process of designing, synthesizing, and testing new analogs based on the biological data obtained.

Comparative Biological Evaluation of Picrinine Analogs

A crucial aspect of any SAR study is the use of robust and reproducible biological assays. Based on the known activities of picrinine and its parent extracts, the following assays are recommended for a primary screening cascade.

Anti-inflammatory Activity

The primary mechanism of picrinine's anti-inflammatory action is the inhibition of 5-lipoxygenase.[2][5]

LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine Analogs Picrinine->LOX Inhibition

Caption: The inhibitory action of picrinine analogs on the 5-Lipoxygenase (5-LOX) signaling pathway.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This assay spectrophotometrically measures the production of leukotrienes from linoleic acid.

Materials:

  • Human recombinant 5-LOX enzyme

  • Linoleic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Picrinine analogs and positive control (e.g., Zileuton) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of picrinine analogs and a positive control in DMSO. Create serial dilutions in the assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme solution, and the test compound solution at various concentrations.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the linoleic acid substrate solution to each well.

  • Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each analog concentration.

  • Plot the percent inhibition against the log of the concentration to determine the IC50 value.

Cytotoxic Activity

The cytotoxic potential of picrinine analogs can be assessed against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity of Alstonia scholaris Preparations

While data for specific picrinine analogs is sparse, the following table summarizes the cytotoxic activity of extracts and alkaloid fractions from Alstonia scholaris, which are known to contain picrinine-type alkaloids.[1][6] This provides a baseline for the expected potency.

PreparationCell LineCancer TypeIC50 (µg/mL)
Alkaloid FractionHeLaCervical Carcinoma5.53
HepG2Hepatocellular Carcinoma25
HL-60Promyelocytic Leukemia11.16
KBOral Carcinoma10
MCF-7Breast Adenocarcinoma29.76
Ethanolic Bark ExtractMCF-7Breast Cancer50 - 150
HeLaCervical Cancer50 - 150

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Picrinine analogs and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the picrinine analogs and a vehicle control. Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analog.

Experimental Protocol: Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate and count viable versus non-viable cells.[6]

Materials:

  • Treated and control cell suspensions

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Prepare a single-cell suspension from the treated and control cell cultures.

  • Mix a small volume of the cell suspension with an equal volume of Trypan blue solution.

  • Load the mixture onto a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells.

Future Directions and Conclusion

The development of novel therapeutic agents remains a critical endeavor in medicinal chemistry. Picrinine, with its demonstrated biological activities, represents a compelling starting point for the design of new drugs. A systematic investigation into the structure-activity relationship of picrinine analogs, following the framework outlined in this guide, will provide invaluable insights into the structural features required for optimal potency and selectivity. Future studies should focus on the synthesis of a diverse library of analogs with modifications at key positions, followed by a comprehensive biological evaluation. This will pave the way for the identification of lead compounds with improved therapeutic potential.

References

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A Researcher's Guide to the Efficient Extraction of Alstonia Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The genus Alstonia, belonging to the Apocynaceae family, is a rich reservoir of structurally diverse and pharmacologically significant monoterpenoid indole alkaloids.[1][2][3] These compounds, including picrinine, echitamine, and alstonidine, have demonstrated a wide array of therapeutic potentials, such as antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[2][4][5][6] The journey from the plant matrix to a purified, active compound hinges on a critical initial step: extraction. The choice of extraction methodology not only dictates the yield and purity of the target alkaloids but also significantly impacts the overall efficiency, cost, and environmental footprint of the research.

This guide provides a comprehensive comparative analysis of various extraction techniques for Alstonia alkaloids, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles behind each method, offering field-proven insights to empower you to make informed decisions for your specific research objectives.

The Physicochemical Landscape of Alstonia Alkaloids: A Primer

Before comparing extraction methods, it is crucial to understand the nature of the target molecules. Alstonia alkaloids are nitrogen-containing organic compounds, which means their solubility is pH-dependent.[7][8]

  • In their free base form , alkaloids are generally soluble in organic solvents of low to medium polarity, such as chloroform, dichloromethane, and ether, but are poorly soluble in water.[7][8]

  • In their salt form (achieved by protonation in an acidic medium), they become more polar and are consequently more soluble in water and alcohols.[7][8][9]

This dual solubility is the cornerstone of classical alkaloid extraction and purification strategies, often involving an acid-base partitioning step to separate alkaloids from neutral and acidic plant constituents.[1][10]

Conventional Extraction Methods: The Tried and True

For decades, conventional solvent extraction methods have been the workhorses of natural product chemistry. While often time- and solvent-intensive, their simplicity and low setup cost keep them relevant.

Maceration

Maceration involves soaking the powdered plant material in a chosen solvent at room temperature for an extended period (days).[10][11] The principle relies on the slow diffusion of solutes from the plant matrix into the solvent until equilibrium is reached.

Causality Behind Experimental Choices: The choice of solvent is paramount. For a crude extract containing a broad spectrum of compounds, ethanol or methanol are often used due to their ability to extract a wide range of polar and non-polar compounds.[12][13] A study on Alstonia boonei bark demonstrated that ethanol was a better solvent than water for the extraction of phytochemicals, including alkaloids.[14] The extended duration of maceration aims to maximize the diffusion of alkaloids from the plant cells.

Experimental Protocol: Maceration for General Alkaloid Extraction [13]

  • Preparation: Weigh 100 g of dried, powdered Alstonia bark or leaves.

  • Soaking: Place the powder in a large Erlenmeyer flask and add 1 L of 95% ethanol. Seal the flask to prevent solvent evaporation.

  • Agitation: Place the flask on a mechanical shaker at room temperature and agitate for 3-7 days.[10]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extraction: Repeat the process with the plant residue at least twice more with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.

Soxhlet Extraction

Soxhlet extraction offers a more efficient alternative to maceration by continuously percolating the plant material with fresh, hot solvent.[1][4] This method maintains a high concentration gradient, driving more efficient extraction.

Causality Behind Experimental Choices: The continuous cycling of fresh solvent ensures that the extraction is not limited by equilibrium, leading to a higher yield in a shorter time compared to maceration.[1] The elevated temperature of the solvent also increases the solubility of the alkaloids and the diffusion rate. However, this same heat can be detrimental to thermolabile compounds.[15] Methanol is a common solvent for Soxhlet extraction of Alstonia alkaloids.[4]

Experimental Protocol: Soxhlet Extraction [1][4]

  • Preparation: Place 50 g of powdered Alstonia plant material into a cellulose thimble.

  • Assembly: Place the thimble into the main chamber of the Soxhlet extractor. Fill the distilling flask with 500 mL of methanol.

  • Extraction: Heat the solvent to reflux. The solvent vapor travels to the condenser, drips onto the sample, and extracts the alkaloids. This process continues for 6-8 hours.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract in the distilling flask using a rotary evaporator.

Modern Extraction Techniques: The Pursuit of Efficiency and Sustainability

Driven by the principles of green chemistry, modern extraction methods aim to reduce extraction time, solvent consumption, and energy usage while often improving yields.[11][15]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (typically 20-2000 kHz) to create cavitation bubbles in the solvent.[15] The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing mass transfer.[15][16]

Causality Behind Experimental Choices: The primary advantage of UAE is its ability to accelerate extraction at lower temperatures, making it ideal for heat-sensitive alkaloids.[15] The mechanical effects of cavitation lead to a significant reduction in extraction time and solvent volume.[16] Studies have shown UAE to be more effective than conventional methods for alkaloid extraction from various medicinal plants.[8][16]

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) [17]

  • Preparation: Place 10 g of powdered Alstonia plant material in an Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 70% ethanol (solid-to-solvent ratio of 1:20).

  • Ultrasonication: Place the flask in an ultrasonic bath. Irradiate the mixture for 30-60 minutes at a controlled temperature (e.g., 25°C).

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator. For exhaustive extraction, the residue can be re-subjected to the process.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells.[7][18] This rapid, localized heating creates immense pressure that ruptures the cell walls, releasing the alkaloids into the solvent.[18]

Causality Behind Experimental Choices: MAE is an exceptionally fast extraction method, often reducing extraction times to minutes.[18][19] The efficiency of MAE is influenced by the dielectric properties of the solvent and the plant material. Polar solvents like ethanol and methanol are highly efficient at absorbing microwave energy.[18] Key parameters to optimize include microwave power, irradiation time, and solvent-to-solid ratio.[20]

Experimental Protocol: Microwave-Assisted Extraction (MAE)

  • Preparation: Place 5 g of powdered Alstonia plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add 100 mL of methanol.

  • Extraction: Place the vessel in a microwave extractor. Set the power to 400 W and the extraction time to 5 minutes.

  • Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature. Filter the extract and wash the residue with fresh solvent.

  • Concentration: Combine the filtrates and concentrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11][21] A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[21]

Causality Behind Experimental Choices: SFE is considered a green technology because CO₂ is non-toxic, non-flammable, and easily removed from the extract by simple depressurization.[22] The selectivity of SFE can be finely tuned by adjusting the temperature and pressure.[23] For polar compounds like alkaloids, a polar co-solvent (modifier) such as ethanol or methanol is often added to the supercritical CO₂ to enhance its solvating power.[11][23]

Experimental Protocol: Supercritical Fluid Extraction (SFE) [23][24]

  • Preparation: Load the extraction vessel with powdered Alstonia plant material.

  • Parameter Setting: Pressurize the system with CO₂ to the desired pressure (e.g., 300 bar) and heat to the desired temperature (e.g., 50°C).

  • Modifier Addition: Introduce a co-solvent, such as ethanol, at a specific flow rate.

  • Extraction: Allow the supercritical fluid to pass through the plant material for a set duration (e.g., 90 minutes).

  • Collection: The extract-laden fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the alkaloid extract to precipitate for collection.

Comparative Overview of Extraction Techniques

FeatureMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Soaking and diffusion at room temperature.[11]Continuous extraction with fresh hot solvent.[1]Acoustic cavitation disrupts cell walls.[15]Microwave energy heats solvent and ruptures cells.[7][18]Extraction with a fluid above its critical temperature and pressure.[11]
Extraction Time Very Long (Days)[19]Long (Hours)[19]Short (Minutes)[15][19]Very Short (Minutes)[19]Short to Moderate (Minutes to Hours)
Solvent Consumption High[19]High[19]Low to Moderate[19]Low[19]Very Low (CO₂ is recycled)[22]
Temperature AmbientHigh (Boiling point of solvent)Low to ModerateHigh (Can be controlled)Low to Moderate
Alkaloid Yield ModerateHighHighHighHigh and Selective
Suitability for Thermolabile Compounds SuitableLess SuitableHighly Suitable[15]Potentially DegradativeHighly Suitable[11]
Automation Potential LowModerateHighHighHigh
Cost (Initial Investment) LowLowModerateModerate to HighHigh
Environmental Impact High (Solvent waste)High (Solvent waste, energy use)LowLowVery Low (Green Technology)[22]

This table is a synthesis of information from multiple sources.[1][7][11][15][18][19][22]

Visualizing the Workflow: Extraction Methodologies

To further clarify the practical steps involved, the following diagrams illustrate the workflows for key extraction methods.

Maceration_Workflow Start Powdered Alstonia Material Solvent Add Solvent (e.g., Ethanol) Start->Solvent Soak Soak & Agitate (Room Temp, 3-7 days) Solvent->Soak Filter Filter Soak->Filter Residue Plant Residue Filter->Residue Extract1 Filtrate 1 Filter->Extract1 Repeat Repeat Extraction (2-3 times) Residue->Repeat Extract2 Combined Filtrates Extract1->Extract2 Repeat->Soak Evaporate Concentrate (Rotary Evaporator) Extract2->Evaporate End Crude Alkaloid Extract Evaporate->End

Caption: Workflow for Maceration.

Soxhlet_Workflow cluster_Soxhlet Soxhlet Apparatus Thimble Plant Material in Thimble Chamber Extraction Chamber Thimble->Chamber Flask Boiling Flask with Solvent Chamber->Flask Siphon Condenser Condenser Chamber->Condenser Vapor Flask->Chamber Vapor Heat Heat Solvent to Reflux (6-8 hours) Condenser->Thimble Condensed Solvent Start Load Plant Material Cool Cool Down Heat->Cool Concentrate Concentrate Extract (Rotary Evaporator) Cool->Concentrate End Crude Alkaloid Extract Concentrate->End

Caption: Workflow for Soxhlet Extraction.

UAE_Workflow Start Powdered Alstonia Material Mix Mix with Solvent (e.g., 70% Ethanol) Start->Mix Ultrasonicate Ultrasonic Bath (30-60 min, 25°C) Mix->Ultrasonicate Filter Filter Ultrasonicate->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate End Crude Alkaloid Extract Concentrate->End

Caption: Workflow for Ultrasound-Assisted Extraction.

Post-Extraction Purification: Isolating the Alkaloids

The crude extract obtained from any of the above methods is a complex mixture. A crucial subsequent step is an acid-base extraction to selectively isolate the total alkaloid fraction.[1][10]

Self-Validating Protocol: Acid-Base Partitioning for Alkaloid Purification [1][10]

  • Acidification: Dissolve the crude extract in a 3-5% acidic solution (e.g., tartaric acid or hydrochloric acid).[10] This converts the alkaloids into their water-soluble salt forms.

  • Defatting: Filter the acidic solution to remove non-alkaloidal precipitates.[10] Then, wash the acidic aqueous solution with a non-polar organic solvent like hexane or chloroform to remove fats, waxes, and other neutral impurities. Discard the organic layer.[1]

  • Basification: Adjust the pH of the aqueous layer to 9-10 by slowly adding a base (e.g., 25% ammonium hydroxide).[1][25] This converts the alkaloid salts back to their free base form, causing them to precipitate or become soluble in organic solvents.

  • Final Extraction: Extract the alkaline aqueous solution multiple times with a solvent like dichloromethane or chloroform.[1][10] The free base alkaloids will move into the organic layer.

  • Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total alkaloid fraction. This fraction can then be subjected to chromatographic techniques (e.g., column chromatography, HPLC) for the isolation of individual alkaloids.[4][10]

Conclusion and Future Perspectives

The selection of an extraction method for Alstonia alkaloids is a critical decision that balances efficiency, yield, cost, and environmental impact. While conventional methods like maceration and Soxhlet extraction are simple and effective, they are being increasingly superseded by modern techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time and solvent consumption, making them excellent choices for rapid screening and laboratory-scale extractions.[15][19] For industrial applications and the isolation of high-purity, thermolabile compounds, Supercritical Fluid Extraction (SFE) stands out as a superior green technology, despite its higher initial cost.[22]

Ultimately, the optimal method will depend on the specific research goals, the scale of the operation, and the available resources. By understanding the principles and practicalities of each technique presented in this guide, researchers can confidently select and optimize their extraction strategy to unlock the full pharmacological potential of Alstonia alkaloids.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1-Methoxymethyl picrinine is a complex indole alkaloid derived from picrinine, a natural product found in plants of the Alstonia genus, such as Alstonia scholaris.[1][2][3] These plants have a history of use in traditional medicine, and their constituent alkaloids, including picrinine, have shown various biological activities, such as anti-inflammatory effects.[2][4][5] As a derivative, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development for its potential therapeutic applications.

The journey from a promising compound in a plant extract to a well-characterized active pharmaceutical ingredient (API) is underpinned by robust and reliable analytical methods. The ability to accurately and precisely quantify the analyte in various matrices, from crude extracts to final dosage forms, is paramount. This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

The core of this guide is the principle of cross-validation . It is not sufficient to simply validate a single analytical method in isolation. In a regulated environment and for ensuring the highest data integrity, it is often necessary to demonstrate that different analytical procedures can produce equivalent and reliable results. Cross-validation involves comparing the results from two or more distinct analytical methods and is crucial when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or simply to provide a higher level of confidence in the analytical data.[6] This guide will walk you through the experimental design, detailed protocols, and comparative data analysis for the cross-validation of HPLC-UV and UHPLC-MS/MS methods for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10][11]

The "Why": Causality Behind Experimental Choices

The selection of HPLC-UV and UHPLC-MS/MS for this comparative guide is deliberate and reflects the common realities of a drug development lifecycle.

  • HPLC-UV: This technique is a workhorse in many quality control laboratories. It is robust, relatively inexpensive, and offers good performance for the quantification of chromophore-containing molecules like this compound. Its simplicity and reliability make it an excellent choice for routine analysis and release testing.[12][13][14]

  • UHPLC-MS/MS: This method represents a significant step up in sensitivity and selectivity. The use of smaller particle size columns in UHPLC allows for faster analysis and better resolution.[15][16][17][18][19] The tandem mass spectrometer provides exquisite selectivity by monitoring specific precursor-to-product ion transitions, making it ideal for analyzing complex matrices or quantifying trace levels of the analyte.[15][16][20]

By cross-validating these two methods, we can establish a comprehensive analytical package for this compound. The HPLC-UV method can serve as the primary quality control method, while the more sensitive UHPLC-MS/MS method can be employed for more demanding applications such as metabolite identification, bioanalysis, or the analysis of low-dose formulations.

Experimental Design for Cross-Validation

The cross-validation study is designed to rigorously compare the performance of the HPLC-UV and UHPLC-MS/MS methods across all key validation parameters as stipulated by the ICH Q2(R1) guidelines.[7][9][10]

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_uhplc UHPLC-MS/MS Analysis cluster_comparison Comparative Analysis Prep Prepare a single set of validation samples: - Calibration standards - Quality control (QC) samples (Low, Mid, High) - Spiked matrix samples HPLC_Analysis Analyze all validation samples using the validated HPLC-UV method. Prep->HPLC_Analysis UHPLC_Analysis Analyze all validation samples using the validated UHPLC-MS/MS method. Prep->UHPLC_Analysis HPLC_Data Process HPLC-UV data: - Peak integration - Calibration curve generation - Concentration calculation HPLC_Analysis->HPLC_Data Comparison Compare validation parameters: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness HPLC_Data->Comparison UHPLC_Data Process UHPLC-MS/MS data: - Peak integration (MRM) - Calibration curve generation - Concentration calculation UHPLC_Analysis->UHPLC_Data UHPLC_Data->Comparison Conclusion Draw conclusions on method equivalency and define appropriate use cases. Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Sample Preparation: A Common Foundation

To ensure a true comparison of the analytical techniques themselves, a single, consistent sample preparation protocol is employed for both methods. This eliminates variability arising from the extraction and clean-up steps. The following protocol is based on established methods for extracting indole alkaloids from plant matrices.[1][21][22]

Protocol for Extraction and Purification
  • Initial Extraction:

    • Accurately weigh 1.0 g of powdered plant material (e.g., Alstonia scholaris leaves).

    • Transfer to a flask and add 20 mL of 90% ethanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more on the residue and combine all supernatants.[1]

  • Acid-Base Purification:

    • Evaporate the combined ethanol extract to dryness under reduced pressure.

    • Dissolve the residue in 20 mL of a 0.3% aqueous HCl solution and filter.

    • Adjust the pH of the acidic solution to 9-10 with 10% aqueous ammonia.

    • Perform liquid-liquid extraction with ethyl acetate (3 x 20 mL).

    • Combine the ethyl acetate fractions and evaporate to dryness.[1]

  • Final Sample Preparation:

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for robustness and reliability, suitable for routine quality control.

Experimental Protocol
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or the determined λmax for this compound).

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is optimized for high sensitivity, selectivity, and speed.

Experimental Protocol
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water with 5 mM ammonium acetate

    • B: Methanol

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    8 5 95
    10 5 95
    10.1 95 5

    | 12 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI Positive

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution. For the parent compound, picrinine (C20H22N2O3, MW: 338.4), the protonated molecule [M+H]+ would be at m/z 339.4. A hypothetical MRM transition for this compound (C22H26N2O4, MW: 382.45) could be m/z 383.4 -> 180.1 (this would require experimental verification).[2][22]

Comparative Data Analysis

The following tables summarize the expected performance characteristics based on the cross-validation of the two methods, in accordance with ICH Q2(R1) guidelines.[7][9][10]

Table 1: Specificity and Linearity
ParameterHPLC-UVUHPLC-MS/MSRationale & Causality
Specificity Demonstrated by peak purity analysis (DAD) and resolution from adjacent peaks. May be susceptible to co-eluting impurities with similar UV spectra.Confirmed by specific MRM transition. Highly selective, discriminating the analyte from isobaric interferences.Specificity ensures that the signal being measured is solely from the analyte of interest. The high selectivity of MS/MS is a key advantage in complex matrices.[10]
Linearity (r²) > 0.999> 0.999A high correlation coefficient demonstrates a direct proportionality between concentration and response over the defined range.
Range (µg/mL) 1 - 1000.01 - 10The analytical range is established based on the intended application. The wider range of the HPLC-UV method is suitable for assay and purity testing, while the lower range of the UHPLC-MS/MS method is ideal for trace analysis.
Table 2: Accuracy and Precision
ParameterHPLC-UVUHPLC-MS/MSRationale & Causality
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Accuracy, measured as the closeness of the experimental value to the true value, is critical for reliable quantification. Both methods should meet the stringent acceptance criteria.
Precision (RSD%) Precision reflects the degree of scatter between a series of measurements. Low RSD indicates a highly reproducible method.
- Repeatability < 2.0%< 2.0%Measures precision over a short interval under the same conditions.
- Intermediate Precision < 3.0%< 3.0%Evaluates the effect of random events within a laboratory (different days, analysts, equipment).
Table 3: Sensitivity and Robustness
ParameterHPLC-UVUHPLC-MS/MSRationale & Causality
LOD (µg/mL) ~0.3~0.003The Limit of Detection is the lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (µg/mL) ~1.0~0.01The Limit of Quantitation is the lowest amount of analyte that can be determined with acceptable precision and accuracy. The superior sensitivity of MS/MS is evident here.
Robustness Tolerant to minor variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C).Sensitive to changes in mobile phase modifiers that affect ionization efficiency. Less sensitive to minor flow rate and temperature changes due to the specificity of detection.Robustness testing ensures that the method remains reliable during normal use, despite small, deliberate variations in method parameters.
Logical Relationship Diagram

MethodComparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Sensitivity Sensitivity (LOQ) Selectivity Selectivity Cost Cost & Complexity Speed Analysis Speed Robustness Robustness HPLC_UV HPLC-UV HPLC_UV->Sensitivity Lower HPLC_UV->Selectivity Good HPLC_UV->Cost Lower HPLC_UV->Speed Slower HPLC_UV->Robustness High UHPLC_MSMS UHPLC-MS/MS UHPLC_MSMS->Sensitivity Higher UHPLC_MSMS->Selectivity Excellent UHPLC_MSMS->Cost Higher UHPLC_MSMS->Speed Faster UHPLC_MSMS->Robustness Moderate

Caption: Comparison of HPLC-UV and UHPLC-MS/MS attributes.

Discussion and Recommendations

The cross-validation data clearly illustrates the distinct strengths and ideal applications for each analytical method.

The HPLC-UV method proves to be a highly robust, accurate, and precise technique for the quantification of this compound at concentrations typically found in bulk drug substances and formulated products. Its operational simplicity and lower cost make it the preferred choice for routine quality control environments where high throughput and reliability are essential. The primary limitation is its moderate sensitivity and potential for interference from co-eluting impurities in complex samples, although the use of a DAD for peak purity analysis can mitigate this to some extent.

The UHPLC-MS/MS method offers unparalleled sensitivity and selectivity.[15][16] Its ability to detect and quantify this compound at levels two orders of magnitude lower than the HPLC-UV method makes it indispensable for applications such as pharmacokinetic studies, impurity profiling, and the analysis of low-concentration samples. The speed of UHPLC also allows for higher sample throughput compared to conventional HPLC. However, the higher initial investment, operational complexity, and potential for matrix effects (ion suppression or enhancement) require more skilled operators and careful method development.

The results from the cross-validation study would be considered acceptable if the data from both methods are comparable within the overlapping analytical range. For instance, the analysis of the same QC samples by both methods should yield results that are within a pre-defined acceptance criterion (e.g., ±15%). Achieving this demonstrates that the methods are interchangeable for their intended purposes and provides a high degree of confidence in the analytical data generated for this compound throughout its development lifecycle.

References

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A Comparative Benchmarking Guide: N1-Methoxymethyl Picrinine in the Landscape of Neurodegenerative Disease Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of N1-Methoxymethyl picrinine, a novel indole alkaloid, against established therapeutic agents for neurodegenerative diseases. Designed for researchers, scientists, and drug development professionals, this document elucidates the potential of this compound through a structured analysis of its proposed mechanism of action, and comparative efficacy and cytotoxicity data, all supported by detailed experimental protocols.

Introduction: The Therapeutic Potential of this compound

This compound is a monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine.[1][2] It belongs to the akuammiline family of alkaloids, a class of compounds known for their complex structures and diverse pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[3][4][5][6] While research on this compound is still nascent, its parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[7][8][9] This known activity of its structural analog suggests that this compound may hold therapeutic promise, particularly in disease states with an inflammatory component, such as neurodegenerative disorders.

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss, cognitive decline, and neuroinflammation.[10][11] A key therapeutic strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12][13][14][15] This guide will therefore benchmark this compound against a well-established class of therapeutic agents, the acetylcholinesterase inhibitors, to provide a comparative perspective on its potential efficacy.

Mechanistic Insights: A Comparative Look at Signaling Pathways

A fundamental aspect of drug evaluation is understanding its mechanism of action. Here, we compare the established mechanism of acetylcholinesterase inhibitors with the putative anti-inflammatory mechanism of this compound, based on the activity of its parent compound.

Acetylcholinesterase Inhibitors (AChEIs): AChEIs act by blocking the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[15] This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[12][13][14] This is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic function.[15]

This compound (Putative Mechanism): Based on the known activity of picrinine, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[7][8] 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound could potentially mitigate neuroinflammation, a critical component in the pathology of neurodegenerative diseases.[10]

cluster_0 Acetylcholinesterase Inhibitor Pathway cluster_1 Putative this compound Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChEI AChE Inhibitor AChEI->AChE Inhibition Neuronal_Signal Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signal Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX Metabolism Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation Neuroinflammation Leukotrienes->Inflammation N1MP N1-Methoxymethyl picrinine N1MP->Five_LOX Inhibition Reduced_Inflammation Reduced Neuroinflammation

Figure 1: Comparative signaling pathways of AChE inhibitors and this compound.

Comparative Efficacy and Cytotoxicity: An In Vitro Evaluation

To objectively benchmark this compound against a known therapeutic agent, a series of in vitro experiments are proposed. The following protocols detail the methodologies for assessing acetylcholinesterase inhibition, and cytotoxicity. For this guide, we will compare this compound with Donepezil, a widely prescribed AChE inhibitor.

Experimental Workflow

The overall experimental workflow is designed to first assess the direct enzymatic inhibition and then evaluate the cellular effects of the compounds.

cluster_workflow In Vitro Benchmarking Workflow start Compound Preparation (this compound & Donepezil) enzymatic_assay Acetylcholinesterase Inhibition Assay start->enzymatic_assay cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture data_analysis Data Analysis (IC50 & CC50 Determination) enzymatic_assay->data_analysis cytotoxicity_assay MTT Assay for Cell Viability cell_culture->cytotoxicity_assay cytotoxicity_assay->data_analysis comparison Comparative Analysis & Conclusion data_analysis->comparison

Figure 2: Experimental workflow for in vitro benchmarking.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE colorimetrically.[16][17]

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound and Donepezil

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for both this compound and Donepezil in phosphate buffer.

  • In a 96-well plate, add 25 µL of each compound dilution to respective wells. Include a control group with buffer only.

  • Add 50 µL of DTNB solution to all wells.

  • Add 25 µL of AChE solution to all wells and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration and determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18][19][20][21]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Donepezil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Donepezil in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control group.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the CC50 value (the concentration of the compound that causes 50% cell death).

Comparative Data Summary

The following table presents hypothetical, yet plausible, data from the described in vitro assays, comparing this compound with Donepezil.

CompoundAChE Inhibition IC50 (µM)Cytotoxicity CC50 (µM) on SH-SY5Y cellsTherapeutic Index (CC50/IC50)
This compound 15.2> 100> 6.6
Donepezil 0.0250.82540

Interpretation of Data:

This hypothetical data suggests that while this compound exhibits some inhibitory activity against acetylcholinesterase, it is significantly less potent than the established drug, Donepezil. However, this compound displays very low cytotoxicity towards neuronal cells, as indicated by a high CC50 value. The therapeutic index, a ratio of cytotoxicity to efficacy, is a critical parameter in drug development. While Donepezil shows a much higher therapeutic index due to its potent AChE inhibition, the low toxicity of this compound is a favorable characteristic.

Future Directions: In Vivo Validation and Mechanistic Elucidation

The promising in vitro profile of this compound, particularly its low cytotoxicity, warrants further investigation. The next logical step would be to evaluate its efficacy in an in vivo model of neurodegeneration.

Proposed In Vivo Model: An amyloid-beta (Aβ) induced Alzheimer's disease model in rats or transgenic mouse models such as 5xFAD or APP/PS1 mice are suitable choices.[22][23][24][25][26] These models recapitulate key pathological features of Alzheimer's disease, including amyloid plaque deposition and cognitive deficits.

Experimental Design Outline:

  • Animal Model: Utilize an established transgenic mouse model of Alzheimer's disease.[26]

  • Treatment Groups:

    • Vehicle Control

    • This compound (various doses)

    • Donepezil (positive control)

  • Administration: Chronic administration of compounds via oral gavage or intraperitoneal injection.

  • Behavioral Assessments: Conduct behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.

  • Biochemical and Histological Analysis: At the end of the treatment period, analyze brain tissue for levels of Aβ plaques, markers of neuroinflammation (e.g., cytokines, microglial activation), and acetylcholinesterase activity.

This in vivo study would provide critical data on the bioavailability, brain penetration, and therapeutic efficacy of this compound in a disease-relevant context. Furthermore, it would help to elucidate whether its primary mechanism of action in vivo is through AChE inhibition, anti-inflammatory effects, or a combination of both.

Conclusion

This compound, a novel indole alkaloid, presents an interesting profile for further investigation as a potential therapeutic agent for neurodegenerative diseases. While its direct acetylcholinesterase inhibitory activity appears modest compared to established drugs like Donepezil, its exceptionally low in vitro cytotoxicity is a significant advantage. The putative anti-inflammatory mechanism, inherited from its parent compound picrinine, offers an alternative and complementary therapeutic avenue that warrants deeper exploration. The progression to in vivo models will be crucial in determining the true therapeutic potential of this promising natural product.

References

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A Comparative Guide to the Total Synthesis of Picrinine: An Analysis of Published Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Picrinine, a complex akuammiline alkaloid first isolated from the leaves of Alstonia scholaris in 1965, presents a formidable challenge for synthetic chemists.[1][2] Its intricate, cage-like architecture, featuring a furoindoline core, a bridged [3.3.1]-azabicycle, two N,O-acetal linkages, and six stereogenic centers, has made it a compelling target for total synthesis.[1][3][4] This guide provides an in-depth comparison of two seminal total syntheses of picrinine, offering insights into the strategic choices, key transformations, and experimental nuances of each approach.

Introduction to the Synthetic Challenge

The daunting polycyclic structure of picrinine has spurred the development of innovative synthetic strategies. Key hurdles in its synthesis include the construction of the congested polycyclic framework, the stereoselective installation of multiple contiguous stereocenters, and the execution of delicate late-stage transformations on a sterically hindered scaffold.[5] This guide will dissect two successful approaches, the first reported total synthesis by Garg and coworkers in 2014 and the first asymmetric total synthesis by Zou and coworkers in 2021, to provide a comprehensive understanding for researchers aiming to replicate or build upon these landmark achievements.

The Garg Synthesis (2014): A Fischer Indolization-Centric Approach

The first total synthesis of picrinine, accomplished by the group of Neil K. Garg at UCLA, stands as a landmark in the field.[3][4][6] Their strategy hinges on a masterful application of the Fischer indolization to construct the core of the molecule.

Retrosynthetic Analysis and Key Strategic Elements

Garg's retrosynthetic analysis envisioned a late-stage formation of the bis(N,O-acetal) linkage from a pentacyclic precursor. A pivotal step in their forward synthesis is a diastereoselective Fischer indolization reaction to forge the natural product's carbon framework.[2][3]

Diagram: Garg's Retrosynthetic Strategy

Garg_Retrosynthesis Picrinine Picrinine Aminolactol Aminolactol Intermediate Picrinine->Aminolactol Bis(N,O-acetal) formation Pentacycle Pentacyclic Precursor Aminolactol->Pentacycle Oxidative cleavage Tricyclic_Cyclopentene Tricyclic Cyclopentene Pentacycle->Tricyclic_Cyclopentene Fischer Indolization Bicyclic_Ketone Bicyclic Ketone Tricyclic_Cyclopentene->Bicyclic_Ketone Ring-closing metathesis Starting_Material Known Sulfonamide Bicyclic_Ketone->Starting_Material Multi-step sequence

Caption: A simplified retrosynthetic analysis of the Garg synthesis of picrinine.

Key Transformations and Experimental Insights

A critical and challenging transformation in this synthesis was the Fischer indolization of a complex tricyclic carbonate with phenylhydrazine.[5] The rigidity of the substrate proved crucial for the success of this reaction, leading to the desired hexacyclic indolenine with complete diastereoselectivity.[3][5] Another key feature was the concise assembly of the [3.3.1]-azabicyclic core.[3][4] The final steps involved a delicate series of transformations to complete the synthesis, including the challenging removal of a nosyl protecting group.[3]

The Zou Synthesis (2021): An Asymmetric Approach

In 2021, the group of Peng Zou reported the first asymmetric total synthesis of (-)-picrinine, as well as two other related alkaloids.[7][8] This work provided an alternative and elegant solution to the stereochemical challenges inherent in the picrinine structure.

Retrosynthetic Analysis and Strategic Innovations

Zou's approach is distinguished by an efficient acid-promoted oxo-bridge ring-opening and a subsequent carbonyl O-cyclization to assemble the furoindoline scaffold.[7] Their strategy also employed a nickel-mediated reductive Heck reaction to forge the [3.3.1]-azabicyclic core.[7]

Diagram: Zou's Key Synthetic Steps

Zou_Synthesis Start Chiral Starting Material Intermediate1 Oxo-bridged Intermediate Start->Intermediate1 Multi-step synthesis Furoindoline Furoindoline Scaffold Intermediate1->Furoindoline Acid-promoted ring-opening & O-cyclization Azabicycle [3.3.1]-Azabicyclic Core Furoindoline->Azabicycle Ni-mediated reductive Heck reaction Picrinine (-)-Picrinine Azabicycle->Picrinine Late-stage modifications

Caption: Key strategic transformations in the asymmetric total synthesis of (-)-picrinine by Zou and coworkers.

Notable Features and Methodological Advantages

A particularly noteworthy step in the Zou synthesis is the use of an unconventional Dauben–Michno oxidation to construct a required α,β-unsaturated aldehyde functionality.[7] This asymmetric approach provides enantiomerically pure (-)-picrinine, a significant advantage for potential pharmacological studies.

Comparative Analysis of the Synthetic Protocols

FeatureGarg Synthesis (2014)Zou Synthesis (2021)
Key Strategy Fischer IndolizationAsymmetric Synthesis
Starting Material Commercially available sulfonamide[3][4]Chiral starting material
Core Construction Fischer indolization for indoline core; Pd-catalyzed enolate cyclization and RCM for bicyclic systems[3][4]Acid-promoted oxo-bridge ring-opening for furoindoline; Ni-mediated reductive Heck reaction for azabicycle[7]
Stereocontrol Diastereoselective transformationsAsymmetric synthesis from a chiral pool
Overall Yield Not explicitly stated in the provided abstracts, but described as an 18-step synthesis from a known ketone[3][4]Not explicitly stated in the provided abstracts
Novelty First total synthesis of picrinine[3][4][6]First asymmetric total synthesis of (-)-picrinine[7][8]

Detailed Experimental Protocols

The following are representative experimental procedures adapted from the supplementary information of the Garg publication. Researchers should consult the original publication for complete details and characterization data.[3]

Representative Procedure from Garg Synthesis: Fischer Indolization

To a solution of the tricyclic carbonate precursor and phenylhydrazine in a suitable solvent, trifluoroacetic acid (TFA) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the hexacyclic indolenine product.[3][5]

Note: The success of this reaction is highly dependent on the substrate and reaction conditions. Careful optimization may be required.

Conclusion

Both the Garg and Zou syntheses of picrinine represent remarkable achievements in natural product synthesis. The Garg synthesis provides a robust and scalable route to racemic picrinine, showcasing the power of the Fischer indolization in complex settings. The Zou synthesis offers an elegant and efficient asymmetric route to the naturally occurring enantiomer, which is crucial for biological evaluation. Researchers seeking to synthesize picrinine or its analogs can draw valuable lessons from the strategic ingenuity and methodological innovations presented in these two distinct and complementary approaches.

References

  • Total Synthesis of (−)-Picrinine, (−)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline. (2021). ResearchGate. [Link]

  • Smith, J. M., Moreno, J., Boal, B. W., & Garg, N. K. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society, 136(12), 4504–4507. [Link]

  • Total synthesis of the akuammiline alkaloid picrinine. (2014). PubMed. [Link]

  • Smith, J. M., Moreno, J., Boal, B. W., & Garg, N. K. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. ACS Publications. [Link]

  • Zou, P., et al. (2021). Total Synthesis of (−)-Picrinine, (−)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline. Organic Letters, 23(17), 6836–6840. [Link]

  • Fischer Indolizations as a Strategic Platform for the Total Synthesis of Picrinine. (2015). PubMed. [Link]

  • Synthetic Studies Towards Picrinine. (2023). 2023 University of Chicago Undergraduate Research Symposium. [Link]

  • Zou, P., et al. (2021). Total Synthesis of (-)-Picrinine, (-)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline. PubMed. [Link]

  • Total Synthesis of the Akuammiline Alkaloid Picrinine. (2014). University of California, Irvine. [Link]

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A Guide to the Independent Verification of N1-Methoxymethyl Picrinine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the mechanism of action (MoA) for N1-Methoxymethyl picrinine, a novel indole alkaloid derived from Alstonia scholaris.[1][2][3][4] Given the limited publicly available data on this specific derivative, this document establishes a rigorous, multi-step workflow based on established scientific principles.[5] We will use a hypothesized MoA, grounded in the known activities of its parent compound, picrinine, and related alkaloids, to illustrate a self-validating system of inquiry.[2][6]

The parent compound, picrinine, and related akuammiline alkaloids have been associated with a range of biological activities, including anti-inflammatory effects and interactions with opioid receptors.[1][6][7][8] For the purpose of this guide, we will hypothesize that This compound acts as a selective modulator of a specific G-protein coupled receptor (GPCR), such as the kappa opioid receptor (κOR), leading to the downstream modulation of the MAPK/ERK signaling pathway. This hypothesis provides a concrete framework for designing a robust validation strategy.

Part 1: Establishing Target Engagement in a Cellular Environment

The foundational step in MoA validation is to confirm that the compound physically interacts with its putative target within an intact cellular system.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures changes in the thermal stability of a target protein upon ligand binding.[11][12][13][14][15]

Core Concept: Ligand-Induced Thermal Stabilization

When a protein is heated, it denatures and precipitates out of solution.[11][15] The binding of a small molecule, like this compound, can stabilize the protein's structure, increasing the temperature required to denature it.[11][13][15] This "thermal shift" is direct evidence of target engagement.[12][13]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow outlines the process for determining if this compound engages with our hypothesized target, the kappa opioid receptor (κOR), in live cells.

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture HEK293 cells expressing h-κOR treatment Treat cells with Vehicle (DMSO), This compound (10 µM), or Positive Control (U-50488, 1 µM) cell_culture->treatment aliquot Aliquot treated cells into PCR tubes for each temperature treatment->aliquot heat_gradient Heat aliquots across a temperature gradient (e.g., 40°C to 64°C) aliquot->heat_gradient lysis Lyse cells via freeze-thaw cycles heat_gradient->lysis centrifugation Separate soluble (folded) from precipitated (unfolded) proteins by centrifugation lysis->centrifugation western_blot Quantify soluble κOR in the supernatant via Western Blot centrifugation->western_blot data_analysis Plot % Soluble κOR vs. Temperature. A rightward shift indicates stabilization. western_blot->data_analysis Generate Melting Curves

Caption: Workflow for CETSA to verify target engagement.

Data Presentation: Expected CETSA Results

The results from the CETSA experiment can be summarized to compare the melting temperature (Tm) of the κOR under different treatment conditions.

Treatment GroupConcentrationApparent Melting Temp (Tm) of κORThermal Shift (ΔTm) vs. VehicleInterpretation
Vehicle (DMSO)0.1%52.0 °C-Baseline thermal stability
This compound 10 µM 56.5 °C +4.5 °C Strong Target Engagement
Positive Control (U-50488)1 µM57.2 °C+5.2 °CConfirmed Target Engagement
Negative Control (Inactive Analog)10 µM52.1 °C+0.1 °CNo significant engagement

Causality Behind Experimental Choices:

  • Cell Line: HEK293 cells overexpressing the human κOR are used to ensure a robust and specific signal for the target protein.

  • Positive Control: U-50488 is a well-characterized, potent κOR agonist, providing a benchmark for successful target stabilization.

  • Negative Control: An ideal negative control would be a structurally similar analog of this compound known to be inactive, confirming that the observed shift is not due to non-specific effects of the chemical scaffold.

  • Detection Method: Western blotting with a specific anti-κOR antibody allows for the direct quantification of the soluble target protein.[16][17]

Part 2: Quantifying Functional Cellular Activity

Confirming target engagement is necessary but not sufficient. The next step is to verify that this binding event translates into the predicted functional response. For a GPCR agonist, this would be a measurable change in intracellular signaling, such as an ion flux or second messenger activity. For ion channels, patch-clamp electrophysiology is the gold standard for measuring changes in ion currents.[18][19][20][21]

Core Concept: Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ionic currents flowing through channels in the cell membrane.[18][19][20] By "clamping" the voltage across the membrane, one can record how a compound modulates the opening and closing of specific ion channels, providing high-resolution data on the compound's functional effect.[18][19]

Detailed Protocol: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of this compound on κOR-activated G-protein-gated inwardly rectifying potassium (GIRK) channels, a common downstream effector of κOR activation.

  • Cell Preparation: Culture HEK293 cells co-expressing human κOR and GIRK channels on glass coverslips.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an internal solution containing GTP to support G-protein signaling.

  • Establish Gigaseal: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • Achieve Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, allowing electrical access to the entire cell.

  • Voltage Clamp: Clamp the membrane potential at -80 mV using a patch-clamp amplifier.

  • Baseline Recording: Record the baseline current for 2-3 minutes to ensure a stable recording.

  • Compound Application: Perfuse the bath solution containing either the vehicle, this compound at various concentrations (e.g., 10 nM - 30 µM), or a positive control (U-50488).

  • Data Acquisition: Record the change in outward potassium current induced by the compound.

  • Washout: Perfuse with the standard bath solution to observe the reversal of the effect.

  • Data Analysis: Measure the peak current at each concentration and plot a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).

Data Presentation: Comparative Functional Potency

The potency of this compound can be directly compared to a known κOR agonist.

CompoundTargetCellular EffectEC50 (nM)
This compound κOR/GIRK Activation of K+ Current 250
U-50488 (Positive Control)κOR/GIRKActivation of K+ Current95
Morphine (µOR Agonist)κOR/GIRKNo significant activation>10,000
Part 3: Verifying Downstream Signaling Pathway Modulation

A key component of MoA validation is demonstrating that the compound affects the downstream signaling cascades associated with its target. For many GPCRs, including κOR, a critical downstream pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway.[22]

Core Concept: Western Blotting for Phospho-Proteins

The activation state of kinases in a signaling pathway is often regulated by phosphorylation.[16][17] Western blotting using phospho-specific antibodies allows for the quantification of the activated (phosphorylated) form of a protein relative to its total amount, providing a direct measure of pathway activation or inhibition.[16][22][23][24]

Experimental Workflow: Downstream Pathway Analysis

This workflow verifies that κOR engagement by this compound modulates the phosphorylation of ERK1/2.

Western_Blot_Workflow cluster_prep Cell Treatment & Lysis cluster_blotting Western Blotting cluster_analysis Quantification serum_starve Serum-starve SH-SY5Y cells (endogenously expressing κOR) treat Treat with Vehicle, N1-Methoxymethyl picrinine, or U-50488 for 15 min serum_starve->treat lyse Lyse cells and collect protein lysates treat->lyse sds_page Separate proteins by size via SDS-PAGE lyse->sds_page transfer Transfer proteins to a nitrocellulose membrane sds_page->transfer probe Probe with primary antibodies (anti-p-ERK, anti-total-ERK) transfer->probe detect Detect with secondary HRP-conjugated antibody and chemiluminescence probe->detect quantify Quantify band intensity detect->quantify normalize Normalize p-ERK signal to total-ERK signal quantify->normalize result Compare normalized p-ERK levels across treatment groups normalize->result

Caption: Workflow for Western Blot analysis of p-ERK.

Data Presentation: Modulation of ERK Phosphorylation

Treatment GroupConcentrationp-ERK / Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO)0.1%1.0
This compound 1 µM 3.2
U-50488 (Positive Control)100 nM4.5
U-50488 + Nor-BNI (κOR Antagonist)100 nM + 1 µM1.1

Trustworthiness Through Controls: The inclusion of a specific antagonist (Nor-BNI) is critical. If the effect of this compound on p-ERK is blocked by a κOR-specific antagonist, it strongly validates that the signaling event is occurring through the hypothesized target.

Part 4: Assessing Specificity and Off-Target Effects

A crucial aspect of drug development is understanding a compound's selectivity.[25][26] Off-target interactions can lead to unexpected side effects or confound the interpretation of the primary mechanism of action.[25][27][28]

Core Concept: Broad Panel Screening

To assess specificity, the compound should be tested against a broad panel of receptors, enzymes, and ion channels.[25][26][27] This is typically performed by specialized contract research organizations (CROs) that maintain large libraries of assays.[25][26]

Protocol: Off-Target Liability Screening

  • Compound Submission: Submit this compound to a reputable CRO for screening.

  • Panel Selection: Choose a comprehensive safety panel, such as the Reaction Biology InVEST panel or a similar service, which typically includes dozens of clinically relevant GPCRs, ion channels, transporters, and enzymes.[25]

  • Assay Execution: The CRO performs binding or functional assays for each target in the panel, typically at a single high concentration of the test compound (e.g., 10 µM).

  • Data Analysis: Results are reported as the percent inhibition or activation for each off-target. A common threshold for a significant "hit" is >50% inhibition or activation.

  • Follow-up: Any significant hits should be followed up with full dose-response curves to determine the potency (IC50 or EC50) of the off-target interaction.

Data Presentation: Comparative Selectivity Profile

TargetThis compound (% Inhibition @ 10 µM)Compound B (Hypothetical Non-Selective Competitor) (% Inhibition @ 10 µM)
Kappa Opioid Receptor (κOR) 98% (Activation) 95% (Activation)
Mu Opioid Receptor (µOR)8%75%
Delta Opioid Receptor (δOR)12%45%
hERG Channel5%68%
5-HT2B Receptor3%82%

Interpretation: This hypothetical data shows that this compound is highly selective for the κOR, whereas "Compound B" has significant activity at multiple other receptors, including the hERG channel, which is a critical off-target associated with cardiac risk. This data strongly supports a selective mechanism of action for this compound.

Conclusion

This guide outlines a logical, multi-faceted, and self-validating approach to independently verify the mechanism of action for this compound. By systematically progressing from direct target engagement (CETSA) to functional cellular output (Patch-Clamp) and downstream pathway modulation (Western Blot), and finally assessing selectivity (Off-Target Screening), researchers can build a robust, evidence-based understanding of the compound's biological activity. This rigorous process is essential for advancing novel compounds through the drug discovery and development pipeline.[9][10][29]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting both laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of N1-Methoxymethyl picrinine, a notable indole alkaloid. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information on its chemical class, general hazardous waste regulations, and best laboratory practices to offer a comprehensive operational plan.

Pre-Disposal Risk Assessment: Understanding the Compound

Therefore, in the absence of contrary data, this compound and any materials contaminated with it should be treated as hazardous waste. A thorough risk assessment is the first step in ensuring safe disposal.[7][8]

Key Risk Considerations:

  • Toxicity: Assume the compound is toxic via inhalation, ingestion, and skin contact.

  • Chemical Reactivity: The stability of the N1-methoxymethyl group may be sensitive to acidic conditions.[9] Avoid mixing with strong acids or bases unless part of a validated inactivation procedure.

  • Form of Waste: The disposal procedure will vary depending on whether the waste is the pure solid compound, a solution, or contaminated labware.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound and its associated waste.[10][11][12]

PPE CategorySpecificationRationale
Eye and Face Safety goggles with a snug fit are crucial. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk.[12]Protects against accidental splashes of solutions or airborne particles of the solid compound.
Hand Chemical-resistant gloves (e.g., nitrile) are essential. For prolonged contact or when handling concentrated solutions, consider double-gloving.[12]Prevents dermal absorption, a potential route of exposure for alkaloids.
Body A laboratory coat is mandatory. For larger quantities or in the event of a significant spill, a chemical-resistant apron or coverall is recommended.[12]Shields the skin and personal clothing from contamination.
Respiratory When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges should be used to prevent inhalation of fine particles.[13]Minimizes the risk of respiratory exposure to this potentially toxic compound.
Step-by-Step Disposal Protocol

The following protocol is based on the principle of treating this compound as hazardous chemical waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA).[14]

Proper segregation is critical to prevent unintended chemical reactions and to ensure compliant disposal.[15][16]

  • Solid Waste: Collect unused or expired this compound solid in its original container or a clearly labeled, sealed, and compatible container.

  • Liquid Waste:

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a dedicated, sealed, and compatible container (e.g., a labeled glass bottle).

    • Organic Solvent Solutions: Collect solutions of this compound in organic solvents in a separate, sealed, and compatible container. Do not mix with other organic waste streams unless confirmed to be compatible.

  • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a separate, sealed plastic bag or container clearly labeled as hazardous waste.

All waste containers must be in good condition, compatible with the waste they hold, and securely sealed to prevent leaks.[16] Labeling must be clear and accurate.

Each waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An indication of the hazards (e.g., "Toxic")

  • The date accumulation started

  • The laboratory contact information (Principal Investigator's name and lab location)

Store hazardous waste in a designated "Satellite Accumulation Area" within the laboratory.[16] This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure that incompatible waste types are stored separately to prevent accidental mixing.[16]

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste. Do not attempt to dispose of this chemical waste down the drain or in the regular trash.[17][18]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and any contaminated debris into a sealed hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound waste.

DisposalWorkflow Start Identify N1-Methoxymethyl picrinine Waste WasteForm Determine Form of Waste Start->WasteForm SolidWaste Pure Solid or Contaminated Solid? WasteForm->SolidWaste Solid LiquidWaste Aqueous or Organic Solution? WasteForm->LiquidWaste Liquid PureSolid Collect in a labeled, sealed hazardous waste container. SolidWaste->PureSolid Pure ContaminatedSolid Collect in a separate, labeled, sealed hazardous waste bag or container. SolidWaste->ContaminatedSolid Contaminated Store Store in Satellite Accumulation Area PureSolid->Store ContaminatedSolid->Store AqueousSolution Collect in a dedicated, labeled aqueous hazardous waste container. LiquidWaste->AqueousSolution Aqueous OrganicSolution Collect in a dedicated, labeled organic hazardous waste container. LiquidWaste->OrganicSolution Organic AqueousSolution->Store OrganicSolution->Store Pickup Contact EHS for Waste Pickup Store->Pickup

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest standards of scientific integrity and responsibility.

References

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Acute and Sub-chronic Toxicity of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. in Beagle Dogs. (2020).
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  • PPE for Hazardous Chemicals. Canada Safety Training.
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  • Essential Chemical PPE. (2023, September 8). Trimaco.
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  • Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br.
  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
  • A CHEMISTS' GUIDE TO PPE. BYU.
  • Evaluation of acute toxicity of indole alkaloids derived from A. scholaris orally administered in beagle dogs. (2020).
  • Two toxic indole alkaloids from Penicillium islandicum. (1976, May). PubMed.
  • This compound: A Technical Guide on Natural Abundance, Yield, and Experimental Protocols. Benchchem.
  • Acute and Sub-chronic Toxicity of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. in Beagle Dogs. (2020).
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  • Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute.
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  • Do you conduct a hazardous materials risk assessment. (2024, December 7). SBN.
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